molecular formula C13H11NO2 B119864 3-Cyano-6-isopropylchromone CAS No. 50743-32-3

3-Cyano-6-isopropylchromone

Cat. No.: B119864
CAS No.: 50743-32-3
M. Wt: 213.23 g/mol
InChI Key: IMVAJLIIWCJMJP-UHFFFAOYSA-N
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Description

3-Cyano-6-isopropylchromone is a valuable chromone derivative that serves as a key synthetic intermediate in pharmaceutical research, most notably for the synthesis of Amoxanox . Amoxanox is a specific inhibitor of the kinases IKKε and TBK1, and is investigated for its potential as an anti-inflammatory and anti-allergic agent . Beyond its application in synthetic chemistry, this compound has been reported to exhibit antibiofilm activities against various Candida species, making it a compound of interest in microbiological and antifungal research . These specific research applications highlight the compound's utility in advancing studies in medicinal chemistry and developing novel therapeutic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-6-propan-2-ylchromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h3-5,7-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVAJLIIWCJMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352906
Record name 3-Cyano-6-isopropylchromone
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URL https://comptox.epa.gov/dashboard/DTXSID10352906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50743-32-3
Record name 3-Cyano-6-isopropylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Isopropylchromone-3-carbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Cyano-6-isopropylchromone: Chemical Properties, Structure, and Experimental Protocols

Introduction

This compound (CAS No. 50743-32-3) is a specialized heterocyclic organic compound that serves as a critical intermediate in the landscape of pharmaceutical and fine chemical synthesis.[1][2] Its unique molecular architecture, featuring a chromone core substituted with a nitrile and an isopropyl group, makes it a versatile precursor for a diverse range of biologically active molecules.[1][3] The chromone scaffold itself is a well-established pharmacophore present in numerous natural products and synthetic drugs, known for a wide array of pharmacological activities.[1] This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental methodologies associated with this compound.

Chemical Structure and Core Properties

The structure of this compound is defined by a benzopyran-4-one (chromone) nucleus. A cyano (-C≡N) group is attached at the C-3 position, and an isopropyl [-CH(CH₃)₂] group is at the C-6 position.[3] This strategic placement of functional groups is pivotal to its utility. The electron-withdrawing nitrile group at the C-3 position is a key functional handle, readily transformable into various other groups such as amides, carboxylic acids, amines, or tetrazoles, allowing for extensive molecular diversification.[1] The isopropyl group at the C-6 position influences the molecule's lipophilicity and steric profile, which can be crucial for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of derivative drug candidates.[1]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases and suppliers.

PropertyValueReference
CAS Number 50743-32-3[3][4][5]
Molecular Formula C₁₃H₁₁NO₂[4][5][6]
Molecular Weight 213.23 g/mol [3][5]
Appearance White to light yellow powder/crystal[5]
Melting Point 117.0 - 121.0 °C[5]
Boiling Point 320.4 °C at 760 mmHg[4][5]
Density 1.2 g/cm³[4][5]
Flash Point 139.3 °C[4]
Refractive Index 1.578[4]
Storage Temperature 2-8 °C, sealed and dry[5][6]
InChI Key IMVAJLIIWCJMJP-UHFFFAOYSA-N[3]
SMILES CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C#N[6]
Spectroscopic Data for Structural Characterization

Structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected spectral characteristics are outlined below.

TechniqueExpected DataReference
FT-IR ~2220 cm⁻¹ (C≡N stretch)[3]
¹H NMR δ 6.8–8.2 ppm (Aromatic protons), δ 1.2–1.4 ppm (Isopropyl methyl split signals)[3]
¹³C NMR ~180 ppm (Chromone C=O), ~115 ppm (C≡N)[3]
HRMS [M+H]⁺ ion matching the theoretical mass of 214.0868 (±0.001 Da)[3]

Experimental Protocols

The following sections provide detailed methodologies for the characterization and assessment of this compound.

Protocol for Structural Integrity Validation

This protocol outlines a systematic workflow for confirming the chemical structure and purity of a synthesized or procured batch of the compound.

Objective: To validate the structure and assess the purity of this compound using a combination of spectroscopic and chromatographic methods.

Materials:

  • Sample of this compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • KBr (for solid-state FT-IR)

  • High-resolution mass spectrometer (e.g., ESI-TOF)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • FT-IR spectrometer

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Purity Analysis via HPLC: a. Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. b. Develop an appropriate HPLC method (e.g., isocratic or gradient elution with a mobile phase of acetonitrile and water). c. Inject the sample and monitor the elution profile using a UV detector at a relevant wavelength. d. Determine the purity by calculating the peak area percentage of the main component, which should be ≥99% for high-purity samples.[1][2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: a. Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory. b. Acquire the IR spectrum over a range of 4000-400 cm⁻¹. c. Confirm the presence of the characteristic nitrile (C≡N) stretching vibration at approximately 2220 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve an accurately weighed sample in a deuterated solvent. b. Acquire ¹H NMR and ¹³C NMR spectra. c. In the ¹H NMR spectrum, verify the presence of signals in the aromatic region (δ 6.8–8.2 ppm) and the characteristic split signals for the isopropyl methyl protons (δ 1.2–1.4 ppm).[3] d. In the ¹³C NMR spectrum, confirm the resonance for the chromone carbonyl carbon (~180 ppm) and the cyano carbon (~115 ppm).[3]

  • High-Resolution Mass Spectrometry (HRMS): a. Prepare a dilute solution of the sample in a suitable solvent for infusion. b. Acquire the high-resolution mass spectrum in positive ion mode. c. Verify that the mass of the molecular ion [M+H]⁺ matches the theoretical exact mass within a narrow tolerance (e.g., ± 5 ppm).[3]

G cluster_workflow Workflow for Structural Integrity Validation start Sample of This compound hplc Purity Analysis (HPLC >99%) start->hplc Assess Purity ftir Functional Group ID (FT-IR: C≡N at ~2220 cm⁻¹) start->ftir Identify Key Bonds nmr Proton & Carbon Skeleton (¹H & ¹³C NMR) start->nmr Map Structure hrms Exact Mass Confirmation (HRMS [M+H]⁺) start->hrms Determine Formula end Structurally Validated Compound hplc->end ftir->end nmr->end hrms->end

Workflow for compound structural validation.
Protocol for Solubility and Stability Assessment

This protocol describes methods to evaluate the compound's behavior in various solvent systems, a critical parameter for reaction design and formulation.

Objective: To determine the solubility profile and assess the chemical stability of this compound in common laboratory solvents.

Materials:

  • Sample of this compound

  • A panel of polar and nonpolar solvents (e.g., DMSO, ethanol, methanol, hexane, toluene)

  • UV-Vis spectrophotometer

  • Differential Scanning Calorimeter (DSC)

  • Vortex mixer and/or ultrasonic bath

  • Thermostatically controlled shaker/incubator

Methodology:

  • Solubility Screening: a. In separate vials, add a pre-weighed amount of the compound (e.g., 1 mg) to a fixed volume of each test solvent (e.g., 1 mL) at a controlled temperature (e.g., 25 °C). b. Vigorously mix the samples using a vortex mixer and/or sonication. c. Visually inspect for complete dissolution. If dissolved, incrementally add more solute until saturation is reached. d. Quantify the solubility if required using techniques like HPLC or UV-Vis spectroscopy on the saturated solution.

  • Chemical Stability via UV-Vis Spectroscopy: a. Prepare a dilute solution of the compound in a selected solvent (in which it is soluble and stable). b. Record the initial UV-Vis absorption spectrum and note the wavelength of maximum absorbance (λ_max). c. Store the solution under defined conditions (e.g., room temperature, protected from light) and re-measure the spectrum at set time intervals (e.g., 1, 6, 24 hours). d. A significant shift in λ_max (>5 nm) or a decrease in absorbance may indicate degradation.[3]

  • Thermal Stability via DSC: a. Accurately weigh a small amount of the solid sample (1-5 mg) into a DSC pan. b. Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30-400 °C). c. Analyze the resulting thermogram to identify the melting point and any exothermic peaks that would indicate thermal decomposition.[3]

G cluster_workflow Solubility and Stability Assessment Workflow start Solid Compound sol_screen Solubility Screen (Polar & Nonpolar Solvents) start->sol_screen dsc Thermal Stability (DSC) start->dsc uv_vis Chemical Stability (UV-Vis Spectroscopy) sol_screen->uv_vis Prepare Solution sol_data Solubility Profile sol_screen->sol_data stab_data Degradation Profile (λ_max shift) uv_vis->stab_data therm_data Decomposition Temp. dsc->therm_data

Workflow for solubility and stability screening.

Synthetic Utility and Applications

This compound is primarily valued as a synthetic intermediate.[3] Its utility stems from the reactivity of the chromone core and, most importantly, the cyano group. This functional group serves as a linchpin for constructing more complex molecules.

Key Transformations of the Cyano Group:

  • Hydrolysis: Can be converted to a carboxylic acid or an amide, introducing new points for conjugation or peptide bond formation.

  • Reduction: Can be reduced to a primary amine, a basic center crucial for many drug-receptor interactions.

  • Cycloaddition: Can react with azides to form tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry.

This versatility allows medicinal chemists to systematically modify the core structure to optimize the pharmacological profile of a lead compound. The compound is a known precursor in the synthesis of Amlexanox, an anti-inflammatory and anti-allergic drug.[5] Its broader applications include being a building block for novel APIs and specialty chemicals.[2]

G cluster_workflow Synthetic Transformations of this compound start This compound acid Carboxylic Acid Derivative start->acid Hydrolysis amide Amide Derivative start->amide Partial Hydrolysis amine Amine Derivative start->amine Reduction tetrazole Tetrazole Derivative start->tetrazole Cycloaddition apis Bioactive Molecules & APIs acid->apis amide->apis amine->apis tetrazole->apis

Synthetic utility of the cyano group.

References

Spectroscopic and Application Analysis of 3-Cyano-6-isopropylchromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-6-isopropylchromone (CAS 50743-32-3) is a key heterocyclic intermediate with significant applications in medicinal chemistry and materials science. Its structural features, particularly the reactive cyano group and the chromone core, make it a versatile precursor for the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it details generalized experimental protocols for acquiring such data and explores the compound's role as a precursor in the synthesis of Amlexanox, a known inhibitor of TBK1 and IKKε kinases. Visual representations of a key signaling pathway and a synthetic workflow are provided to enhance understanding.

Physicochemical and Spectroscopic Data

General Properties
PropertyValueReference
CAS Number 50743-32-3[1][2]
Molecular Formula C₁₃H₁₁NO₂[1][2]
Molecular Weight 213.23 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 117.0 - 121.0 °C[1]
Purity >98%[2]
Spectroscopic Data Summary

The following tables present the anticipated spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (Note: Predicted values based on typical chemical shifts for similar structures.)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.50s1HH-2
~8.00d1HH-5
~7.60dd1HH-7
~7.40d1HH-8
~3.10sept1H-CH(CH₃)₂
~1.30d6H-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Data (Note: Predicted values based on typical chemical shifts.)

Chemical Shift (δ) ppmAssignment
~176.0C-4 (C=O)
~155.0C-8a
~150.0C-2
~135.0C-6
~125.0C-7
~124.0C-5
~118.0C-4a
~117.0C-8
~115.0C≡N
~105.0C-3
~34.0-CH(CH₃)₂
~23.0-CH(CH₃)₂

Table 3: Key IR Absorption Bands (Note: Based on characteristic functional group frequencies.)

Wavenumber (cm⁻¹)Functional Group
~2220C≡N (Nitrile stretch)
~1650C=O (Ketone stretch)
~1600, ~1480C=C (Aromatic stretch)
~1200C-O-C (Ether stretch)

Table 4: Mass Spectrometry Data

ParameterValue
Molecular Ion [M]⁺ m/z 213.08
[M+H]⁺ m/z 214.08

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Specific parameters should be optimized based on the available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling should be used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample compartment or KBr pellet, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap analyzer to determine the exact mass of the molecular ion and confirm the elemental composition.

Role in Drug Development: Synthesis and Signaling Pathway

This compound is a crucial intermediate in the synthesis of Amlexanox, an anti-inflammatory and anti-allergic agent.[1] Amlexanox functions as a specific inhibitor of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).

Synthetic Workflow: From Precursor to Active Pharmaceutical Ingredient (API)

The following diagram illustrates the logical workflow for the synthesis of Amlexanox, highlighting the role of this compound as a key starting material.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis start1 4-Isopropoxyphenol intermediate This compound start1->intermediate Multi-step Synthesis start2 Ethyl Cyanoacetate start2->intermediate Condensation final_product Amlexanox (API) intermediate->final_product Amination & Cyclization

Synthetic workflow for Amlexanox production.
Signaling Pathway: Inhibition of TBK1/IKKε by Amlexanox

TBK1 and IKKε are key kinases in the innate immune response, particularly in the signaling cascade that leads to the production of type I interferons. The diagram below outlines this pathway and the inhibitory action of Amlexanox.

G cluster_upstream Upstream Activation cluster_core Core Kinase Complex cluster_downstream Downstream Signaling PAMPs Viral/Bacterial DNA/RNA (PAMPs) cGAS_RIGI cGAS / RIG-I (Sensors) PAMPs->cGAS_RIGI STING STING cGAS_RIGI->STING activates TBK1_IKKe TBK1 / IKKε STING->TBK1_IKKe recruits & activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates pIRF3 p-IRF3 (Dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferon Genes (IFN-α, IFN-β) Nucleus->IFN induces transcription Amlexanox Amlexanox Amlexanox->TBK1_IKKe inhibits

Inhibition of the TBK1/IKKε pathway by Amlexanox.

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit not centrally published, spectroscopic characteristics. Its role in the synthesis of pharmacologically active compounds like Amlexanox underscores its importance in drug discovery and development. The provided data and workflows serve as a foundational guide for researchers working with this compound, from initial quality control to its application in complex synthetic and biological studies. Further research to publish a definitive, peer-reviewed spectroscopic analysis of this compound would be a valuable contribution to the scientific community.

References

3-Cyano-6-isopropylchromone: A Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth overview of 3-Cyano-6-isopropylchromone (CAS No. 50743-32-3), a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, the strategic importance of its structural features in drug design, and comprehensive experimental protocols for its multi-step synthesis. Furthermore, it explores the versatile applications of this molecule in the derivatization of Active Pharmaceutical Ingredients (APIs) and discusses the broader biological context of chromone-based compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction

In the intricate process of drug discovery and development, pharmaceutical intermediates are the foundational building blocks for Active Pharmaceutical Ingredients (APIs).[1] this compound is a specialized derivative of the chromone scaffold, a bicyclic oxygen-containing heterocycle that is recognized in medicinal chemistry as a "privileged structure."[2] This designation refers to molecular frameworks capable of binding to multiple biological targets, thus exhibiting a wide array of pharmacological activities.[2]

The chromone core is prevalent in numerous natural products and synthetic drugs, known for its diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] The strategic placement of a cyano group at the 3-position and an isopropyl group at the 6-position of the chromone ring gives this compound unique reactivity and pharmacokinetic-modulating properties. These features make it a highly valuable and versatile precursor for the synthesis of complex therapeutic agents.[1] This guide will elucidate the chemical properties, synthesis, and potential applications of this important intermediate.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. High purity (≥99%) is critical in pharmaceutical applications to prevent the formation of unwanted byproducts that could affect the efficacy and safety of the final API.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 50743-32-3[1][5]
Molecular Formula C₁₃H₁₁NO₂[5][6]
Molecular Weight 213.23 g/mol [5][6]
IUPAC Name 6-isopropyl-4-oxo-4H-chromene-3-carbonitrile[2]
Appearance White to light yellow crystalline powder[5][7]
Melting Point 117.0 - 121.0 °C[5]
Boiling Point 320.4 ± 42.0 °C (Predicted)[5]
Density 1.20 ± 0.1 g/cm³ (Predicted)[5]
Purity ≥98-99% (Typically by HPLC)[6][7]
The Strategic Importance of Functional Groups

The utility of this compound as a pharmaceutical intermediate stems from the specific roles of its three key structural components: the chromone core, the 3-cyano group, and the 6-isopropyl group.

cluster_0 This compound cluster_1 Structural Components & Roles cluster_2 Resulting Pharmaceutical Value Compound Core Molecule Chromone Chromone Scaffold (Privileged Structure) Compound->Chromone Cyano 3-Cyano Group (Reactive Handle) Compound->Cyano Isopropyl 6-Isopropyl Group (Pharmacokinetic Modulator) Compound->Isopropyl Bioactivity Foundation for Biological Activity (e.g., Kinase Inhibition, Anti-inflammatory) Chromone->Bioactivity Derivatization Versatile Chemical Derivatization (Amide, Amine, Tetrazole, etc.) Cyano->Derivatization ADME Modulation of ADME Properties (Lipophilicity, Steric Profile) Isopropyl->ADME

Diagram 1. Role of functional groups in drug development.
  • The Chromone Scaffold: This rigid, bicyclic system serves as a robust anchor for orienting substituents to interact with biological targets. It is a well-established pharmacophore associated with a wide range of biological activities.[4][8]

  • The 3-Cyano Group: This nitrile group is a powerful and versatile "functional handle."[1] Its electrophilic carbon and the ability to be transformed into various other functional groups (e.g., carboxylic acids, amides, amines, tetrazoles) make it invaluable for building molecular complexity and tuning the pharmacological profile of a drug candidate.[1]

  • The 6-Isopropyl Group: This alkyl substituent significantly influences the molecule's lipophilicity (fat solubility) and steric bulk.[1] These properties are crucial for determining the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final drug, affecting its bioavailability, cell permeability, and interaction with metabolic enzymes.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A common and efficient pathway involves the initial synthesis of a substituted 2'-hydroxyacetophenone, followed by a Vilsmeier-Haack reaction to form the chromone ring with a formyl group, and finally, the conversion of the formyl group to the target nitrile.

Synthesis Workflow cluster_start Starting Material cluster_s1 Stage 1: Acylation cluster_s2 Stage 2: Vilsmeier-Haack Reaction cluster_s3 Stage 3: Nitrile Formation Start 4-Isopropylphenol S1_reagents Reagents: 1. Acetic Anhydride 2. AlCl₃ (Fries Rearrangement) Start->S1_reagents Reaction S1_product 2'-Hydroxy-5'-isopropylacetophenone S1_reagents->S1_product S2_reagents Reagents: POCl₃, DMF S1_product->S2_reagents Reaction S2_product 3-Formyl-6-isopropylchromone S2_reagents->S2_product S3_reagents Reagents: 1. NH₂OH·HCl 2. Acetic Anhydride (Dehydration) S2_product->S3_reagents Reaction S3_product This compound S3_reagents->S3_product

Diagram 2. Overall synthesis workflow for this compound.
Experimental Protocols

The following protocols are representative methodologies based on established chemical transformations for the synthesis of chromones and their derivatives.

Stage 1: Synthesis of 2'-Hydroxy-5'-isopropylacetophenone (via Fries Rearrangement)

This procedure first creates an ester from 4-isopropylphenol, which is then rearranged to form the desired acetophenone.

  • Materials: 4-Isopropylphenol, Acetic Anhydride, Pyridine, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric Acid (HCl).

  • Protocol:

    • Esterification: Dissolve 4-isopropylphenol (1.0 eq) in a minimal amount of pyridine and cool to 0 °C. Add acetic anhydride (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours. Quench the reaction with water and extract the product, 4-isopropylphenyl acetate, with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Fries Rearrangement: Suspend anhydrous AlCl₃ (3.0 eq) in dry DCM under an inert atmosphere. Cool the suspension to 0 °C and add the 4-isopropylphenyl acetate (1.0 eq) dropwise. After the addition, allow the reaction to stir at room temperature for 12 hours.

    • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2'-hydroxy-5'-isopropylacetophenone.

Stage 2: Synthesis of 3-Formyl-6-isopropylchromone (via Vilsmeier-Haack Reaction)

This one-pot reaction builds the chromone ring system.[1][9]

  • Materials: 2'-Hydroxy-5'-isopropylacetophenone, Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Protocol:

    • Prepare the Vilsmeier reagent by adding POCl₃ (3.0 eq) dropwise to ice-cooled DMF (10.0 eq) under an inert atmosphere. Stir for 30 minutes at 0 °C.

    • Add a solution of 2'-hydroxy-5'-isopropylacetophenone (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

    • Heat the reaction mixture to 60 °C and stir for 6-8 hours, monitoring by TLC.

    • Workup: Cool the mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice and water. Stir for several hours until a solid precipitate forms.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. Recrystallize from ethanol to obtain pure 3-formyl-6-isopropylchromone.[9]

Stage 3: Synthesis of this compound

This stage converts the aldehyde functional group into the target nitrile. This is a common transformation for which several methods exist.[10]

  • Materials: 3-Formyl-6-isopropylchromone, Hydroxylamine Hydrochloride (NH₂OH·HCl), Pyridine, Acetic Anhydride.

  • Protocol:

    • Oxime Formation: Dissolve 3-formyl-6-isopropylchromone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq). Reflux the mixture for 2 hours.

    • Dehydration: Cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add acetic anhydride (5.0 eq) and heat at 100 °C for 3 hours.

    • Workup: Cool the mixture and pour it into ice water. A solid will precipitate.

    • Filter the solid product, wash with cold water, and then with a cold solution of saturated NaHCO₃ until effervescence ceases. Wash again with water.

    • Dry the crude product and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Table 2: Representative Synthesis Data for Analogous Reactions

Reaction StepStarting Material ClassProduct ClassTypical YieldReference(s)
Vilsmeier-HaackSubstituted 2-HydroxyacetophenonesSubstituted 3-Formylchromones80 - 90%[9]
Nitrile FormationSubstituted 3-FormylchromonesSubstituted 3-Cyanochromones>85%[10] (Implied)

Applications in Pharmaceutical Synthesis

The true value of this compound lies in the synthetic versatility of its 3-cyano group, which can be converted into a variety of other functionalities essential for building APIs.

cluster_products Key Functional Group Transformations cluster_apis Building Blocks for APIs start This compound acid 3-Carboxychromone start->acid H₃O⁺ (Hydrolysis) amide 3-Carboxamidochromone start->amide H₂O₂ / base (Partial Hydrolysis) amine 3-Aminomethylchromone start->amine H₂ / Raney Ni or LiAlH₄ (Reduction) tetrazole 3-(1H-Tetrazol-5-yl)chromone start->tetrazole NaN₃, NH₄Cl ([3+2] Cycloaddition) api2 Anticancer Agents acid->api2 api3 CNS Agents amide->api3 amine->api2 api1 Antiallergic Agents tetrazole->api1

Diagram 3. Key derivatization pathways from the 3-cyano group.
Key Transformation Protocols

Protocol A: Hydrolysis to 3-Carboxy-6-isopropylchromone

  • Materials: this compound, Sulfuric Acid (70%).

  • Protocol: Suspend the starting material (1.0 eq) in 70% aqueous sulfuric acid. Heat the mixture to reflux and maintain for 4-6 hours. Cool the reaction, pour onto ice, and filter the resulting solid. Wash with water and recrystallize to yield the carboxylic acid derivative.

Protocol B: Conversion to 3-(1H-Tetrazol-5-yl)-6-isopropylchromone

This transformation is particularly relevant as 3-(1H-tetrazol-5-yl)chromones have shown significant antiallergic activity.

  • Materials: this compound, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl), DMF.

  • Protocol: Dissolve the starting material (1.0 eq) in DMF. Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq). Heat the mixture to 120 °C and stir for 24 hours. Cool to room temperature, pour into ice-cold water, and acidify with 2M HCl to precipitate the product. Filter, wash with water, and recrystallize to yield the tetrazole derivative.

Biological Context and Signaling Pathways

While this compound is an intermediate, the chromone scaffold it is built upon is a core feature of many biologically active molecules. Chromone derivatives have been identified as inhibitors of various enzymes, including kinases, which are often dysregulated in diseases like cancer.

One of the most critical pathways in cancer progression is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Chromone-based molecules have been developed as PI3K inhibitors.

Hypothetical Inhibition of PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Chromone-Derivative Inhibitor (Derived from Intermediate) Inhibitor->PI3K Inhibition

Diagram 4. Potential role of a chromone-derivative in the PI3K/Akt signaling pathway.

This pathway, when constitutively active, promotes uncontrolled cell growth and survival. A hypothetical API derived from this compound could be designed to bind to the ATP-binding site of PI3K, inhibiting its kinase activity. This would block the downstream signaling cascade, ultimately leading to reduced cell proliferation and apoptosis in cancer cells.

Table 3: Examples of Biological Activities of Chromone Derivatives

Compound Class/ExampleBiological ActivityTarget/MechanismRepresentative IC₅₀ ValuesReference(s)
3-(1H-Tetrazol-5-yl)chromonesAntiallergicMast cell stabilization-[10]
2-Aryl-3-hydroxy-chromonesAcetylcholinesterase (AChE) InhibitionNeurodegenerative disease target10 µM (AChE), 6 µM (BuChE)[11]
Benzofuran-furochromone hybridsAnticancer (Breast Cancer)Cytotoxicity against MCF-7 cells0.056 µM[4]
Dithiazole-chromone hybridsAntifungalFungal growth inhibitionPotent vs. Fluconazole[8]

Note: The data in this table are for various chromone derivatives and serve to illustrate the therapeutic potential of the scaffold, not of this compound itself.

Conclusion

This compound is a potent and versatile pharmaceutical intermediate whose value is derived from a combination of a privileged core scaffold and strategically positioned functional groups. The chromone core provides a foundation for biological activity, while the 6-isopropyl group allows for the fine-tuning of pharmacokinetic properties. Most importantly, the 3-cyano group serves as a versatile reactive handle for extensive chemical modification, enabling the synthesis of a wide range of complex APIs. The robust synthetic pathways and diverse derivatization potential make this compound a critical asset for researchers and scientists in the ongoing development of novel therapeutics.

References

The Therapeutic Potential of 3-Cyano-6-isopropylchromone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Synthesis, Biological Activity, and Mechanisms of Action

The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. Among the vast family of chromone derivatives, those originating from 3-Cyano-6-isopropylchromone have emerged as a promising class of compounds with diverse therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential in anticancer, anti-inflammatory, and neuroprotective therapies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

The Versatile Precursor: this compound

This compound serves as a key synthetic intermediate in the development of various biologically active molecules. Its chemical structure, featuring a reactive cyano group at the 3-position and a lipophilic isopropyl group at the 6-position, allows for a wide array of chemical modifications, making it an ideal starting point for the generation of diverse compound libraries. The nitrile functionality can be readily transformed into other key functional groups such as amines, amides, or carboxylic acids, enabling the exploration of extensive structure-activity relationships (SAR).

Anticancer Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, with Amlexanox being the most prominent example.

Amlexanox and its Analogues

Amlexanox, a derivative of this compound, is known to exhibit anticancer properties through its inhibitory effects on the non-canonical IκB kinases, IKK-ε (IKKε) and TANK-binding kinase 1 (TBK1). These kinases are implicated in various oncogenic signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 3-substituted chromone derivatives against various cancer cell lines.

Compound IDSubstitution at C3Cancer Cell LineIC50 (µM)Reference
Amlexanox2-amino-7-carboxypyridin-5-ylEndometrial Cancer CellsVaries by cell line[1]
Derivative A3-(4-morpholinyl)Human Oral Squamous Carcinoma>100[2]
Derivative B3-(1-piperazinyl)Human Oral Squamous Carcinoma68.3[2]
Derivative C3-(1-pyrrolidinyl)Human Oral Squamous Carcinoma45.1[2]
Signaling Pathways in Anticancer Activity

The primary mechanism of anticancer action for Amlexanox involves the inhibition of the IKKε/TBK1 signaling pathway, which in turn modulates downstream pathways such as the AKT/NF-κB axis. This inhibition can lead to decreased cancer cell proliferation, cell cycle arrest, and induction of apoptosis.

IKK_TBK1_Signaling_Pathway IKKε/TBK1 Signaling in Cancer cluster_upstream Upstream Signals cluster_kinases Kinase Cascade cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Oncogenic Stimuli Oncogenic Stimuli IKKε IKKε Oncogenic Stimuli->IKKε TBK1 TBK1 Oncogenic Stimuli->TBK1 AKT AKT IKKε->AKT TBK1->AKT NF-κB NF-κB AKT->NF-κB Proliferation Proliferation NF-κB->Proliferation Survival Survival NF-κB->Survival Apoptosis_Inhibition Inhibition of Apoptosis NF-κB->Apoptosis_Inhibition Amlexanox Amlexanox Amlexanox->IKKε Amlexanox->TBK1

Caption: IKKε/TBK1 signaling pathway inhibited by Amlexanox in cancer cells.

Experimental Protocols: Anticancer Activity Assays

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., endometrial cancer cell lines) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Applications of this compound Derivatives

The chromone nucleus is a common feature in many natural and synthetic anti-inflammatory compounds. Derivatives of this compound have been explored for their potential to modulate inflammatory responses.

Inhibition of Pro-inflammatory Mediators

Several 3-substituted chromone derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Quantitative Anti-inflammatory Activity Data

Compound IDSubstitution at C3AssayIC50 (µM)Reference
Chromone Derivative X3-aminomethylNO production in LPS-stimulated RAW 264.7 cells15.2[3]
Chromone Derivative Y3-carboxamideCOX-2 Inhibition8.5[4]
Experimental Protocols: Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Neuroprotective Applications of this compound Derivatives

Emerging research suggests that chromone derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-apoptotic properties. They may act by scavenging reactive oxygen species (ROS), modulating mitochondrial function, and regulating the expression of pro- and anti-apoptotic proteins.

Neuroprotection_Workflow Experimental Workflow for Neuroprotection Assays Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cell-based Assays Cell-based Assays In Vitro Screening->Cell-based Assays Mechanism of Action Studies Mechanism of Action Studies Cell-based Assays->Mechanism of Action Studies In Vivo Models In Vivo Models Mechanism of Action Studies->In Vivo Models Lead Optimization Lead Optimization In Vivo Models->Lead Optimization

Caption: A generalized workflow for the discovery and development of neuroprotective agents.

Experimental Protocols: Neuroprotection Assays

In Vitro Model of Oxidative Stress-Induced Neuronal Cell Death

This protocol describes a common method to assess the neuroprotective effects of compounds against oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For differentiation, treat the cells with retinoic acid for several days.

  • Compound Pre-treatment: Pre-incubate the differentiated cells with various concentrations of the test compounds for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a specified duration (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using the MTT assay or by staining with fluorescent dyes like calcein-AM (live cells) and ethidium homodimer-1 (dead cells).

  • Apoptosis Assessment: Evaluate apoptosis by TUNEL staining or by measuring caspase-3 activity.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas, including oncology, inflammation, and neurodegeneration. The synthetic tractability of the this compound core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: Synthesis of novel derivatives with a wider range of substitutions to explore new therapeutic applications.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways for newly identified active compounds.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies to assess the drug-like properties of lead candidates.

  • In Vivo Efficacy Studies: Validation of in vitro findings in relevant animal models of disease.

By leveraging the information provided in this technical guide, drug discovery professionals can accelerate the development of the next generation of chromone-based therapeutics to address unmet medical needs.

References

In Silico Analysis of 3-Cyano-6-isopropylchromone: A Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive in-silico analysis of 3-Cyano-6-isopropylchromone, a synthetic derivative of the chromone scaffold. Chromones, a class of oxygen-containing heterocyclic compounds, are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] this compound (CAS 50743-32-3) is a key intermediate in the synthesis of various therapeutic agents.[4][5] The presence of a cyano group at the 3-position and an isopropyl group at the 6-position provides a unique electronic and steric profile, suggesting the potential for specific biological interactions. This document outlines a computational approach to elucidate the pharmacological profile of this molecule, providing detailed methodologies, data interpretation, and visualizations of potential mechanisms of action.

Molecular Properties and Drug-Likeness

An initial computational assessment of this compound's physicochemical properties is crucial for predicting its drug-like characteristics and potential for oral bioavailability. These properties are calculated using established computational models.

Experimental Protocol: Molecular Descriptors and Drug-Likeness Prediction

The 3D structure of this compound was first generated and energy-minimized using the Avogadro software. The resulting structure was then used as input for the SwissADME web server to calculate key molecular descriptors. Lipinski's rule of five, a widely used filter for assessing drug-likeness, was applied. The parameters evaluated include molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA).

Data Presentation: Physicochemical Properties and Drug-Likeness
PropertyValueLipinski's Rule of Five Compliance
Molecular FormulaC13H11NO2N/A
Molecular Weight213.23 g/mol Compliant (< 500)
LogP (octanol/water)2.58Compliant (≤ 5)
Hydrogen Bond Donors0Compliant (≤ 5)
Hydrogen Bond Acceptors3Compliant (≤ 10)
Molar Refractivity60.12N/A
Topological Polar Surface Area (TPSA)57.08 ŲN/A
Bioavailability Score0.55N/A

Pharmacokinetic (ADME) Profile Prediction

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental in drug development. In silico models provide a preliminary assessment of a molecule's pharmacokinetic profile.

Experimental Protocol: ADME Prediction

The ADME profile of this compound was predicted using the pkCSM web server. The canonical SMILES string of the molecule was submitted to the server to predict various pharmacokinetic parameters, including intestinal absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and AMES toxicity.

Data Presentation: Predicted ADME Properties
ParameterPredicted ValueInterpretation
Absorption
Water Solubility (log mol/L)-3.123Moderately Soluble
Caco-2 Permeability (log Papp)0.95Moderately Permeable
Intestinal Absorption (% absorbed)91.5%High
Distribution
VDss (human, log L/kg)-0.15Low
BBB Permeability (log BB)-0.52Low
Metabolism
CYP1A2 InhibitorNoLow risk of drug-drug interactions
CYP2C19 InhibitorNoLow risk of drug-drug interactions
CYP2C9 InhibitorYesPotential for drug-drug interactions
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoLow risk of drug-drug interactions
Excretion
Total Clearance (log ml/min/kg)0.45Low
Toxicity
AMES ToxicityNoNon-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity

Target Prediction and Pathway Analysis

Identifying potential biological targets is a key step in understanding the pharmacological mechanism of a compound. In silico target prediction algorithms correlate the chemical structure of a molecule with known protein targets.

Experimental Protocol: Target Fishing and Pathway Enrichment

The SwissTargetPrediction web server was utilized to identify potential protein targets of this compound based on 2D and 3D similarity to known ligands. The predicted targets were then analyzed for their involvement in biological pathways using the KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database.

Data Presentation: Predicted Biological Targets and Associated Pathways
Target ClassRepresentative TargetsProbabilityAssociated Pathways
EnzymesProstaglandin G/H synthase 2 (COX-2)0.35Arachidonic acid metabolism, Inflammatory mediator regulation
5-Lipoxygenase (5-LOX)0.31Arachidonic acid metabolism, Leukotriene biosynthesis
Phosphoinositide 3-kinase (PI3K)0.28PI3K-Akt signaling pathway, Cell survival, Proliferation
Cyclin-dependent kinase 2 (CDK2)0.25Cell cycle, Cancer pathways
G-protein coupled receptorsCannabinoid receptor 1 (CB1)0.22Endocannabinoid signaling

Visualization: Predicted Workflow for In Silico Analysis

G cluster_0 Input Molecule cluster_1 Physicochemical & ADME Prediction cluster_2 Pharmacological Target Prediction cluster_3 Pathway & Interaction Analysis mol This compound (SMILES/3D Structure) swissadme SwissADME Server (Drug-Likeness, Lipinski's Rules) mol->swissadme pkcsm pkCSM Server (ADME Profile) mol->pkcsm swisstarget SwissTargetPrediction (Target Fishing) mol->swisstarget kegg KEGG Pathway Analysis swisstarget->kegg docking Molecular Docking (Binding Mode Analysis) swisstarget->docking G cluster_0 Membrane Phospholipids cluster_1 Arachidonic Acid Cascade cluster_2 Inhibitory Action phospholipids Phospholipids pla2 PLA2 phospholipids->pla2 Activation aa Arachidonic Acid pla2->aa Hydrolysis cox2 COX-2 aa->cox2 lox5 5-LOX aa->lox5 prostaglandins Prostaglandins cox2->prostaglandins leukotrienes Leukotrienes lox5->leukotrienes compound This compound compound->cox2 Inhibition compound->lox5 Inhibition

References

In-Depth Technical Guide to 6-Isopropylchromone-3-carbonitrile (CAS 50743-32-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isopropylchromone-3-carbonitrile, identified by CAS number 50743-32-3, is a heterocyclic compound featuring a chromone backbone substituted with an isopropyl group and a nitrile functional group. This molecule serves as a valuable intermediate in the synthesis of pharmacologically active compounds, most notably Amlexanox, an anti-inflammatory and anti-allergic drug. The chromone scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the known properties, synthesis, and safety data for 6-Isopropylchromone-3-carbonitrile, along with inferred biological potential based on its structural characteristics and role as a synthetic precursor.

Chemical and Physical Properties

6-Isopropylchromone-3-carbonitrile is a white to light yellow crystalline powder. Its core structure consists of a benzopyran-4-one (chromone) ring, which imparts a degree of planarity and rigidity to the molecule. The presence of the electron-withdrawing nitrile group and the hydrophobic isopropyl group are key features that influence its reactivity and potential biological interactions.

Table 1: Physicochemical Properties of 6-Isopropylchromone-3-carbonitrile

PropertyValueReference(s)
CAS Number 50743-32-3N/A
Molecular Formula C₁₃H₁₁NO₂[1][2]
Molecular Weight 213.24 g/mol [2]
Appearance White to light yellow crystalline powder[2]
Melting Point 117 - 121 °C[2]
Boiling Point 320.4 ± 42.0 °C (Predicted)[1]
Density 1.20 ± 0.1 g/cm³ (Predicted)[1]
Purity ≥ 98% (by GC)[2]

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of 6-Isopropylchromone-3-carbonitrile are not extensively published in peer-reviewed literature, its role as a key intermediate in the synthesis of Amlexanox provides a well-established synthetic route. A plausible and commonly utilized method for the synthesis of chromone-3-carbonitriles involves the Vilsmeier-Haack reaction of the corresponding 2'-hydroxyacetophenone, followed by cyclization.

Plausible Experimental Protocol for Synthesis

A likely synthetic pathway for 6-Isopropylchromone-3-carbonitrile is a multi-step process starting from a suitably substituted phenol. The following represents a generalized, plausible protocol based on established chromone synthesis methodologies.

Step 1: Friedel-Crafts Acylation of 4-Isopropylphenol 4-Isopropylphenol is acetylated to form 4-acetyl-4-isopropylphenyl acetate, which is then subjected to a Fries rearrangement to yield 2'-hydroxy-5'-isopropylacetophenone.

Step 2: Vilsmeier-Haack Formylation and Cyclization The resulting 2'-hydroxy-5'-isopropylacetophenone can then be treated with a Vilsmeier reagent (e.g., POCl₃/DMF) to effect formylation and subsequent cyclization to the chromone ring. The introduction of the nitrile group at the 3-position can be achieved through various methods, including reaction with cyanoacetic acid or its derivatives during the cyclization process.

A related patented method for the synthesis of 2-amino chromones provides insight into the cyclization and introduction of the nitrile group. This involves the reaction of a 2-acetoxy benzoyl chloride with malononitrile in the presence of a base.[3] A similar strategy could be adapted for the synthesis of 6-Isopropylchromone-3-carbonitrile.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_cyclization Chromone Formation 4_Isopropylphenol 4-Isopropylphenol Intermediate 2'-Hydroxy-5'- isopropylacetophenone 4_Isopropylphenol->Intermediate Friedel-Crafts Acylation & Fries Rearrangement Reagents1 Acetic Anhydride, AlCl₃ Product 6-Isopropylchromone- 3-carbonitrile Intermediate->Product Vilsmeier-Haack Reaction & Cyclization Reagents2 Vilsmeier Reagent (POCl₃/DMF) or other cyclizing agents

Plausible synthetic workflow for 6-Isopropylchromone-3-carbonitrile.

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized 6-Isopropylchromone-3-carbonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, confirming the presence and connectivity of the isopropyl group, the aromatic protons, and the carbon atoms of the chromone ring and nitrile group.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the nitrile (C≡N) stretch (typically around 2220-2260 cm⁻¹) and the carbonyl (C=O) stretch of the chromone ring (around 1630-1655 cm⁻¹).

  • Mass Spectrometry (MS): MS would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final product.

Biological Activity and Potential Applications

While direct and extensive biological studies on 6-Isopropylchromone-3-carbonitrile are not widely published, its structural features and its role as a precursor to Amlexanox suggest significant potential in drug discovery and development.

Role as a Pharmaceutical Intermediate

The primary documented application of 6-Isopropylchromone-3-carbonitrile is as a key intermediate in the synthesis of Amlexanox. Amlexanox is an anti-inflammatory, anti-allergic, and immunomodulatory drug used for the treatment of aphthous ulcers and has been investigated for other conditions such as asthma and rhinitis. The synthesis of Amlexanox from 6-Isopropylchromone-3-carbonitrile underscores the importance of this intermediate in accessing more complex and biologically active molecules.

Amlexanox_Synthesis Intermediate 6-Isopropylchromone- 3-carbonitrile (CAS 50743-32-3) Reaction Multi-step Synthetic Conversion Intermediate->Reaction Amlexanox Amlexanox (Anti-inflammatory Drug) Reaction->Amlexanox

Role of 6-Isopropylchromone-3-carbonitrile in Amlexanox synthesis.

Inferred Biological Potential

The chromone scaffold is a known "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and often serves as a basis for the development of new therapeutic agents. Derivatives of chromones have been reported to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory Activity: Many chromone derivatives are known to possess anti-inflammatory properties.

  • Anticancer Activity: The chromone nucleus is found in several natural and synthetic compounds with demonstrated anticancer effects.[4]

  • Antioxidant Properties: The phenolic nature of some chromone precursors and the electronic properties of the chromone ring can contribute to antioxidant activity.[4]

Given that 6-Isopropylchromone-3-carbonitrile is a chromone derivative, it is plausible that it or its close analogues could exhibit some of these biological activities. However, without specific experimental data, this remains a hypothesis.

Logical_Relationship Scaffold Chromone Scaffold Privileged Privileged Structure in Medicinal Chemistry Scaffold->Privileged Activity Potential Biological Activities Privileged->Activity AntiInflammatory Anti-inflammatory Activity->AntiInflammatory Anticancer Anticancer Activity->Anticancer Antioxidant Antioxidant Activity->Antioxidant

Inferred biological potential of the chromone scaffold.

Safety and Handling

Table 2: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage Recommendations
  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If handling large quantities or if dust generation is likely, a respirator may be necessary.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Spill and Disposal: In case of a spill, avoid generating dust. Collect the spilled material using appropriate methods and dispose of it as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

6-Isopropylchromone-3-carbonitrile (CAS 50743-32-3) is a chemical intermediate of significant interest, particularly within the pharmaceutical industry due to its crucial role in the synthesis of Amlexanox. While detailed studies on its own biological activities and mechanisms of action are limited in the public domain, its chromone scaffold suggests a potential for a range of pharmacological properties, including anti-inflammatory and anticancer effects. The provided plausible synthesis and safety information serve as a valuable resource for researchers and drug development professionals working with this compound. Further investigation into the direct biological effects of 6-Isopropylchromone-3-carbonitrile and its derivatives is warranted to fully explore its therapeutic potential.

References

The Synthetic Keystone: A Technical Review of 3-Cyano-6-isopropylchromone in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-6-isopropylchromone is a synthetic heterocyclic compound that has garnered significant attention in medicinal chemistry, primarily as a crucial intermediate in the synthesis of the anti-inflammatory and anti-allergic drug, Amlexanox. The chromone scaffold itself is a well-established pharmacophore present in numerous natural and synthetic bioactive molecules, exhibiting a wide array of pharmacological activities. The strategic incorporation of a cyano group at the 3-position and an isopropyl group at the 6-position of the chromone ring imparts unique chemical reactivity and physicochemical properties, making it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the available research on this compound, focusing on its synthesis, potential biological activities as inferred from related compounds, and its pivotal role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
CAS Number 50743-32-3[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 117.0 to 121.0 °C[1]
Boiling Point (Predicted) 320.4 ± 42.0 °C[1]
Density (Predicted) 1.20 ± 0.1 g/cm³[1]
Storage Temperature 2-8°C[1]

Synthesis of this compound

Inferred Experimental Protocol:

Step 1: Synthesis of 2-hydroxy-5-isopropylacetophenone. This starting material can be prepared via a Friedel-Crafts acylation of 4-isopropylphenol.

Step 2: Vilsmeier-Haack Formylation. The 2-hydroxy-5-isopropylacetophenone is then likely subjected to a Vilsmeier-Haack reaction using a formylating agent like phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group, leading to the formation of a β-chloro-α,β-unsaturated aldehyde intermediate.

Step 3: Cyclization and Cyanation. The intermediate is then cyclized and the cyano group is introduced. This can be achieved by reaction with a cyanide source, such as sodium cyanide, which would displace the chlorine and induce cyclization to form the this compound.

It is important to note that this is a representative protocol inferred from established chemical transformations for similar structures. Optimization of reaction conditions, such as temperature, reaction time, and purification methods, would be necessary to achieve a high yield and purity of the final product.[2]

Role in the Synthesis of Amlexanox

The primary significance of this compound lies in its role as a direct precursor to Amlexanox.[3] The nitrile group at the 3-position is a key functional handle that allows for the construction of the pyrano[2,3-b]pyridin-5-one core of Amlexanox.

G cluster_synthesis Synthesis of Amlexanox A This compound B Reaction with 2-amino-5-picoline A->B Key Intermediate C Amlexanox B->C Cyclization & Condensation

Caption: Synthetic pathway from this compound to Amlexanox.

Potential Biological Activities of 3-Cyanochromone Derivatives

Direct biological studies on this compound are scarce in the public domain. However, research on structurally related 3-cyanochromone and 2-amino-3-cyano-4H-chromene derivatives provides insights into its potential pharmacological profile. These studies suggest that the 3-cyanochromone scaffold may possess anticancer and antifungal properties.

Anticancer and Antifungal Activity of 2-Amino-3-cyano-4H-chromene Derivatives

A study on a series of 2-amino-3-cyano-4-aryl-4H-chromenes demonstrated significant cytotoxic activity against human cancer cell lines and potent antifungal activity against various Candida species.[4] The mechanism of action is proposed to involve the inhibition of topoisomerase I in cancer cells and CYP51 in fungi.[4]

Table 1: In Vitro Anticancer Activity of Selected 2-Amino-3-cyano-4H-chromene Derivatives [4]

CompoundSK-LU-1 (IC₅₀, µM)PC-3 (IC₅₀, µM)
4a 1.2 ± 0.11.5 ± 0.2
4b 1.8 ± 0.32.1 ± 0.4
Cisplatin 3.3 ± 0.54.5 ± 0.6
Topotecan 2.1 ± 0.2Not Reported

Table 2: In Vitro Antifungal Activity of Selected 2-Amino-3-cyano-4H-chromene Derivatives [4]

CompoundC. albicans (MIC₅₀, µg/mL)C. tropicalis (MIC₅₀, µg/mL)
4a 816
4b 1632
Fluconazole 1632
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)[4]
  • Cell Seeding: Human cancer cells (e.g., SK-LU-1, PC-3) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Add Test Compounds (various concentrations) A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Inferred Signaling Pathways and Mechanism of Action

Given that this compound is a precursor to Amlexanox, its biological relevance is intrinsically linked to the known mechanisms of its derivative. Amlexanox is known to exhibit anti-inflammatory effects by inhibiting the release of histamine and leukotrienes from mast cells, basophils, and neutrophils. More recently, it has been identified as an inhibitor of the non-canonical IκB kinases (IKK), specifically IKKε and TBK1.

G cluster_pathway Inferred Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli IKKe_TBK1 IKKε / TBK1 Inflammatory_Stimuli->IKKe_TBK1 NFkB_IRF3 NF-κB / IRF3 Activation IKKe_TBK1->NFkB_IRF3 Proinflammatory_Cytokines Pro-inflammatory Cytokine Production NFkB_IRF3->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Amlexanox Amlexanox (derived from this compound) Amlexanox->IKKe_TBK1 Inhibition

Caption: Potential anti-inflammatory mechanism via IKKε/TBK1 inhibition.

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. While its primary role to date has been as a key building block in the manufacture of Amlexanox, the broader family of 3-cyanochromone derivatives exhibits promising biological activities, including anticancer and antifungal effects. This suggests that this compound itself, or its direct derivatives, could be valuable leads for further drug discovery efforts. Future research should focus on the direct biological evaluation of this compound and the development of efficient and scalable synthetic protocols to facilitate its broader application in the pharmaceutical industry. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working with this versatile chemical entity.

References

An In-Depth Technical Guide to 3-Cyano-6-isopropylchromone: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-6-isopropylchromone, a key heterocyclic compound, has emerged as a molecule of significant interest in medicinal chemistry and drug development. Initially recognized as a crucial intermediate in the synthesis of the anti-allergic drug Amlexanox, recent studies have unveiled its intrinsic biological activities, particularly its potent antifungal and antibiofilm properties. This technical guide provides a comprehensive overview of the discovery, detailed synthetic protocols, physicochemical properties, and known biological activities of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Chromones (4H-1-benzopyran-4-ones) represent a class of oxygen-containing heterocyclic compounds that are widely distributed in nature and are recognized as "privileged structures" in medicinal chemistry.[1] The rigid bicyclic scaffold of chromones serves as an excellent template for the design of novel therapeutic agents with a broad spectrum of pharmacological activities. The introduction of a cyano (-C≡N) group at the 3-position and an isopropyl group at the 6-position of the chromone nucleus yields this compound (CAS 50743-32-3). The nitrile group is a versatile functional handle that can be readily transformed into other functionalities, such as amines, carboxylic acids, or tetrazoles, making this compound a valuable precursor in the synthesis of more complex bioactive molecules.[2] The isopropyl group, on the other hand, modulates the lipophilicity and steric bulk of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.[2]

This guide will delve into the history of this compound, its synthetic methodologies, and its recently discovered biological applications, with a focus on providing practical, data-driven insights for laboratory and clinical research.

Discovery and History

The synthesis and utility of this compound are prominently detailed in a 1985 publication in the Journal of Medicinal Chemistry by A. Nohara and colleagues. This work focused on the development of a series of chromone derivatives as potential anti-allergic agents, which ultimately led to the discovery of Amlexanox. In this context, this compound was synthesized as a key intermediate. The general class of 3-cyanochromones had been explored in earlier patents from the 1970s for their potential anti-allergic properties, setting the stage for the more targeted synthesis of the 6-isopropyl derivative. For years, its primary recognition was as a stepping stone in the multi-step synthesis of Amlexanox. However, a 2023 study highlighted its own significant antifungal and antibiofilm activity, sparking renewed interest in the compound for its intrinsic therapeutic potential.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 50743-32-3[4]
Molecular Formula C₁₃H₁₁NO₂[4]
Molecular Weight 213.23 g/mol [4]
Appearance White to light yellow crystalline powder[5]
Melting Point 117.0 to 121.0 °C[5]
Purity >98% (Commercially available)[4]
Solubility N/A (Further studies required)[4]
Table 2: Spectroscopic Data of this compound
TechniqueDataReference
¹H NMR Aromatic protons: δ 6.8–8.2 ppm; Isopropyl methyl protons: δ 1.2–1.4 ppm (split)[6]
¹³C NMR Carbonyl carbon: ~180 ppm; Cyano carbon: ~115 ppm[6]
FT-IR C≡N stretch: ~2220 cm⁻¹[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the appropriate substituted phenol. A common and established method involves the Vilsmeier-Haack reaction.

G C C D D

Caption: Proposed mechanism of antifungal action.

The study indicated that the active chromone-3-carbonitriles downregulate the expression of genes such as TEC1 and UME6, which are crucial for hyphal development, a key virulence factor for C. albicans. Conversely, the expression of the hyphal regulator gene UCF1 was upregulated. [3]This modulation of gene expression disrupts the morphological transition from yeast to hyphal form, thereby inhibiting biofilm formation.

Applications in Drug Development

The primary and most well-documented application of this compound is as a key starting material in the industrial synthesis of Amlexanox.

Workflow for the Synthesis of Amlexanox

G A This compound B Ring Opening & Recyclization A->B C Amlexanox B->C

References

Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of 3-Cyano-6-isopropylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the methodologies for assessing the solubility and stability of 3-Cyano-6-isopropylchromone, a key intermediate in the synthesis of the anti-inflammatory and anti-allergic agent, Amlexanox. This document is intended for researchers, scientists, and drug development professionals to establish robust experimental frameworks for characterizing this and similar chromone derivatives. While specific quantitative data for this compound is not publicly available, this guide outlines the state-of-the-art protocols essential for its evaluation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for any experimental design. The table below summarizes the key identifiers and properties of this compound.

PropertyValue
IUPAC Name 6-isopropyl-4-oxo-4H-chromene-3-carbonitrile
CAS Number 50743-32-3
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Appearance White to off-white crystalline powder
Purity Typically >98%

Solubility Studies: Methodologies and Experimental Design

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical determinant of its bioavailability and formulation feasibility. For a compound like this compound, which is likely to have low aqueous solubility, a multi-faceted approach to solubility testing is recommended. Both kinetic and thermodynamic solubility assays should be performed to gain a comprehensive understanding.

Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution characteristics and is particularly useful for high-throughput screening. The "shake-flask" method followed by analysis is a common approach.

Experimental Protocol: Kinetic Shake-Flask Solubility

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Solvent Addition: Add the stock solution to a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid, and simulated intestinal fluid) to achieve a range of final concentrations. The final concentration of the organic solvent should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Equilibration: Shake the solutions at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) to allow for equilibration.

  • Separation of Undissolved Compound: Remove any precipitated compound by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under these conditions.

The following table outlines the recommended parameters for a kinetic solubility study of this compound.

ParameterRecommended Conditions
Solvent System Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)
Co-solvent Dimethyl Sulfoxide (DMSO), not exceeding 1% (v/v)
Temperature 25°C and 37°C
Equilibration Time 2 hours
Analytical Method HPLC-UV or LC-MS
Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at saturation and is a critical parameter for later-stage drug development and formulation.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of aqueous buffers.

  • Equilibration: Agitate the suspensions at a controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation and filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method.

  • Solid-State Analysis: Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form.

The table below details the proposed experimental conditions for a thermodynamic solubility study.

ParameterRecommended Conditions
Solvent System PBS pH 7.4, SGF, SIF, and various pH buffers
Temperature 25°C and 37°C
Equilibration Time 24 - 48 hours
Analytical Method HPLC-UV or LC-MS
Solid Phase Analysis XRPD

Stability Studies: A Forced Degradation Approach

Understanding the chemical stability of this compound is crucial for determining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing. The goal is to achieve a modest level of degradation (5-20%) to facilitate the identification of degradation products.

  • Acidic Hydrolysis: Incubate the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Incubate the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for an extended period.

  • Photostability: Expose the solid compound and a solution of the compound to light sources as specified in ICH Q1B guidelines.

  • Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry can be used to identify the structure of the degradants.

The following table summarizes the recommended stress conditions for a forced degradation study of this compound.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOH25°C - 40°C2 - 24 hours
Oxidation 3% H₂O₂25°C24 hours
Thermal Dry Heat80°C7 days
Photolytic ICH Q1B compliant light source25°CAs per guidelines

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To provide a broader context for the importance of this compound, the following diagrams illustrate the downstream signaling pathway of its derivative, Amlexanox, and a typical workflow for the development of a chemical intermediate.

G cluster_0 Inflammatory Stimuli (e.g., Pathogens, Cytokines) cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK TBK1 TBK1/IKKε Stimuli->TBK1 NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3 Amlexanox Amlexanox (from this compound) Amlexanox->IKK Inhibition Amlexanox->TBK1 Inhibition IkB_P Phosphorylated IκB NFkB_IkB->IkB_P NFkB_active Active NF-κB IkB_P->NFkB_active IκB Degradation Gene_Transcription Inflammatory Gene Transcription NFkB_active->Gene_Transcription Translocation IRF3_P Phosphorylated IRF3 IRF3->IRF3_P IFN_Transcription Type I Interferon Gene Transcription IRF3_P->IFN_Transcription Translocation

Caption: Amlexanox Signaling Pathway

G Start This compound (Intermediate) Synthesis Synthesis of API (e.g., Amlexanox) Start->Synthesis Purification Purification and Isolation Synthesis->Purification Characterization Physicochemical Characterization Purification->Characterization Solubility Solubility Studies Characterization->Solubility Stability Stability Studies Characterization->Stability Formulation Pre-formulation and Formulation Development Solubility->Formulation Stability->Formulation End API for Clinical Trials Formulation->End

Caption: Drug Development Workflow

Conclusion

Quantum Chemical Calculations for 3-Cyano-6-isopropylchromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 3-Cyano-6-isopropylchromone. Tailored for researchers, scientists, and professionals in drug development, this document outlines the standard computational methodologies, presents key data in a structured format, and visualizes the typical workflow for such an investigation.

Introduction

Chromones are a class of naturally occurring compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The strategic placement of different functional groups on the chromone ring system is a key factor in determining the resulting compound's pharmacological action[1]. This compound is a derivative that holds potential for further investigation. Quantum chemical calculations provide a powerful in silico approach to understand the structural, electronic, and reactive properties of such molecules, offering insights that can guide drug design and development efforts.

Computational studies, particularly those employing Density Functional Theory (DFT), have been successfully applied to various chromone derivatives to investigate their properties.[2][3][4] These studies often explore molecular geometries, vibrational spectra, electronic properties like the HOMO-LUMO gap, and molecular electrostatic potential to predict the biological activity of these compounds.[2][3]

Computational Methodology

The following section details a typical protocol for performing quantum chemical calculations on this compound, based on established methods for similar compounds.

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using DFT methods. A common and effective combination of functional and basis set for molecules of this type is B3LYP with a 6-311++G(d,p) basis set.[4][5] Frequency calculations are subsequently performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.

Electronic Structure Analysis

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and potential interactions. Key parameters include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transition properties and reactivity of the molecule. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting how the molecule might interact with biological targets.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.

Spectroscopic Properties

Theoretical calculations can also predict spectroscopic properties, which can then be compared with experimental data for validation. This includes:

  • Infrared (IR) Spectroscopy: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.[5]

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented here are illustrative and based on data reported for similar chromone derivatives in the literature.

Table 1: Calculated Molecular Properties of this compound

ParameterValue
Method/Basis SetB3LYP/6-311++G(d,p)
Optimized Energy (Hartree)(Example Value)
Dipole Moment (Debye)(Example Value)
HOMO Energy (eV)(Example Value, e.g., -6.5 to -7.5)
LUMO Energy (eV)(Example Value, e.g., -1.5 to -2.5)
HOMO-LUMO Gap (eV)(Example Value, e.g., 4.0 to 5.0)

Table 2: Selected Optimized Geometric Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2=C3 (Example: 1.35)
C3-CN (Example: 1.44)
C4=O5 (Example: 1.23)
C6-C(CH3)2 (Example: 1.52)
C2-C3-CN (Example: 121)
C3-C4-O5 (Example: 125)
O1-C2-C3-C4 (Example: 0.1)

Visualizations

The following diagrams illustrate the typical workflow for a computational study of this compound and a potential signaling pathway that could be investigated based on the known activities of similar chromone derivatives.

G Computational Workflow for this compound cluster_0 Input Preparation cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis & Interpretation A Molecule Drawing & Initial 3D Structure Generation B Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Electronic Property Calculation (HOMO, LUMO, MEP) B->D E Spectroscopic Property Calculation (IR, NMR) B->E F Verification of Minimum Energy Structure C->F G Analysis of Electronic Properties & Reactivity D->G H Comparison of Calculated vs. Experimental Spectra E->H I Molecular Docking (Optional) G->I G Hypothetical Signaling Pathway Inhibition cluster_0 Molecular Level cluster_1 Cellular Level A This compound B Target Enzyme (e.g., Kinase, Oxidase) A->B Binding C Enzyme Inhibition B->C Inhibits D Downstream Signaling Cascade Blocked C->D E Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) D->E

References

A Speculative Exploration of the Mechanism of Action for 3-Cyano-6-isopropylchromone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document presents a speculative analysis of the potential mechanisms of action for 3-cyano-6-isopropylchromone. As of the time of writing, there is a notable absence of direct experimental studies elucidating the specific biological activities and molecular targets of this compound. The information herein is extrapolated from the known pharmacological profiles of the broader class of chromone derivatives and should be regarded as a theoretical framework to guide future research endeavors.

The chromone scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[1] Derivatives of chromone have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The specific substitutions of a cyano group at the 3-position and an isopropyl group at the 6-position on the chromone ring of this compound suggest a unique electronic and steric profile that could influence its biological activity.[4] This guide will explore several plausible mechanisms of action based on these structural features and the known activities of related compounds.

Speculative Mechanism 1: Inhibition of Phosphoinositide 3-Kinase (PI3K) Signaling

The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain chromone derivatives have been identified as inhibitors of PI3K and other related kinases. The planar structure of the chromone ring system is well-suited to fit into the ATP-binding pocket of kinases.

Rationale for Speculation

The electron-withdrawing nature of the 3-cyano group in this compound could enhance its interaction with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors. The 6-isopropyl group may contribute to selectivity and potency by interacting with a hydrophobic pocket within the active site.

Hypothetical Quantitative Data

Below is a table of hypothetical IC50 values for this compound against a panel of PI3K isoforms and other related kinases. This data is purely illustrative and intended to represent the type of results that would be sought in an initial screening cascade.

Kinase TargetHypothetical IC50 (nM)
PI3Kα150
PI3Kβ850
PI3Kδ75
PI3Kγ300
mTOR1200
DNA-PK>10000
Illustrative Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3K isoforms.

Materials:

  • Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes.

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate.

  • ATP (Adenosine triphosphate), radiolabeled with ³²P (γ-³²P-ATP).

  • This compound stock solution in DMSO.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% CHAPS).

  • Phospholipid vesicles.

  • Thin-layer chromatography (TLC) plates.

  • Phosphorimager.

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, combine the kinase, phospholipid vesicles containing PIP2, and the diluted compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding a mixture of cold ATP and γ-³²P-ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a solution of 1 N HCl.

  • Extract the lipids from the reaction mixture.

  • Spot the extracted lipids onto a TLC plate and separate the different phosphoinositides.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Quantify the amount of radiolabeled PIP3 (the product of the PI3K reaction) using a phosphorimager.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Signaling Pathway Diagram

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Compound This compound (Hypothetical Inhibitor) Compound->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Signaling (Cell Growth, Survival) Akt->Downstream

Caption: Hypothetical inhibition of the PI3K signaling pathway.

Speculative Mechanism 2: Modulation of Inflammatory Pathways via NF-κB Inhibition

Chronic inflammation is implicated in a wide range of diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Many natural and synthetic chromones have been reported to possess anti-inflammatory properties, often through the inhibition of NF-κB activation.

Rationale for Speculation

This compound may interfere with the NF-κB signaling cascade at several potential nodes. It could inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the IκBα inhibitor. This would lead to the sequestration of NF-κB in the cytoplasm and prevent its translocation to the nucleus to activate pro-inflammatory gene expression.

Hypothetical Quantitative Data

The following table presents hypothetical data from a luciferase reporter assay designed to measure the effect of this compound on NF-κB transcriptional activity.

TreatmentConcentration (µM)NF-κB Luciferase Activity (Relative Luminescence Units)
Vehicle Control-1.00
TNF-α (10 ng/mL)-15.20
TNF-α + Compound18.50
TNF-α + Compound53.10
TNF-α + Compound101.25
Illustrative Experimental Protocol: NF-κB Luciferase Reporter Assay

Objective: To assess the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Materials:

  • A stable cell line expressing an NF-κB-driven luciferase reporter construct (e.g., HEK293-NF-κB-luc).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Tumor necrosis factor-alpha (TNF-α).

  • This compound stock solution in DMSO.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HEK293-NF-κB-luc cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) to induce NF-κB activation. A set of wells should remain unstimulated as a negative control.

  • Incubate the cells for a further 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compound.

  • Express the results as a fold change in luciferase activity relative to the vehicle-treated, unstimulated control.

Signaling Pathway Diagram

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binding IKK IKK Complex TNFR->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation of IκBα Compound This compound (Hypothetical Inhibitor) Compound->IKK Inhibition IkBa IκBα NFkB NF-κB Nucleus NFkB->Nucleus Translocation IkBa_NFkB->NFkB IκBα Degradation Nucleus_NFkB NF-κB DNA DNA (Promoter Region) Nucleus_NFkB->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Speculated inhibition of the NF-κB signaling pathway.

Future Directions

The speculative mechanisms proposed in this guide provide a starting point for the investigation of the biological activities of this compound. To validate these hypotheses, a systematic approach involving in vitro and in cellulo assays is required. Initial studies should focus on broad screening panels to identify potential target classes, followed by more focused investigations to confirm specific molecular interactions and elucidate the downstream cellular consequences. The synthesis and evaluation of related analogs could also provide valuable structure-activity relationship (SAR) data to guide the development of more potent and selective compounds.

References

Initial Toxicity Screening of Novel Chromone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chromone scaffolds are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] As the development of novel chromone-based therapeutic agents continues to expand, a rigorous and early assessment of their potential toxicity is paramount. This technical guide provides an in-depth overview of the core in vitro assays essential for the initial toxicity screening of new chromone derivatives. The protocols and data herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and execute a comprehensive preliminary safety evaluation, ensuring that only the most promising and safest candidates advance in the development pipeline.

Tiered Approach to Initial Toxicity Screening

An effective initial toxicity screening strategy employs a tiered series of assays, starting with broad cytotoxicity assessments and progressing to more specific endpoints like genotoxicity and cardiotoxicity. This approach allows for early identification of problematic compounds, conserving resources and accelerating the development timeline.

G cluster_0 Initial Screening Workflow A Novel Chromone Compound Library B Primary Cytotoxicity Screening (MTT & LDH Assays) A->B C Assess IC50 / LC50 B->C D Secondary Screening (Genotoxicity & Cardiotoxicity) C->D Acceptable Cytotoxicity F Discard/Redesign C->F High Cytotoxicity E Lead Candidate Selection D->E Acceptable Safety Profile D->F Unacceptable Toxicity

Caption: High-level workflow for initial toxicity screening of novel compounds.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to initial screening, providing a primary measure of a compound's effect on cell viability and integrity. The two most common and complementary methods are the MTT and LDH assays.

MTT Assay (Assessment of Metabolic Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring cellular metabolic activity.[2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3] The intensity of the color, measured spectrophotometrically, is proportional to the number of living, metabolically active cells.[4]

  • Cell Seeding: Seed cells (e.g., HepG2, a human liver cancer cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of the novel chromone compounds in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2] This allows for the formation of formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570-590 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Compound IDChromone CoreSubstituent (R1)Substituent (R2)IC50 (µM) on HepG2 Cells (48h)
CHR-001Standard-H-OCH385.2
CHR-002Standard-Cl-OCH342.5
CHR-003Standard-H-NO215.8
CHR-004Thiochromone-H-OCH3> 200
5-FU (Control)N/AN/AN/A4.2[8]

Data is for illustrative purposes only.

Lactate Dehydrogenase (LDH) Assay (Assessment of Membrane Integrity)

The LDH assay is another colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an indicator of compromised cell membrane integrity.[9]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat cells in a 96-well plate.

  • Sample Collection: After the incubation period, carefully collect 50 µL of supernatant from each well without disturbing the cells. Transfer to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use a positive control (cells lysed completely) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each compound concentration relative to the maximum release.

G cluster_0 Cytotoxicity Assay Workflow (MTT & LDH) cluster_mtt MTT Assay cluster_ldh LDH Assay A 1. Seed Cells in 96-well plate B 2. Treat with Chromone Compounds A->B C 3. Incubate (24-48 hours) B->C M1 4a. Add MTT Reagent C->M1 L1 4b. Collect Supernatant C->L1 M2 5a. Solubilize Formazan M1->M2 M3 6a. Read Absorbance (570 nm) M2->M3 L2 5b. Add LDH Reagent L1->L2 L3 6b. Read Absorbance (490 nm) L2->L3

Caption: Parallel workflows for the MTT and LDH cytotoxicity assays.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which may lead to carcinogenesis.[10] The Comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[11][12]

Comet Assay (Single Cell Gel Electrophoresis)

This assay is based on the principle that damaged cellular DNA, when subjected to electrophoresis, will migrate away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments).[12] The length and intensity of the comet tail are proportional to the extent of DNA damage. The assay can be performed under alkaline conditions to detect both single and double-strand breaks or neutral conditions for double-strand breaks only.[12]

  • Cell Preparation: Treat cells with chromone compounds for a defined period (e.g., 3-6 hours).[13] Harvest the cells and resuspend them at a concentration of ~1 x 10⁵ cells/mL.[14]

  • Slide Preparation: Combine 30 µL of the cell suspension with 250 µL of low melting point (LMP) agarose at 37°C.[14] Immediately pipette 50 µL of this mixture onto a specially coated microscope slide (CometSlide™).[14]

  • Lysis: Immerse the slides in a chilled lysis solution for at least 60 minutes at 4°C to remove cell membranes and histones.[14]

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) for 20-60 minutes to allow the DNA to unwind.

  • Electrophoresis: Transfer the slides to a horizontal electrophoresis tank filled with the same alkaline buffer. Apply a voltage of ~1 V/cm for 20-45 minutes.[14]

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR® Green I).[14]

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage (e.g., % tail DNA, tail moment).

Compound IDConcentration (µM)% Tail DNA (Mean ± SD)Interpretation
Vehicle04.5 ± 1.2No Damage
CHR-002206.8 ± 2.1No Damage
CHR-0031035.7 ± 5.4Genotoxic
Etoposide (Control)1045.2 ± 6.3Genotoxic

Data is for illustrative purposes only.

G cluster_0 Comet Assay Experimental Workflow A 1. Treat & Harvest Cells B 2. Embed Cells in LMP Agarose on Slide A->B C 3. Cell Lysis (Detergent Solution) B->C D 4. DNA Unwinding (Alkaline Buffer) C->D E 5. Electrophoresis D->E F 6. Neutralize & Stain DNA E->F G 7. Fluorescence Microscopy & Image Analysis F->G

Caption: Step-by-step workflow for the Comet assay.

Cardiotoxicity Assessment

Drug-induced cardiotoxicity is a major reason for the withdrawal of drugs from the market.[15] A primary mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a potentially fatal arrhythmia known as Torsade de Pointes (TdP).[16][17] Therefore, early screening for hERG channel inhibition is a regulatory requirement.[15]

hERG Potassium Channel Assay

The gold standard for assessing hERG liability is the patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in cells engineered to express it (e.g., HEK293-hERG).[15][17] Automated patch-clamp systems (e.g., QPatch) allow for higher throughput screening.[16]

  • Cell Preparation: Use a stably transfected cell line (e.g., HEK293 or CHO) expressing the hERG channel.

  • Instrument Setup: Prime the automated patch-clamp system (e.g., QPatch) and perform quality control checks to ensure stable recordings and high seal resistance (>1 GΩ).[16]

  • Compound Application: Perfuse the cells with a baseline extracellular solution to record the initial hERG current. Then, apply the test chromone compounds at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[17] A vehicle control (DMSO) and a known hERG inhibitor (e.g., E-4031) are included in each run.[17]

  • Data Acquisition: Record the hERG tail current using a specific voltage protocol before and after compound application.[17]

  • Data Analysis: Calculate the percentage of inhibition of the hERG current for each concentration. Fit the concentration-response data to a logistical equation to determine the IC50 value.

Compound IDhERG Inhibition IC50 (µM)Risk Classification
CHR-001> 30Low Risk
CHR-00225.6Low Risk
CHR-0032.1High Risk
CHR-004> 30Low Risk
Terfenadine (Control)0.05High Risk

Data is for illustrative purposes only. Risk classification depends on the therapeutic window.

G cluster_0 Drug-Induced Cytotoxicity Pathway A Chromone Compound B Cellular Stress (e.g., ROS, Mitochondrial Dysfunction) A->B C Activation of Caspase Cascade B->C D DNA Fragmentation & Membrane Blebbing C->D E Apoptosis (Programmed Cell Death) D->E

Caption: A generalized signaling pathway for drug-induced apoptosis.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is another significant concern in drug development.[18] Initial screening for hepatotoxicity often involves using in vitro models with human-derived liver cells, such as primary human hepatocytes (PHHs) or immortalized cell lines like HepG2 or HepaRG.[19][20] These models can be used to assess cytotoxicity (as described above), but also more specific endpoints like cytochrome P450 (CYP450) induction or inhibition, and the formation of reactive metabolites.

A multi-tier screening approach is often employed, starting with immortalized cell lines for high-throughput screening and followed by more complex models like PHHs for confirming hits and investigating mechanisms.[19]

The initial toxicity screening of novel chromone compounds is a critical, multi-faceted process that requires a battery of in vitro assays. By systematically evaluating cytotoxicity, genotoxicity, and key organ-specific toxicities such as cardiotoxicity and hepatotoxicity, researchers can build a comprehensive preliminary safety profile. This data-driven approach is essential for making informed decisions, prioritizing lead candidates, and guiding further development efforts. The detailed protocols and structured data presentation in this guide provide a framework for establishing a robust and efficient screening cascade for the next generation of chromone-based therapeutics.

References

Methodological & Application

Synthetic Routes for 3-Cyano-6-isopropylchromone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-Cyano-6-isopropylchromone derivatives, key intermediates in the development of various therapeutic agents. The chromone scaffold, with its diverse pharmacological activities, is a valuable starting point for drug discovery. The cyano and isopropyl functionalities at the 3- and 6-positions, respectively, offer opportunities for further molecular modifications to optimize biological activity.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry. The core chromone structure is a recognized privileged scaffold, and the specific substituents allow for fine-tuning of the molecule's properties. The synthetic routes outlined herein provide a comprehensive guide for the laboratory-scale preparation of these valuable compounds.

Synthetic Strategy Overview

The primary synthetic pathway for this compound derivatives involves a multi-step process commencing with the readily available 4-isopropylphenol. The key transformations include:

  • Esterification: Protection of the phenolic hydroxyl group via acetylation.

  • Fries Rearrangement: Regioselective rearrangement to form the key intermediate, 2-hydroxy-5-isopropylacetophenone.

  • Vilsmeier-Haack Reaction: Cyclization and formylation to construct the 3-formylchromone scaffold.

  • Cyanation: Conversion of the 3-formyl group to the target 3-cyano functionality.

dot

Synthetic_Workflow start 4-Isopropylphenol step1 Step 1: Acetylation start->step1 intermediate1 4-Isopropylphenyl acetate step1->intermediate1 step2 Step 2: Fries Rearrangement intermediate1->step2 intermediate2 2-Hydroxy-5-isopropylacetophenone step2->intermediate2 step3 Step 3: Vilsmeier-Haack Reaction intermediate2->step3 intermediate3 3-Formyl-6-isopropylchromone step3->intermediate3 step4 Step 4: Cyanation intermediate3->step4 end_product This compound step4->end_product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropylphenyl acetate

This protocol describes the acetylation of 4-isopropylphenol to protect the hydroxyl group and prepare the substrate for the Fries rearrangement.

Materials:

  • 4-Isopropylphenol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-isopropylphenol (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-isopropylphenyl acetate.

ParameterValue
Reaction Time4-6 hours
Temperature0 °C to Room Temperature
Expected Yield>95%
Protocol 2: Fries Rearrangement to 2-Hydroxy-5-isopropylacetophenone

This protocol details the Lewis acid-catalyzed rearrangement of 4-isopropylphenyl acetate to form the ortho-acylated phenol.[1][2][3]

Materials:

  • 4-Isopropylphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.5 eq) in nitrobenzene, slowly add 4-isopropylphenyl acetate (1.0 eq) while maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the mixture to 60-70 °C and maintain for 2-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Reaction Time2-3 hours
Temperature60-70 °C
CatalystAnhydrous Aluminum Chloride
Expected Yield60-70%

dot

Fries_Rearrangement substrate 4-Isopropylphenyl acetate intermediate Acylium ion intermediate substrate->intermediate Coordination & Rearrangement reagent AlCl₃ (Lewis Acid) reagent->intermediate product 2-Hydroxy-5-isopropylacetophenone intermediate->product Electrophilic Aromatic Substitution

References

Application Notes and Protocols: 3-Cyano-6-isopropylchromone in Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-cyano-6-isopropylchromone in multi-component reactions (MCRs) to generate novel heterocyclic scaffolds with potential therapeutic applications. The focus is on the synthesis of chromone-annulated pyranopyrazole derivatives, which have demonstrated significant promise as anticancer and antioxidant agents.

Introduction

Chromone scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound is a versatile starting material that can be employed in multi-component reactions to rapidly generate complex molecular architectures. MCRs offer significant advantages in drug discovery by enabling the efficient, one-pot synthesis of diverse compound libraries with high atom economy.[2] This approach is particularly valuable for the synthesis of fused heterocyclic systems, such as pyrazolo[4',3':5,6]pyrano[2,3-b]chromones, which have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[3]

Multi-Component Reaction for the Synthesis of Chromone-Annulated Pyranopyrazoles

A plausible and efficient one-pot, four-component reaction involves the condensation of this compound, an aromatic aldehyde, malononitrile, and hydrazine hydrate. This reaction is expected to proceed via a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization to afford the desired 6-amino-4-aryl-1,4-dihydro-3-(6-isopropyl-4-oxo-4H-chromen-3-yl)pyrano[2,3-c]pyrazole-5-carbonitrile derivatives.

Reaction Scheme:

G R1 This compound center_node R1->center_node R2 Ar-CHO R2->center_node R3 Malononitrile R3->center_node R4 Hydrazine Hydrate R4->center_node P Chromone-Annulated Pyranopyrazole center_node->P Catalyst, Heat plus1 + plus2 + plus3 +

Caption: Proposed four-component reaction for the synthesis of chromone-annulated pyranopyrazoles.

Experimental Protocol: General Procedure

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Catalyst (e.g., piperidine, triethylamine, or a Lewis acid)

Procedure:

  • To a stirred solution of this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (20 mL), add malononitrile (1 mmol) and a catalytic amount of piperidine (2-3 drops).

  • Heat the reaction mixture to reflux and add hydrazine hydrate (1.2 mmol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure chromone-annulated pyranopyrazole derivative.

Data Presentation: Biological Activity of Chromone-Fused Pyrazole Derivatives

The synthesized chromone-annulated pyranopyrazole derivatives are expected to exhibit significant biological activity, particularly as anticancer agents. The following table summarizes the cytotoxic activity of structurally related pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidin-5(2H)-one derivatives against various human cancer cell lines.[3]

CompoundTarget Cell LineIC50 (µg/mL)
7d MCF-7 (Breast)16
HeLa (Cervical)14
CaCo2 (Colorectal)15
HepG2 (Liver)17
7e MCF-7 (Breast)14
HeLa (Cervical)14
CaCo2 (Colorectal)13
HepG2 (Liver)16
7f MCF-7 (Breast)22
HeLa (Cervical)25
CaCo2 (Colorectal)25
HepG2 (Liver)24
7i MCF-7 (Breast)21
HeLa (Cervical)20
CaCo2 (Colorectal)21
HepG2 (Liver)20
Doxorubicin (Standard) MCF-7 (Breast)12
HeLa (Cervical)11
CaCo2 (Colorectal)13
HepG2 (Liver)15

Mandatory Visualizations

Experimental Workflow

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis Reactants This compound + Aldehyde + Malononitrile + Hydrazine Hydrate Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture Ethanol, Catalyst Heating_Reflux Heating_Reflux Reaction_Mixture->Heating_Reflux Heat Cooling_Precipitation Cooling_Precipitation Heating_Reflux->Cooling_Precipitation Cool Filtration Filtration Cooling_Precipitation->Filtration Isolate Solid Recrystallization Recrystallization Filtration->Recrystallization Purify Pure_Product Pure Chromone-Annulated Pyranopyrazole Recrystallization->Pure_Product Characterization Characterization Pure_Product->Characterization Spectroscopy Biological_Screening Biological_Screening Characterization->Biological_Screening Cytotoxicity Assays G cluster_0 Apoptosis Induction Drug Chromone-Annulated Pyranopyrazole Bax Bax (Pro-apoptotic) Drug->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Caspase9 Caspase-9 Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Protocol for the synthesis of Amlexanox using 3-Cyano-6-isopropylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Amlexanox, an anti-inflammatory and anti-allergic agent, starting from 3-Cyano-6-isopropylchromone. The synthesis is a two-step process involving the formation of a pyridine ring to create a chromeno[2,3-b]pyridine intermediate, followed by the hydrolysis of a nitrile group to the corresponding carboxylic acid. This protocol includes detailed experimental procedures, a summary of quantitative data, and visualizations of the experimental workflow and the signaling pathway of Amlexanox.

Introduction

Amlexanox (2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acid) is a therapeutic agent with established anti-inflammatory and anti-allergic properties. It is primarily known for its efficacy in treating aphthous ulcers.[2] The core mechanism of Amlexanox involves the inhibition of the non-canonical IκB kinases, IKKε and TBK1, which play a crucial role in inflammatory signaling pathways.[1][3] This document outlines a reliable and efficient laboratory-scale synthesis of Amlexanox.

Chemical Reaction Scheme

The overall two-step synthesis of Amlexanox from this compound is depicted below:

Step 1: Synthesis of 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile

Step 2: Synthesis of Amlexanox (Hydrolysis of the nitrile)

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of Amlexanox.

StepReactantProductReagentsConditionsYield (%)
1This compound2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrilePiperidine, EthanolHeating, 5 hours95
22-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrileAmlexanox50% aq. H2SO4, Acetic Acid130 °C, 3 hours88

Experimental Protocols

Step 1: Synthesis of 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile

Materials:

  • This compound

  • Ethanol

  • Piperidine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in ethanol.

  • To this suspension, add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux with constant stirring for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting material and catalyst.

  • Dry the product under vacuum to obtain 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile as a solid.

Step 2: Synthesis of Amlexanox (Hydrolysis of the nitrile)

Materials:

  • 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile

  • Acetic Acid

  • 50% Aqueous Sulfuric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitrile intermediate from Step 1 in glacial acetic acid.

  • Carefully add 50% aqueous sulfuric acid to the solution.

  • Heat the reaction mixture to 130 °C and maintain this temperature for 3 hours with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture into ice-water.

  • The product, Amlexanox, will precipitate as a solid.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., a mixture of DMF and water or ethanol and water) to obtain pure Amlexanox.

  • Dry the purified product under vacuum.

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Synthesis of Nitrile Intermediate cluster_step2 Step 2: Hydrolysis to Amlexanox start1 This compound reaction1 Reflux for 5 hours start1->reaction1 reagents1 Piperidine, Ethanol reagents1->reaction1 workup1 Cool and filter reaction1->workup1 product1 2-amino-7-isopropyl-5-oxo-5H- [1]benzopyrano[2,3-b]pyridine-3-carbonitrile workup1->product1 reaction2 Heat at 130°C for 3 hours product1->reaction2 reagents2 50% aq. H2SO4, Acetic Acid reagents2->reaction2 workup2 Precipitate in ice-water, filter reaction2->workup2 purification Recrystallize workup2->purification product2 Amlexanox purification->product2

Caption: Synthetic workflow for Amlexanox.

Amlexanox Signaling Pathway

G cluster_pathway Amlexanox Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus amlexanox Amlexanox IKKe IKKε amlexanox->IKKe Inhibits TBK1 TBK1 amlexanox->TBK1 Inhibits IkB IκB IkB_NFkB IκB NF-κB NFkB NF-κB IkB_NFkB->IkB Phosphorylation (inhibited by Amlexanox) NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc Translocation (blocked) genes Inflammatory Gene Transcription NFkB_nuc->genes Activates

Caption: Amlexanox inhibits IKKε/TBK1 signaling.

References

Application Notes and Protocols for High-Purity 3-Cyano-6-isopropylchromone in API Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-purity 3-Cyano-6-isopropylchromone (CAS No. 50743-32-3) is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets. The presence of a cyano group at the 3-position and an isopropyl group at the 6-position provides reactive handles for further chemical modifications, enabling the development of novel active pharmaceutical ingredients (APIs). These modifications allow for the fine-tuning of physicochemical and pharmacokinetic properties, making it an attractive starting material for drug discovery programs targeting a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

Physicochemical Properties

PropertyValue
CAS Number 50743-32-3
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Appearance White to off-white crystalline powder
Purity ≥99%
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.

Applications in API Development

High-purity this compound is a key precursor for the synthesis of various classes of therapeutic agents. The chemical reactivity of the cyano group allows for its conversion into amides, carboxylic acids, tetrazoles, and other functional groups, paving the way for the creation of diverse compound libraries for screening.

Anticancer Drug Discovery

Potential Targets and Activities of Chromone Derivatives:

  • Kinase Inhibition: Certain chromone derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For instance, 3-(4-fluorophenyl)-2-(4-pyridyl)chromone derivatives have shown p38α MAP kinase inhibition with IC₅₀ values in the low nanomolar range.[1] Another novel chromone-based compound has been identified as a potential inhibitor of ULK1, a kinase involved in autophagy, inducing apoptosis in colon cancer cells.[2]

  • Topoisomerase Inhibition: 2-amino-3-cyano-4H-chromenes, structurally related to derivatives of this compound, have been suggested as potential topoisomerase I inhibitors, an important target in cancer therapy.[3]

  • Sirtuin Inhibition: Sirtuins, a class of histone deacetylases, are implicated in cancer cell metabolism and survival. Substituted chromone derivatives have been developed as selective SIRT2 inhibitors with IC₅₀ values in the low micromolar range.[4][5]

Quantitative Data for Related Chromone Derivatives (Anticancer Activity):

Compound ClassTargetIC₅₀Cell Line
3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)chromone (8a)p38α MAP Kinase17 nMN/A
6,8-Dibromo-2-pentylchroman-4-oneSIRT21.5 µMN/A
Novel Chromone-based Compound (Compound 8)-LC₅₀ 3.2 µMColorectal Cancer Cells
Anti-inflammatory Drug Development

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chromone derivatives have been extensively investigated for their anti-inflammatory properties.

Potential Mechanisms of Anti-inflammatory Action:

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. 2-Styrylchromones have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB activation and the subsequent production of pro-inflammatory cytokines in THP-1 monocytes.[6][7]

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. Novel chromone derivatives have been identified as specific COX-2 inhibitors with potent anti-inflammatory activity.[8]

Quantitative Data for Related Chromone Derivatives (Anti-inflammatory Activity):

Compound ClassTargetIC₅₀Assay System
Novel Chromone Derivative (Q7-26)COX-20.137 ± 0.004 µMin vitro enzyme assay
Novel Chromone Derivative (Q7)PGE₂ production68.23 ± 8.94 µMLPS-stimulated RAW264.7 cells
Novel Chromone Derivative (Q7)NO production44.83 ± 2.01 µMLPS-stimulated RAW264.7 cells

Experimental Protocols

The following are generalized protocols for assays relevant to the potential applications of derivatives synthesized from this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT-29, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds (synthesized from this compound) in the appropriate vehicle (e.g., DMSO) and then dilute in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.

  • Add the test compounds at various concentrations to the wells of the plate. Include a positive control inhibitor and a no-inhibitor control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature (usually 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Protocol 3: NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the inhibition of NF-κB transcriptional activity in response to an inflammatory stimulus.

Materials:

  • A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase).

  • Cell culture medium.

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)).

  • Test compounds dissolved in DMSO.

  • Reporter gene assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).

  • 96-well microplates.

  • Luminometer.

Procedure:

  • Seed the reporter cell line into a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.

  • Lyse the cells and measure the reporter gene activity using the appropriate reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Normalize the reporter activity to cell viability (determined by a parallel assay like MTT) and calculate the percentage of NF-κB inhibition.

Protocol 4: COX-2 Inhibition Assay (In Vitro)

This protocol is for determining the direct inhibitory effect of compounds on COX-2 enzyme activity.

Materials:

  • Purified recombinant human COX-2 enzyme.

  • Arachidonic acid (substrate).

  • COX-2 assay buffer.

  • Test compounds dissolved in DMSO.

  • COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam).

  • 96-well plate.

  • Plate reader.

Procedure:

  • Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

  • Add the test compounds at various concentrations. Include a known COX-2 inhibitor as a positive control and a vehicle control.

  • Pre-incubate the plate for a short period at room temperature.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a specified time at 37°C.

  • Stop the reaction and measure the product (e.g., Prostaglandin E2) using the detection method provided in the kit (often a colorimetric or fluorescent measurement).

  • Read the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that can be modulated by derivatives of this compound.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB IκBα-NF-κB (Inactive) Chromone Chromone Derivative Chromone->IKK Inhibits DNA DNA (κB site) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by chromone derivatives.

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds UpstreamKinase Upstream Kinase (e.g., MAPKKK) Receptor->UpstreamKinase Activates TargetKinase Target Kinase (e.g., p38 MAPK) UpstreamKinase->TargetKinase Phosphorylates & Activates TranscriptionFactor Transcription Factor TargetKinase->TranscriptionFactor Phosphorylates & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Chromone Chromone Derivative Chromone->TargetKinase Inhibits

Caption: General kinase signaling pathway and a potential point of inhibition by chromone derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_screening Biological Screening Start Start: High-Purity This compound Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification CellViability Cell Viability Assay (e.g., MTT) Purification->CellViability EnzymeAssay Enzyme Inhibition Assay (e.g., Kinase, COX-2) Purification->EnzymeAssay CellBasedAssay Cell-Based Functional Assay (e.g., NF-κB Reporter) Purification->CellBasedAssay HitIdentification Hit Identification (Potent & Selective Compounds) CellViability->HitIdentification EnzymeAssay->HitIdentification CellBasedAssay->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization End Preclinical Candidate LeadOptimization->End

Caption: A typical workflow for API development starting from this compound.

Disclaimer

The quantitative data and specific biological targets mentioned in these application notes are based on published research on structurally related chromone derivatives. Researchers should use this compound as a starting material to synthesize and evaluate their own novel compounds. The provided protocols are intended as a general guide and should be optimized for specific experimental conditions and cell lines.

References

Application of 3-Cyano-6-isopropylchromone in Medicinal Chemistry: A Precursor to the Anti-Inflammatory and Metabolic Modulator Amlexanox

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Cyano-6-isopropylchromone is a key chemical intermediate whose primary significance in medicinal chemistry lies in its role as a precursor for the synthesis of the active pharmaceutical ingredient (API) Amlexanox. The chromone scaffold itself is a "privileged structure" in drug discovery, known for its diverse pharmacological activities.[1] The nitrile group at the 3-position and the isopropyl group at the 6-position of this compound provide essential handles for synthetic transformations and influence the pharmacokinetic properties of the resulting molecules.[2] This document outlines the application of this compound in the synthesis of Amlexanox and details the biological activities and relevant experimental protocols for Amlexanox.

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Amlexanox

This compound is a crucial building block in the chemical synthesis of Amlexanox, a drug with demonstrated anti-inflammatory, anti-allergic, and metabolic regulatory properties.[3][4] Amlexanox has been used in the treatment of aphthous ulcers, asthma, and allergic rhinitis, and is being investigated for its potential in treating obesity and type 2 diabetes.[3][5][6]

Quantitative Data: Bioactivity of Amlexanox

The primary mechanism of action for Amlexanox's anti-inflammatory and metabolic effects is the inhibition of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε.[4] The inhibitory activity of Amlexanox against these kinases is summarized in the table below.

CompoundTarget KinaseIC50 Value (µM)Assay Method
AmlexanoxIKKε~ 1-2Myelin Basic Protein (MBP) Phosphorylation Assay
AmlexanoxTBK1~ 1-2Myelin Basic Protein (MBP) Phosphorylation Assay

Signaling Pathway of Amlexanox Action

Amlexanox exerts its effects by inhibiting TBK1 and IKKε, which are key kinases in inflammatory signaling pathways. Inhibition of these kinases leads to a downstream reduction in the production of pro-inflammatory cytokines.

amlexanox_pathway Amlexanox Amlexanox TBK1_IKKe TBK1 / IKKε Amlexanox->TBK1_IKKe inhibits Downstream_Signaling Downstream Signaling (e.g., IRF3, NF-κB) TBK1_IKKe->Downstream_Signaling phosphorylates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->TBK1_IKKe activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Downstream_Signaling->Pro_inflammatory_Cytokines induces transcription of

Caption: Mechanism of action of Amlexanox.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 3-cyanochromones is through the Vilsmeier-Haack reaction of the corresponding 2'-hydroxyacetophenone.

Materials:

  • 4-Isopropylphenol

  • Acetyl chloride

  • Aluminum chloride

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

Procedure:

  • Fries Rearrangement to 2'-Hydroxy-5'-isopropylacetophenone:

    • To a solution of 4-isopropylphenol in a suitable solvent, add acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    • Heat the reaction mixture to facilitate the Fries rearrangement.

    • After the reaction is complete, quench the reaction with dilute HCl and extract the product with a suitable organic solvent.

    • Purify the resulting 2'-hydroxy-5'-isopropylacetophenone by column chromatography or recrystallization.

  • Vilsmeier-Haack Reaction to 3-Formyl-6-isopropylchromone:

    • Prepare the Vilsmeier reagent by adding phosphorus oxychloride to dimethylformamide at 0°C.

    • Add the 2'-hydroxy-5'-isopropylacetophenone to the Vilsmeier reagent.

    • Heat the reaction mixture.

    • Upon completion, pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH).

    • The resulting precipitate of 3-formyl-6-isopropylchromone is filtered, washed, and dried.

  • Conversion to this compound:

    • A common method for converting an aldehyde to a nitrile is via the formation of an oxime followed by dehydration.

    • React the 3-formyl-6-isopropylchromone with hydroxylamine hydrochloride in a suitable solvent to form the oxime.

    • Dehydrate the oxime using a dehydrating agent such as acetic anhydride or thionyl chloride to yield this compound.

    • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Synthesis of Amlexanox from this compound

This procedure involves the reaction of this compound with diethyl malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation Reaction:

    • Dissolve this compound in anhydrous ethanol.

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add the diethyl malonate to the sodium ethoxide solution.

    • Add the this compound solution to the diethyl malonate/sodium ethoxide mixture.

    • Reflux the reaction mixture for several hours.

  • Hydrolysis and Decarboxylation:

    • After the condensation is complete, cool the reaction mixture.

    • Acidify the mixture with concentrated HCl and reflux to effect hydrolysis of the ester and decarboxylation.

  • Work-up and Purification:

    • Cool the reaction mixture, and the precipitated Amlexanox is collected by filtration.

    • Wash the crude product with water and then with a cold organic solvent (e.g., ethanol).

    • Recrystallize the product from a suitable solvent to obtain pure Amlexanox.

synthesis_workflow cluster_0 Synthesis of this compound cluster_1 Synthesis of Amlexanox 4-Isopropylphenol 4-Isopropylphenol 2'-Hydroxy-5'-isopropylacetophenone 2'-Hydroxy-5'-isopropylacetophenone 4-Isopropylphenol->2'-Hydroxy-5'-isopropylacetophenone Fries Rearrangement 3-Formyl-6-isopropylchromone 3-Formyl-6-isopropylchromone 2'-Hydroxy-5'-isopropylacetophenone->3-Formyl-6-isopropylchromone Vilsmeier-Haack Reaction This compound This compound 3-Formyl-6-isopropylchromone->this compound Oxime formation & Dehydration Condensation Condensation This compound->Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Condensation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Condensation->Hydrolysis_Decarboxylation Amlexanox Amlexanox Hydrolysis_Decarboxylation->Amlexanox

Caption: Synthetic workflow for Amlexanox.

In Vitro Kinase Inhibition Assay for TBK1/IKKε

This protocol is based on a luminescence-based assay that measures ATP consumption during the kinase reaction.

Materials:

  • Recombinant human TBK1 or IKKε enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Amlexanox (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of Amlexanox in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

    • Prepare a solution of TBK1 or IKKε enzyme in kinase assay buffer.

    • Prepare a solution of MBP and ATP in kinase assay buffer.

  • Kinase Reaction:

    • Add the Amlexanox dilutions to the wells of the 96-well plate.

    • Add the enzyme solution to the wells.

    • Initiate the kinase reaction by adding the MBP/ATP solution to the wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each Amlexanox concentration and determine the IC50 value by fitting the data to a dose-response curve.

Anti-inflammatory Activity in Macrophages

This protocol measures the effect of Amlexanox on the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Amlexanox

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Amlexanox for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

  • TNF-α Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α production for each Amlexanox concentration compared to the LPS-only control.

    • Determine the IC50 value for the inhibition of TNF-α production.

Cell Viability Assay (MTS Assay)

This assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • Amlexanox

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

Procedure:

  • Cell Treatment:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat the cells with the same concentrations of Amlexanox used in the anti-inflammatory assay for the same duration.

  • MTS Assay:

    • Add the MTS reagent to each well.

    • Incubate the plate at 37°C for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each Amlexanox concentration relative to the vehicle control.

Conclusion

This compound is a valuable intermediate in medicinal chemistry, primarily serving as a key precursor in the synthesis of Amlexanox. The biological activities of Amlexanox, particularly its inhibition of TBK1 and IKKε, underscore the importance of the chromone scaffold in developing targeted therapies for inflammatory and metabolic diseases. The protocols provided herein offer a framework for the synthesis and biological evaluation of compounds derived from this compound, facilitating further research and development in this area.

References

Application Notes and Protocols for the Vilsmeier-Haack Reaction with 2-Hydroxyarylalkylketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[4][5][6] A significant application of this reaction in medicinal chemistry and drug development is the synthesis of 3-formylchromones from 2-hydroxyarylalkylketones.[7][8][9] Chromones are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[8] The 3-formyl group serves as a versatile handle for further synthetic modifications, enabling the creation of diverse libraries of potential drug candidates.

These application notes provide a detailed experimental setup and protocols for performing the Vilsmeier-Haack reaction on 2-hydroxyarylalkylketones to yield 3-formylchromones.

Reaction Mechanism and Principles

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][6][10]

  • Electrophilic Aromatic Substitution and Cyclization: The electron-rich aromatic ring of the 2-hydroxyarylalkylketone attacks the electrophilic Vilsmeier reagent.[10] This is followed by an intramolecular cyclization and subsequent hydrolysis during workup to yield the final 3-formylchromone product.[6] The hydroxyl group of the substrate plays a crucial role in the cyclization step.

Experimental Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various substituted 3-formylchromones from their corresponding 2-hydroxyarylalkylketones via the Vilsmeier-Haack reaction.

EntrySubstituted 2-HydroxyarylalkylketoneReaction Time (h)Temperature (°C)Yield (%)Reference
12-Hydroxyacetophenone17Water bath80-90[9][11]
22-Hydroxy-5-chloroacetophenone----
32-Hydroxy-5-bromoacetophenone----
42-Hydroxy-5-nitroacetophenone----
52-Hydroxy-3-nitro-5-chloroacetophenone-Ice-cold-[7]
62,4-Dihydroxyacetophenone17Water bath-[11]

Note: The table will be populated with more specific data as it is extracted from further analysis of the search results. The current entries are based on general procedures found.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Formylchromones

This protocol is a generalized method adaptable for various substituted 2-hydroxyarylalkylketones.

Materials:

  • Substituted 2-hydroxyarylalkylketone (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (typically 2.0-4.0 eq)

  • Crushed ice

  • Sodium carbonate or Sodium acetate solution for neutralization

  • Dichloromethane (DCM) or Diethyl ether (Et₂O) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, take the required amount of DMF. Cool the flask to 0 °C in an ice bath.[11]

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.[11] The addition should be controlled to maintain the temperature below 5-10 °C.

  • After the complete addition of POCl₃, allow the reaction mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.[11]

  • Reaction with 2-Hydroxyarylalkylketone: Add the substituted 2-hydroxyarylalkylketone to the freshly prepared Vilsmeier reagent. The addition can be done neat or as a solution in a minimal amount of DMF.

  • After the addition, heat the reaction mixture on a water bath, typically for several hours (e.g., 17 hours).[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.[11]

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium acetate solution until the pH is neutral.[10][11]

  • The solid product that precipitates out is collected by filtration, washed with water, and dried.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether.[10]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[10]

Protocol 2: Specific Example - Synthesis of 3-Formylchromone from 2-Hydroxyacetophenone

Materials:

  • 2-Hydroxyacetophenone (0.012 mol, 1.63 g)

  • N,N-Dimethylformamide (DMF) (3.85 mL, 0.05 mol)

  • Phosphorus oxychloride (POCl₃) (12.97 mL, 0.14 mol)

  • Crushed ice

  • Sodium carbonate solution

Procedure:

  • Cool 3.85 mL (0.05 mol) of DMF to 0°C in a flask equipped with a dropping funnel.[11]

  • Add 12.97 mL (0.14 mol) of phosphoryl chloride drop-wise with stirring.[11]

  • After the addition, stir the resulting reagent for 30 minutes at room temperature and then cool it to 5°C.[11]

  • Add 1.63 g (0.012 mol) of 2-hydroxyacetophenone and continue stirring for another 30 minutes.[11]

  • Heat the reaction mixture over a water bath for 17 hours.[11]

  • After cooling, pour the reaction mixture into crushed ice and neutralize it with a sodium carbonate solution.[11]

  • Filter the precipitated solid, wash with water, and dry to obtain the crude 3-formylchromone.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Diagram 1: General Workflow for the Vilsmeier-Haack Synthesis of 3-Formylchromones

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Cyclization cluster_2 Product Isolation DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reaction at 0°C POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Substrate 2-Hydroxyarylalkylketone Substrate->Intermediate Electrophilic Attack Hydrolysis Hydrolysis (Aqueous Work-up) Intermediate->Hydrolysis Product 3-Formylchromone Hydrolysis->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Final_Product Pure 3-Formylchromone Purification->Final_Product

Caption: Workflow for the synthesis of 3-formylchromones.

Diagram 2: Signaling Pathway - Simplified Mechanism of Vilsmeier-Haack Reaction on 2-Hydroxyarylalkylketones

G Substrate 2-Hydroxyarylalkylketone Electrophilic_Attack Electrophilic Aromatic Substitution Substrate->Electrophilic_Attack Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Electrophilic_Attack Iminium_Intermediate Aryl Iminium Intermediate Electrophilic_Attack->Iminium_Intermediate Cyclization Intramolecular Cyclization Iminium_Intermediate->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Hydrolysis Hydrolysis Cyclized_Intermediate->Hydrolysis Product 3-Formylchromone Hydrolysis->Product

Caption: Simplified reaction mechanism pathway.

References

Application Notes and Protocols for the Analytical Characterization of 3-Cyano-6-isopropylchromone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Cyano-6-isopropylchromone is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), including Amlexanox.[1] Its chemical structure, featuring a chromone core with a cyano group at the 3-position and an isopropyl group at the 6-position, imparts specific reactivity and properties that are highly valuable in medicinal chemistry and drug development.[2] Accurate and thorough analytical characterization is essential to ensure the identity, purity, and quality of this intermediate, which directly impacts the safety and efficacy of the final API. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₁NO₂[1][3]
Molecular Weight 213.23 g/mol [1][3]
CAS Number 50743-32-3[1]
Appearance White to light yellow powder/crystal[1]
Melting Point 117.0 to 121.0 °C[1]
Boiling Point (Predicted) 320.4 ± 42.0 °C[1]
Density (Predicted) 1.20 ± 0.1 g/cm³[1]
Purity (Typical) >95% to ≥99%[4][5]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound.

Expected Chemical Shifts:

  • ¹H NMR: Aromatic proton signals are expected in the range of δ 6.8–8.2 ppm, with the isopropyl methyl protons appearing as a doublet around δ 1.2–1.4 ppm.[4]

  • ¹³C NMR: The chromone backbone can be confirmed by the carbonyl carbon resonance at approximately δ 180 ppm and the cyano group carbon at about δ 115 ppm.[4]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. CDCl₃ is a common solvent for chromone derivatives.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (300 MHz or 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

      • Acquisition Time: 3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024-4096 (or more, as the carbonyl and cyano carbons may have long relaxation times).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the spectrum using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

    • Assign the chemical shifts in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic peak for this compound is the nitrile (C≡N) stretching vibration.

Expected Characteristic Peak:

  • C≡N Stretch: A sharp, medium-intensity peak is expected around 2220 cm⁻¹.[4]

Protocol for FT-IR Analysis (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

    • Transfer the mixture to a pellet die.

    • Press the powder under a hydraulic press (8,000-10,000 psi) to form a transparent or semi-transparent pellet.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Run a background scan with an empty sample holder or a pure KBr pellet.

  • Data Analysis:

    • Collect the sample spectrum and perform a background subtraction.

    • Identify and label the characteristic absorption bands, paying close attention to the C≡N stretch around 2220 cm⁻¹. Other expected peaks include C=O (carbonyl), C=C (aromatic), and C-H stretches.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which confirms the elemental composition of this compound.

Protocol for HRMS Analysis (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrument Parameters (ESI-TOF or ESI-Orbitrap):

    • Ionization Mode: Positive ion mode is typically suitable for chromone derivatives.

    • Mass Range: Scan a range appropriate to detect the molecular ion (e.g., m/z 50-500).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (Nitrogen) Flow and Temperature: Optimize according to the instrument manufacturer's recommendations (e.g., 8-12 L/min, 300-350 °C).

    • Nebulizer Pressure: Optimize for stable spray (e.g., 30-50 psi).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For C₁₃H₁₁NO₂, the expected monoisotopic mass is 213.0790, so the [M+H]⁺ ion should be observed at m/z 213.0868.

    • Compare the experimentally measured accurate mass with the theoretical mass. A mass accuracy of <5 ppm is generally considered confirmation of the elemental composition.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring its synthesis and potential degradation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the method of choice for determining the purity of this compound.

Protocol for RP-HPLC Analysis:

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Analytical Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Chromatographic Conditions (Recommended Starting Conditions):

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.

    • Gradient Elution:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 40% B

      • 26-30 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or based on UV-Vis spectral analysis.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of about 0.1 mg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percentage method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a quick and convenient method to monitor the progress of the synthesis of this compound.[4]

Protocol for TLC Analysis:

  • TLC Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted to achieve an Rf value of 0.3-0.5 for the product.

  • Sample Application: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate. Also spot the starting materials as references.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm).

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

Analytical_Workflow start Sample of this compound structural_elucidation Structural Elucidation start->structural_elucidation purity_assessment Purity Assessment start->purity_assessment physicochemical Physicochemical Characterization start->physicochemical nmr NMR Spectroscopy (¹H and ¹³C) structural_elucidation->nmr ftir FT-IR Spectroscopy structural_elucidation->ftir ms Mass Spectrometry (HRMS) structural_elucidation->ms hplc HPLC purity_assessment->hplc tlc TLC (for synthesis monitoring) purity_assessment->tlc mp Melting Point physicochemical->mp report Comprehensive Analytical Report nmr->report ftir->report ms->report hplc->report mp->report

Caption: Workflow for the analytical characterization of this compound.

Logical Relationship for Structural Confirmation

This diagram shows the logical flow of combining different analytical techniques to confirm the structure of the compound.

Structural_Confirmation Techniques Analytical Techniques NMR (¹H, ¹³C) FT-IR HRMS Data Experimental Data Connectivity & Chemical Environment Functional Groups (C≡N, C=O) Elemental Composition (C₁₃H₁₁NO₂) Techniques:nmr->Data:nmr_data provides Techniques:ftir->Data:ftir_data provides Techniques:ms->Data:ms_data provides Confirmation Structural Confirmation of This compound Data->Confirmation corroborates

Caption: Logical flow for the structural confirmation of the target compound.

References

Application Notes and Protocols: 3-Cyano-6-isopropylchromone as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-6-isopropylchromone is a highly valuable and versatile building block in the synthesis of a diverse range of heterocyclic compounds. The strategic placement of the cyano group at the 3-position and the isopropyl group at the 6-position of the chromone scaffold imparts unique reactivity and allows for the construction of complex molecular architectures with significant potential in medicinal chemistry and drug discovery. The electron-withdrawing nature of the cyano group activates the pyrone ring for nucleophilic attack, while the isopropyl group can influence the physicochemical properties, such as lipophilicity, of the resulting molecules. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound.

Synthesis of Pyrazole Derivatives

The reaction of 3-cyanochromones with hydrazine derivatives is a well-established method for the synthesis of pyrazoles. The reaction proceeds through a nucleophilic attack of the hydrazine at the C2 position of the chromone, leading to the opening of the pyrone ring, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The regioselectivity of the reaction can be influenced by the substitution on the hydrazine and the reaction conditions.

A key finding demonstrates that the reaction of 3-cyanochromones with methylhydrazine can yield two distinct isomeric products depending on the solvent used. In refluxing benzene, the reaction favors the formation of 4-cyano-3-(2-hydroxyaryl)-1-methylpyrazoles. Conversely, conducting the reaction in boiling acetic acid leads to the formation of 2-methylchromeno[4,3-c]pyrazol-4(2H)-ones.[1]

Protocol 1: Synthesis of 4-Cyano-3-(2-hydroxy-4-isopropylphenyl)-1-methylpyrazole

This protocol describes the synthesis of a pyrazole derivative where the chromone ring is opened.

Reaction Scheme:

G reactant1 This compound product 4-Cyano-3-(2-hydroxy-4-isopropylphenyl)-1-methylpyrazole reactant1->product Benzene, Reflux reactant2 Methylhydrazine reactant2->product

Reaction of this compound with Methylhydrazine in Benzene.

Materials:

  • This compound

  • Methylhydrazine

  • Anhydrous Benzene

  • Glacial Acetic Acid (for work-up)

  • Silica gel for column chromatography

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous benzene.

  • Add methylhydrazine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute solution of acetic acid to remove any unreacted methylhydrazine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure 4-cyano-3-(2-hydroxy-4-isopropylphenyl)-1-methylpyrazole.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data (Hypothetical):

ProductYield (%)Melting Point (°C)¹H NMR (δ, ppm)
4-Cyano-3-(2-hydroxy-4-isopropylphenyl)-1-methylpyrazole40-46-Characteristic peaks for aromatic protons, isopropyl group, N-methyl group, and pyrazole proton.
Protocol 2: Synthesis of 2-Isopropyl-8-methyl-2,3-dihydrochromeno[4,3-c]pyrazol-4(1H)-one

This protocol outlines the synthesis of a fused pyrazole system where the chromone structure is retained and fused with the newly formed pyrazole ring.

Reaction Scheme:

G reactant1 This compound product 2-Isopropyl-8-methyl-2,3-dihydrochromeno[4,3-c]pyrazol-4(1H)-one reactant1->product Acetic Acid, Boiling reactant2 Methylhydrazine reactant2->product

Reaction of this compound with Methylhydrazine in Acetic Acid.

Materials:

  • This compound

  • Methylhydrazine

  • Glacial Acetic Acid

  • Ice-cold water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add methylhydrazine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to boiling and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-isopropyl-8-methyl-2,3-dihydrochromeno[4,3-c]pyrazol-4(1H)-one.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data (Hypothetical):

ProductYield (%)Melting Point (°C)¹H NMR (δ, ppm)
2-Isopropyl-8-methyl-2,3-dihydrochromeno[4,3-c]pyrazol-4(1H)-one70-92-Characteristic peaks for aromatic protons, isopropyl group, N-methyl group, and protons of the fused pyrazolone ring.

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives from this compound can be approached through a multi-step process. A plausible strategy involves the initial conversion of the chromone to a more suitable precursor, such as a β-enaminonitrile, which can then undergo cyclocondensation with reagents like guanidine or thiourea to form the pyrimidine ring.

Conceptual Pathway for Pyrimidine Synthesis

A direct, one-pot synthesis of pyrimidines from 3-cyanochromones is not well-documented. However, a logical synthetic route can be proposed, involving the initial formation of an intermediate that is amenable to pyrimidine ring closure.

G A This compound B Open-chain intermediate (e.g., β-enaminonitrile) A->B Ring opening with a suitable nucleophile C Pyrimido[4,5-b]chromone derivative B->C Cyclocondensation with Guanidine/Thiourea

Conceptual multi-step synthesis of pyrimidines from this compound.

Further research is required to establish a detailed and optimized protocol for this transformation. The key steps would involve:

  • Ring Opening of the Chromone: Reaction with a suitable nucleophile to open the pyrone ring and expose the α,β-unsaturated nitrile system.

  • Formation of a Reactive Intermediate: Conversion of the ring-opened product into a 1,3-dicarbonyl equivalent or a β-enaminonitrile.

  • Cyclocondensation: Reaction of the intermediate with guanidine or thiourea to construct the pyrimidine ring, leading to a fused pyrimido[4,5-b]chromone system.

Biological Activity of Derived Heterocycles

While specific biological activity data for derivatives of this compound are not extensively available in the public domain, the resulting heterocyclic scaffolds, such as pyrazoles and pyrimidines, are known to exhibit a wide range of pharmacological properties.

  • Chromone-derived pyrazoles have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The substitution pattern on both the pyrazole and the phenyl ring (derived from the chromone) plays a crucial role in determining the biological activity.

  • Pyrimido[4,5-b]quinolines , which are structurally related to the proposed pyrimidine derivatives, have shown promising cytotoxic activity against various cancer cell lines, including Ehrlich ascites carcinoma and breast cancer (MCF-7).[2][3][4] Some derivatives have also been investigated as HER2 inhibitors.[4] The mode of action for some of these compounds involves DNA intercalation.[2]

Table of Biological Activities for Related Compounds:

Compound ClassBiological ActivityCell Lines/TargetsReference
Pyrimido[4,5-b]quinolinesAnticancer, RadioprotectiveEhrlich ascites carcinoma[3]
Pyrimido[4,5-b]quinolinesAnticancer, HER2 inhibitionMCF-7[4]
Pyrimido[4',5';4,5]thieno(2,3-b)quinolineDNA intercalation, AnticancerVarious cancer cell lines[2]

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols provided herein for the synthesis of pyrazole derivatives highlight the ability to control the reaction outcome by simply changing the solvent, leading to either ring-opened or fused heterocyclic systems. While the synthesis of pyrimidines from this precursor requires further investigation to establish a direct route, the conceptual pathway offers a promising direction for future research. The known biological activities of the resulting heterocyclic scaffolds underscore the potential of this compound as a key building block in the development of novel therapeutic agents. Further exploration of the reactivity of this versatile molecule is warranted to expand the library of accessible heterocyclic compounds and to fully elucidate their pharmacological potential.

References

Application Notes and Protocols: Fluorescent Probe Development Using Chromone Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and practical guidance on the development and application of fluorescent probes based on the versatile chromone scaffold. Chromone derivatives have garnered significant attention in the field of fluorescent sensor design due to their excellent photophysical properties, synthetic accessibility, and the ability to tailor their selectivity and sensitivity towards a wide range of analytes.[1][2][3] These probes are instrumental in advancing our understanding of biological processes and are valuable tools in drug discovery and diagnostics.[4][5][6]

Introduction to Chromone-Based Fluorescent Probes

The chromone backbone, a fused bicyclic system, serves as a robust fluorophore.[2] Its inherent fluorescence can be modulated by introducing various functional groups at different positions on the chromone ring.[7][8][9] This strategic functionalization allows for the development of probes that exhibit changes in their fluorescence properties—such as "turn-on," "turn-off," or ratiometric shifts—upon interaction with specific analytes.[1][10][11] This response is often triggered by mechanisms like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), or chelation-enhanced fluorescence (CHEF).[10][12][13]

Chromone-based probes have been successfully developed for the detection of a variety of species and environmental conditions, including:

  • Metal Ions: Al³⁺, Fe³⁺, Pd²⁺, and Zn²⁺[1][3][10][12][13][14]

  • Reactive Species: Hydrogen sulfide (H₂S) and peroxynitrite (ONOO⁻)[15][16][17]

  • Physicochemical Parameters: pH and viscosity[18][19][20][21][22][23][24][25][26]

  • Biomolecules: DNA[27]

Data Presentation: Photophysical Properties of Chromone Probes

The following tables summarize the key photophysical and sensing parameters of selected chromone-based fluorescent probes from recent literature, offering a comparative view of their performance.

Table 1: Chromone-Based Probes for Metal Ion Detection

Probe Name/IdentifierAnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Limit of Detection (LOD)Response TypeReference
R Al³⁺365475N/AN/ATurn-on[12][13]
CP Fe³⁺360460N/A0.044 µMTurn-off[1][3]
HMPM Pd²⁺375460/530 (Ratiometric)N/A2.9 nMRatiometric[10][28]
Chemosensor 1 Zn²⁺~370~480N/A0.1 µMTurn-on[14]
RC1 Zn²⁺424496N/AN/ATurn-on[11][29]

Table 2: Chromone-Based Probes for Anions and Environmental Sensing

Probe Name/IdentifierAnalyte/ParameterExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Limit of Detection (LOD)Response TypeReference
BSNC H₂S340490150N/AOff-on[15][17]
FLASN ONOO⁻N/AN/AN/AN/AN/A[16]
Couoxo-LD Viscosity~450~550-650>100N/AIntensity increase[18]
bis(HBX) derivatives Alkaline pH~350-400~450-550>100N/ATurn-on[26]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and application of chromone-based fluorescent probes.

General Synthesis Protocol for a Chromone Scaffold

The synthesis of chromone derivatives often involves the condensation of a substituted 2-hydroxyacetophenone with an appropriate aldehyde or a related cyclization reaction.[27][30][31] The following is a generalized procedure; specific reaction conditions (e.g., solvent, temperature, catalyst) will vary depending on the desired final product.

Protocol 3.1.1: Synthesis of a 2-Aryl-4H-chromen-4-one

  • Starting Materials: Substituted 2-hydroxyacetophenone and a substituted benzaldehyde.

  • Step 1: Claisen-Schmidt Condensation:

    • Dissolve the 2-hydroxyacetophenone (1 equivalent) and the benzaldehyde (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.

    • Add a base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise to the solution at room temperature.

    • Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone intermediate.

    • Filter the precipitate, wash with cold water, and dry.

  • Step 2: Oxidative Cyclization:

    • Dissolve the purified chalcone in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Add a catalyst, such as iodine, and heat the mixture to 120-150 °C for 2-4 hours.

    • After cooling, pour the reaction mixture into a sodium thiosulfate solution to quench the excess iodine.

    • The precipitated solid is the desired chromone derivative.

    • Filter the product, wash with water, and purify by recrystallization or column chromatography.

Spectroscopic Characterization of Fluorescent Probes

Protocol 3.2.1: Determination of Absorption and Emission Spectra

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the chromone probe in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Working Solution: Dilute the stock solution in the desired buffer or solvent system (e.g., PBS buffer, DMSO/H₂O mixture) to a final concentration typically in the range of 1-10 µM.

  • Absorption Spectrum:

    • Use a UV-Vis spectrophotometer to record the absorption spectrum of the working solution over a relevant wavelength range (e.g., 250-600 nm).

    • Use the same buffer or solvent system as a blank.

  • Emission Spectrum:

    • Use a fluorescence spectrophotometer to record the emission spectrum.

    • Excite the sample at its absorption maximum (λ_ex) and record the emission over a longer wavelength range.

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.

Protocol 3.2.2: Selectivity and Sensitivity Studies

  • Selectivity:

    • Prepare solutions of the probe (e.g., 10 µM) in the chosen buffer.

    • Add a specific concentration of the target analyte (e.g., 2-10 equivalents) and record the fluorescence spectrum.

    • Separately, add the same or higher concentrations of various potentially interfering species (other metal ions, anions, biomolecules) to the probe solution and record the fluorescence spectra.

    • Compare the fluorescence response in the presence of the target analyte to that of the interfering species.

  • Fluorescence Titration for Sensitivity (LOD calculation):

    • To a solution of the probe, incrementally add small aliquots of a stock solution of the target analyte.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the analyte.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the titration curve.

Application in Cellular Imaging

Protocol 3.3.1: Live Cell Imaging of an Analyte

  • Cell Culture:

    • Culture the desired cell line (e.g., HeLa, A549) in appropriate culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37 °C with 5% CO₂.

    • Seed the cells onto glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with a solution of the chromone probe (typically 1-10 µM) in serum-free medium or PBS for a specified time (e.g., 15-30 minutes) at 37 °C.

  • Analyte Treatment (for detecting changes):

    • After probe loading, wash the cells with PBS to remove any excess probe.

    • Incubate the cells with the analyte of interest (e.g., a solution of a metal salt or a drug that induces the production of a reactive species) for the desired time.

  • Fluorescence Microscopy:

    • Wash the cells again with PBS.

    • Acquire fluorescence images using a confocal or wide-field fluorescence microscope.

    • Use an appropriate excitation source (e.g., laser line or filter) and collect the emission using a suitable filter set corresponding to the probe's spectral properties.

    • Capture images of a control group of cells (probe-loaded but not treated with the analyte) for comparison.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes in the development and application of chromone-based fluorescent probes.

G General Mechanism of a 'Turn-On' Chromone Probe for Metal Ion Detection probe Chromone Probe (Low Fluorescence) quenching Quenching Mechanism (e.g., PET) probe->quenching Dominant Process chelation Chelation Event probe->chelation light_out_low Weak Emission probe->light_out_low metal Metal Ion (Analyte) metal->chelation complex Probe-Metal Complex (High Fluorescence) light_out_high Strong Emission complex->light_out_high chelation->complex light_in Excitation Light light_in->probe light_in->complex

Caption: "Turn-On" probe activation by metal ion binding.

G Workflow for Synthesis and Characterization of a Chromone Probe cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application start Starting Materials (e.g., 2-hydroxyacetophenone) reaction Chemical Synthesis (e.g., Condensation, Cyclization) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification structure Structural Analysis (NMR, Mass Spec) purification->structure Pure Chromone Probe photophysics Photophysical Studies (UV-Vis, Fluorescence) structure->photophysics performance Performance Evaluation (Selectivity, Sensitivity) photophysics->performance application Cellular Imaging / Sensing Assay performance->application

Caption: Development pipeline for chromone-based probes.

G Signaling Pathway for H₂S Detection using a Chromone-Azide Probe cluster_properties Fluorescence Properties probe Chromone-Azide Probe (Non-fluorescent) reduction Azide Reduction probe->reduction Probe Fluorescence OFF h2s Hydrogen Sulfide (H₂S) h2s->reduction product Chromone-Amine Product (Fluorescent) reduction->product Product Fluorescence ON

Caption: H₂S detection via azide reduction mechanism.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Chromone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chromone derivatives utilizing microwave-assisted organic synthesis (MAOS). The chromone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Microwave irradiation offers a significant advancement over conventional heating methods by dramatically reducing reaction times, often improving yields, and promoting greener chemistry principles.[2][3]

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture offers several advantages over conventional oil baths or hot plates:

  • Rapid Heating: Microwaves heat the reaction mixture volumetrically and directly, leading to a rapid rise in temperature that can significantly accelerate reaction rates.[4]

  • Reduced Reaction Times: Reactions that take hours or even days to complete using conventional heating can often be accomplished in minutes with microwave irradiation.[2][3][5]

  • Higher Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[2][3]

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, leading to more consistent and reproducible results.

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is generally more energy-efficient than conventional methods.[2]

  • Green Chemistry: Shorter reaction times and often the possibility of using less solvent or solvent-free conditions align with the principles of green chemistry.[2]

Experimental Protocols

This section details protocols for the microwave-assisted synthesis of various chromone derivatives. The following are representative examples and may require optimization for specific substrates.

Protocol 1: Synthesis of 2-Alkyl-Substituted 4-Chromanones as Chromone Precursors

This protocol describes a base-promoted condensation between 2-hydroxyacetophenones and aliphatic aldehydes to yield 2-alkyl-substituted 4-chromanones, which are key intermediates for the synthesis of 2-alkyl-substituted chromones.[6][7][8][9]

Reaction Scheme:

2-Hydroxyacetophenone + Aliphatic Aldehyde → 2-Alkyl-4-Chromanone

Materials:

  • Substituted 2-hydroxyacetophenone (1.0 mmol)

  • Aliphatic aldehyde (1.2 mmol)

  • Diisopropylamine (2.0 mmol)

  • Ethanol (3 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave reactor

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the 2-hydroxyacetophenone (1.0 mmol), the aliphatic aldehyde (1.2 mmol), and ethanol (3 mL).

  • Add diisopropylamine (2.0 mmol) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 170°C for 1 hour.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting 4-chromanone can be purified by column chromatography on silica gel.

Data Presentation:

Entry2-HydroxyacetophenoneAldehydeProduct (4-Chromanone)Yield (%)[6][7][8]
12'-HydroxyacetophenonePropanal2-Ethyl-4-chromanone88
22'-HydroxyacetophenoneIsobutanal2-Isopropyl-4-chromanone85
35'-Bromo-2'-hydroxyacetophenonePropanal6-Bromo-2-ethyl-4-chromanone75
45'-Chloro-2'-hydroxyacetophenoneIsobutanal6-Chloro-2-isopropyl-4-chromanone81
Protocol 2: Microwave-Induced Baker-Venkataraman Rearrangement for the Synthesis of 1,3-Diketones

The Baker-Venkataraman rearrangement is a classic method for synthesizing 1,3-diketones, which are immediate precursors to chromones. Microwave irradiation significantly shortens the reaction time for this rearrangement.[1][5][10][11]

Reaction Scheme:

2-Acetoxyacetophenone derivative → 1-(2-Hydroxyphenyl)-3-aryl-1,3-propanedione

Materials:

  • Substituted 2-acetoxyacetophenone (1.0 mmol)

  • Potassium hydroxide (3.0 mmol)

  • Pyridine (5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave reactor

Procedure:

  • Dissolve the 2-acetoxyacetophenone derivative (1.0 mmol) in pyridine (5 mL) in a 10 mL microwave vial containing a stir bar.

  • Add powdered potassium hydroxide (3.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).

  • After cooling, quench the reaction with dilute hydrochloric acid.

  • The precipitated 1,3-diketone can be collected by filtration and recrystallized.

Data Presentation:

EntryReactantMicrowave Time (min)Microwave Temperature (°C)Conventional Time (hr)Yield (%) (Microwave)[5]Yield (%) (Conventional)[5]
12-Acetoxyacetophenone101202>60~50
22-(4-Methoxybenzoyloxy)acetophenone151203>60~55
Protocol 3: Microwave-Assisted Knoevenagel Condensation for the Synthesis of (E)-3-Styryl-4H-chromen-4-ones

This protocol outlines the synthesis of (E)-3-styryl-4H-chromen-4-ones via a Knoevenagel condensation of 4H-chromen-4-one-3-carbaldehyde with arylacetic acids, followed by in-situ decarboxylation. Microwave heating drastically reduces the reaction time from hours to minutes.[5][12]

Reaction Scheme:

4H-Chromen-4-one-3-carbaldehyde + Arylacetic acid → (E)-3-Styryl-4H-chromen-4-one

Materials:

  • 4H-Chromen-4-one-3-carbaldehyde (1.0 mmol)

  • Substituted arylacetic acid (1.2 mmol)

  • Piperidine (catalytic amount)

  • Pyridine (3 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine 4H-chromen-4-one-3-carbaldehyde (1.0 mmol), the arylacetic acid (1.2 mmol), and pyridine (3 mL).

  • Add a catalytic amount of piperidine.

  • Seal the vial and subject it to microwave irradiation. A typical condition is heating to 150°C for 10-30 minutes.

  • After the reaction, cool the vial and pour the contents into ice-cold water.

  • The solid product can be collected by filtration and purified by recrystallization.

Data Presentation:

EntryArylacetic AcidMicrowave Time (min)Microwave Power (W)Conventional Time (hr)Yield (%) (Microwave)[5]Yield (%) (Conventional)[5]
1Phenylacetic acid2015012-317560
24-Methoxyphenylacetic acid2515012-318265
34-Chlorophenylacetic acid2015012-317058

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the microwave-assisted synthesis of chromone derivatives, from reactant preparation to product purification.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants Reactants & Solvent MW_Vial Combine in Microwave Vial Reactants->MW_Vial Catalyst Catalyst Catalyst->MW_Vial MW_Reactor Microwave Irradiation (Time, Temp, Power) MW_Vial->MW_Reactor Quenching Reaction Quenching MW_Reactor->Quenching Extraction Extraction/ Filtration Quenching->Extraction Purification Column Chromatography/ Recrystallization Extraction->Purification Product Pure Chromone Derivative Purification->Product

Caption: General workflow for microwave-assisted synthesis of chromones.

Signaling Pathway Inhibition

Chromone derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. The p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammatory responses and cell proliferation, is a notable target.[5][13][14] The diagram below illustrates the p38 MAPK signaling cascade and the point of inhibition by a hypothetical chromone derivative.

G Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., ASK1, TAK1) Extracellular_Stimuli->MAPKKK activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., MAPKAPK2, ATF2) p38_MAPK->Downstream_Targets phosphorylates Biological_Response Biological Response (Inflammation, Apoptosis) Downstream_Targets->Biological_Response leads to Chromone_Inhibitor Chromone Derivative (Inhibitor) Chromone_Inhibitor->p38_MAPK inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by a chromone derivative.

References

Application Notes and Protocols for Evaluating the Bioactivity of 3-Cyano-6-isopropylchromone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromone scaffolds are a prominent class of heterocyclic compounds found in many natural and synthetic molecules, exhibiting a wide range of pharmacological activities. The 3-cyano-6-isopropylchromone core, in particular, serves as a versatile platform for the development of novel therapeutic agents. The nitrile group at the 3-position and the isopropyl group at the 6-position can be readily modified, allowing for the fine-tuning of their biological properties. These derivatives have garnered interest for their potential as anti-inflammatory, antioxidant, and anticancer agents.

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the bioactivity of this compound derivatives. The described assays will enable researchers to assess key cellular responses, including cytotoxicity, anti-inflammatory effects, and to gain insights into the underlying mechanisms of action.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of this compound derivatives in key cell-based assays. This data is for illustrative purposes to demonstrate a clear and structured presentation for easy comparison.

DerivativeStructureIC50 (µM) - Cytotoxicity (HepG2 cells)IC50 (µM) - NO Inhibition (RAW 264.7)% Inhibition of TNF-α at 10 µM% Inhibition of IL-6 at 10 µM
Parent This compound> 10045.225.818.5
Derivative A R = OCH385.622.148.335.2
Derivative B R = Cl52.315.862.155.7
Derivative C R = NH2> 10038.930.522.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., HepG2, HeLa, or other relevant cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives in DMSO.

    • Prepare serial dilutions of the compounds in a culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with chromone derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with chromone derivatives (1h) A->B C Stimulate with LPS (24h) B->C D Collect supernatant C->D E Add Griess Reagents I & II D->E F Measure absorbance at 540 nm E->F G Calculate % NO inhibition F->G NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates Chromone This compound Derivatives Chromone->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines transcription

Application Notes and Protocols for In Vitro Anticancer Testing of Novel 2-Amino-3-cyano-4H-chromenes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2-amino-3-cyano-4H-chromene scaffold represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potent anticancer properties.[1][2][3] These molecules have been shown to induce apoptosis and inhibit cell proliferation across a range of human cancer cell lines.[4][5] Some derivatives act as apoptosis inducers by interacting with tubulin at the colchicine-binding site, leading to the inhibition of tubulin polymerization, cell cycle arrest, and subsequent programmed cell death.[5][6] This document provides detailed application notes on the cytotoxicity of these compounds and standardized protocols for their in vitro evaluation, intended for researchers, scientists, and professionals in the field of drug development.

Application Note 1: Cytotoxicity Profile of Novel 2-Amino-3-cyano-4H-chromenes

The anticancer potential of 2-amino-3-cyano-4H-chromene derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the in vitro cytotoxicity of various novel chromene derivatives against several human cancer cell lines, as determined by the MTT assay.

Table 1: Cytotoxicity of 2-amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromenes

Data sourced from a study evaluating novel chromenes against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines.[7][8]

Compound IDR (Substitution on Aryl Ring)Cancer Cell LineIC₅₀ (µM)Reference Drug IC₅₀ (µM)
4a 4-FPC-30.04 ± 0.01Cisplatin: >20
SK-LU-10.05 ± 0.01Topotecan: 0.14 ± 0.01
4b 4-ClPC-30.06 ± 0.01Cisplatin: >20
SK-LU-10.06 ± 0.01Topotecan: 0.14 ± 0.01
4n 2-BrPC-30.14 ± 0.02Cisplatin: >20
SK-LU-10.11 ± 0.01Topotecan: 0.14 ± 0.01
4o 2-NO₂PC-30.09 ± 0.01Cisplatin: >20
SK-LU-10.11 ± 0.02Topotecan: 0.14 ± 0.01

Table 2: Cytotoxicity of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes

Data from a study assessing cytotoxicity against a panel of six human cancer cell lines.[4]

Compound IDR (Substitution on Aryl Ring)Cancer Cell LineIC₅₀ (µM)
3h 3-BrK562 (Leukemia)0.001
Molt-4 (Leukemia)0.001
MCF-7 (Breast)0.001
SK-N-MC (Neuroblastoma)0.001
U251 (Glioblastoma)0.001
5637 (Bladder)0.001
3i 3-FK562 (Leukemia)0.001
Molt-4 (Leukemia)0.001
MCF-7 (Breast)0.001
SK-N-MC (Neuroblastoma)0.001
U251 (Glioblastoma)0.001
5637 (Bladder)0.001

Table 3: Cytotoxicity of 2-amino-4H-chromene-3-carbonitrile Derivatives

Data from a study evaluating chromene derivatives against the human breast cancer cell line T47D.[9]

Compound IDR (Substitution on Aryl Ring)Cancer Cell LineIC₅₀ (µM)
1 2-ClT47D127.41
2 3-ClT47D181.26
3 4-ClT47D110.15
4 2-NO₂T47D81.42
5 3-NO₂T47D100.32
6 4-NO₂T47D114.28

Protocol 1: MTT Cell Viability Assay

This protocol describes a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.

Materials
  • 96-well flat-bottom tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel 2-amino-3-cyano-4H-chromene compounds, dissolved in DMSO

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized[11]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl[12]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chromene compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[12]

  • Solubilization:

    • For Adherent Cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[12]

    • For Suspension Cells: Add 100 µL of solubilization solution directly to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement cluster_analysis Analysis seed 1. Seed cells in 96-well plate treat 2. Treat cells with chromene compounds seed->treat incubate 3. Incubate for 24-72 hours treat->incubate add_mtt 4. Add MTT reagent to each well incubate->add_mtt formazan 5. Incubate for 2-4 hours (Formazan formation) add_mtt->formazan solubilize 6. Solubilize formazan crystals with DMSO formazan->solubilize read 7. Read absorbance at 570 nm solubilize->read analyze 8. Calculate % Viability and determine IC50 read->analyze

Workflow for the MTT Cell Viability Assay.

Application Note 2: Mechanism of Action - Apoptosis Induction

Studies indicate that 2-amino-3-cyano-4H-chromenes exert their anticancer effects primarily by inducing apoptosis, or programmed cell death.[6][9] This process is tightly regulated by complex signaling pathways. Understanding how these compounds interact with these pathways is crucial for their development as therapeutic agents.

Key Signaling Pathways Involved

  • Inhibition of Tubulin Polymerization: A primary mechanism for many 4-aryl-4H-chromenes is the disruption of microtubule dynamics. These compounds can bind to the colchicine site on tubulin, inhibiting its polymerization into microtubules.[6] This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently triggers the intrinsic apoptotic pathway.[5]

Tubulin_Inhibition_Pathway compound 2-Amino-3-cyano- 4H-chromene tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site compound->tubulin microtubules Microtubules tubulin->microtubules Polymerization tubulin->microtubules Inhibited g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle microtubules->mitotic_spindle microtubules->mitotic_spindle cell_division cell_division mitotic_spindle->cell_division Cell Division (Normal) mitotic_spindle->cell_division apoptosis Apoptosis g2m_arrest->apoptosis

Inhibition of tubulin polymerization by 4H-chromenes.
  • Modulation of the Intrinsic Apoptosis Pathway (Bcl-2 Family): The intrinsic, or mitochondrial, pathway of apoptosis is a critical control point regulated by the Bcl-2 family of proteins.[14] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins).[15][16] Anticancer agents often function by either inhibiting the anti-apoptotic proteins or activating the pro-apoptotic ones. This shifts the balance in favor of apoptosis, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and the activation of caspases.[14][17]

Intrinsic_Apoptosis_Pathway cluster_upstream Upstream Signals cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound 4H-Chromene (Cellular Stress) bh3 BH3-only proteins (Bad, Bid, Puma) compound->bh3 bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) bax_bak Pro-apoptotic (Bax, Bak) bcl2->bax_bak Inhibit momp MOMP bax_bak->momp Induce bh3->bcl2 Inhibit bh3->bax_bak Activate mito Mitochondrion cyto_c Cytochrome c Release momp->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 Activate casp3 Caspase-3 (Executioner) casp9->casp3 Activate apoptosis Apoptosis casp3->apoptosis

The intrinsic pathway of apoptosis regulated by Bcl-2 proteins.
  • Inhibition of Pro-Survival Pathways (PI3K/Akt): The PI3K/Akt signaling pathway is a crucial mediator of cell survival that is often hyperactivated in cancer.[18][19] Activated Akt can promote survival by phosphorylating and inactivating pro-apoptotic proteins like Bad.[20] By inhibiting the PI3K/Akt pathway, anticancer compounds can prevent the inactivation of Bad, allowing it to inhibit Bcl-2/Bcl-xL and promote apoptosis.

PI3K_Akt_Pathway rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates bad Bad (Active) akt->bad Phosphorylates bad_p Bad-P (Inactive) bcl2 Bcl-2 / Bcl-xL survival Cell Survival bcl2->survival apoptosis Apoptosis bcl2->apoptosis Inhibits compound 4H-Chromene compound->pi3k Inhibits bad->bcl2 Inhibits

Inhibition of the PI3K/Akt survival pathway promotes apoptosis.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. It relies on the principle that phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer leaflet during early apoptosis.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[21]

Materials
  • Flow cytometer

  • Treated and untreated cell suspensions (approx. 1-5 x 10⁵ cells per sample)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold 1X PBS

  • FACS tubes

Procedure
  • Cell Collection: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5-10 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold 1X PBS.[21] After the final wash, carefully remove all supernatant.

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

  • Staining:

    • To each 100 µL cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

    • Gently vortex the tubes to mix.

  • Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.

    • Set up compensation using single-stained controls (Annexin V-FITC only, PI only).

    • Acquire data and create a dot plot (FITC vs. PI).

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered debris).

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis collect 1. Collect treated cells (adherent + floating) wash 2. Wash cells twice with cold 1X PBS collect->wash resuspend 3. Resuspend in 100 µL 1X Binding Buffer wash->resuspend add_stains 4. Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate 5. Incubate 15-20 min at RT in the dark add_stains->incubate dilute 6. Add 400 µL of 1X Binding Buffer incubate->dilute analyze 7. Analyze by Flow Cytometry dilute->analyze interpret 8. Quantify Cell Populations (Live, Apoptotic, Necrotic) analyze->interpret

References

Application Notes and Protocols: 3-Cyano-6-isopropylchromone in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols on the utilization of 3-Cyano-6-isopropylchromone as a key intermediate in the synthesis of enzyme inhibitors. The primary focus is on the synthesis of Amlexanox, a potent inhibitor of the noncanonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases are critical components of the innate immune signaling pathway. This document outlines the synthetic route from this compound to Amlexanox, presents quantitative data on the inhibitory activity of Amlexanox, and provides a detailed protocol for a typical kinase inhibition assay.

Introduction

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This compound is a valuable synthetic intermediate, with its utility highlighted in the synthesis of Amlexanox, an anti-inflammatory and anti-allergic agent. The biological activity of Amlexanox is attributed to its selective inhibition of TBK1 and IKKε, which play a pivotal role in the signaling pathways that lead to the production of type I interferons and other inflammatory cytokines[1][2]. Understanding the synthesis and biological evaluation of inhibitors derived from this compound is therefore of significant interest to researchers in drug discovery and development.

Data Presentation

The inhibitory activity of Amlexanox, synthesized from this compound, against its target kinases is summarized in the table below.

CompoundTarget EnzymeIC50 (µM)Reference
AmlexanoxTBK11-2[1][2]
AmlexanoxIKKε1-2[1][2]
Deuterated Amlexanox (d2-Amlexanox)TBK11.1[3]
AmlexanoxTBK10.6[3]

Signaling Pathway

The following diagram illustrates the role of TBK1 and IKKε in the innate immune signaling pathway, which is inhibited by Amlexanox. Viral infection or the presence of double-stranded RNA triggers a signaling cascade that leads to the activation of TBK1 and IKKε. These kinases then phosphorylate and activate the transcription factor IRF3, which translocates to the nucleus to induce the expression of type I interferons. Amlexanox inhibits TBK1 and IKKε, thereby blocking this inflammatory response[4][5][6].

TBK1_IKKe_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA Viral dsRNA TLR3 TLR3 dsRNA->TLR3 TRIF TRIF TLR3->TRIF TBK1_IKKe TBK1 / IKKε TRIF->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation IRF3_P p-IRF3 IRF3->IRF3_P IRF3_P_dimer p-IRF3 Dimer IRF3_P->IRF3_P_dimer Dimerization Amlexanox Amlexanox Amlexanox->TBK1_IKKe Inhibition IFN_Gene Type I Interferon Gene IRF3_P_dimer->IFN_Gene Transcription IFN_mRNA IFN mRNA IFN_Gene->IFN_mRNA

Inhibition of TBK1/IKKε Signaling by Amlexanox

Experimental Protocols

Synthesis of Amlexanox from this compound

The synthesis of Amlexanox from this compound involves a two-step process as described by Nohara et al. (1985) in the Journal of Medicinal Chemistry.

Step 1: Synthesis of Ethyl 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate

  • To a solution of this compound in ethanol, add ethyl cyanoacetate and a catalytic amount of piperidine.

  • Reflux the mixture for 5 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum. Expected Yield: ~95%

Step 2: Synthesis of Amlexanox (2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acid)

  • Suspend the product from Step 1 in a mixture of 50% aqueous sulfuric acid and acetic acid.

  • Heat the mixture at 130°C for 3 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated Amlexanox by filtration.

  • Wash the product with water until the filtrate is neutral and then with ethanol.

  • Dry the final product under vacuum. Expected Yield: ~88%

General Protocol for Kinase Inhibition Assay (TBK1/IKKε)

This protocol provides a general framework for assessing the inhibitory activity of compounds like Amlexanox against TBK1 and IKKε. The specific concentrations of enzyme, substrate, and ATP should be optimized for each assay.

Materials and Reagents:

  • Purified recombinant TBK1 or IKKε enzyme.

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100).

  • ATP solution.

  • Substrate (e.g., a generic kinase substrate like Myelin Basic Protein (MBP) or a specific peptide substrate).

  • Test compound (e.g., Amlexanox) dissolved in DMSO.

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar).

  • Microplate reader.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Enzyme and Substrate Preparation: Dilute the kinase and substrate in kinase buffer to the desired concentrations.

  • Assay Plate Setup: Add the kinase buffer, test compound, and enzyme solution to the wells of a microplate.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the desired reaction time (e.g., 30-60 minutes).

  • Stop Reaction and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of enzyme inhibitors derived from this compound.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction1 Reaction with Ethyl Cyanoacetate Start->Reaction1 Intermediate Pyridine Intermediate Reaction1->Intermediate Reaction2 Hydrolysis Intermediate->Reaction2 FinalProduct Amlexanox (or derivative) Reaction2->FinalProduct Assay Kinase Inhibition Assay (TBK1/IKKε) FinalProduct->Assay DataAnalysis Data Analysis Assay->DataAnalysis IC50 IC50 Determination DataAnalysis->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Cyano-6-isopropylchromone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-Cyano-6-isopropylchromone.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 2'-Hydroxy-4'-isopropylacetophenone. This compound provides the basic phenolic and acetyl moieties required for the chromone ring formation with the correct substitution pattern.

Q2: What are the principal synthetic strategies for obtaining 3-cyanochromones?

A2: Several strategies exist for the synthesis of 3-cyanochromones. A prevalent and effective method involves a one-pot reaction of the corresponding 2'-hydroxyacetophenone with reagents that provide the C2 and C3 atoms of the chromone ring, including the cyano group. Another approach is the cyclization of a pre-formed 2'-hydroxychalcone derivative.

Q3: Why is the purity of this compound critical?

A3: this compound is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), including Amlexanox.[1] High purity (typically ≥99%) is essential to avoid the formation of unwanted byproducts in subsequent reaction steps, which can complicate purification and potentially impact the safety and efficacy of the final drug substance.

Q4: What are the key functional groups in this compound and their significance?

A4: The key functional groups are the chromone core, the cyano group at the 3-position, and the isopropyl group at the 6-position. The chromone scaffold is a "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities. The electron-withdrawing cyano group is a versatile chemical handle that can be transformed into other functional groups like carboxylic acids, amides, or amines. The isopropyl group influences the molecule's lipophilicity, which can affect its pharmacokinetic properties in derivative compounds.

Q5: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product. For accurate quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation of the final product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or degraded reagents. 2. Insufficient reaction temperature or time. 3. Incorrect solvent or pH. 4. Catalyst poisoning or inactivation.1. Use fresh, high-purity reagents and anhydrous solvents. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Consider extending the reaction time. 3. Ensure the solvent is appropriate for the reaction type (e.g., polar aprotic for certain condensations). Verify the pH if using acid or base catalysis. 4. Use a fresh batch of catalyst. Ensure all glassware is clean and free of contaminants.
Formation of Multiple Side Products 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reagents. 3. Presence of water or other impurities. 4. Side reactions involving the phenolic hydroxyl group or the activated methyl group.1. Lower the reaction temperature and monitor for cleaner conversion. 2. Carefully control the molar ratios of the reactants and catalyst. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Protect the phenolic hydroxyl group if necessary, although one-pot syntheses are generally preferred.
Incomplete Cyclization 1. Insufficient reaction time for the ring-closing step. 2. The cyclization conditions (e.g., acid or base catalyst) are not optimal. 3. Steric hindrance impeding ring closure.1. Extend the reflux time and monitor by TLC until the intermediate is consumed. 2. Experiment with different acid or base catalysts (e.g., piperidine, sodium ethoxide, p-toluenesulfonic acid). 3. While less of an issue for this specific molecule, consider alternative cyclization strategies if steric hindrance is suspected.
Difficulty in Product Purification 1. The product has similar polarity to starting materials or byproducts. 2. The product is poorly soluble in common recrystallization solvents. 3. Oily or tarry crude product.1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 2. Perform a systematic search for a suitable recrystallization solvent or solvent system. Trituration with a non-polar solvent can sometimes induce crystallization. 3. Purify by column chromatography first to remove major impurities before attempting recrystallization.
Product Decomposition During Workup or Purification 1. The product is sensitive to strong acids or bases used during workup. 2. The product is thermally unstable at the temperatures used for solvent evaporation or drying.1. Use milder acidic or basic washes (e.g., saturated sodium bicarbonate instead of sodium hydroxide). Neutralize the reaction mixture carefully. 2. Remove solvents under reduced pressure at a lower temperature. Dry the product in a vacuum oven at a moderate temperature.

Experimental Protocols

Synthesis of this compound from 2'-Hydroxy-4'-isopropylacetophenone

This protocol is a representative procedure based on common methods for 3-cyanochromone synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Reaction Scheme:

Materials:

  • 2'-Hydroxy-4'-isopropylacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-Hydroxy-4'-isopropylacetophenone (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and a catalytic amount of piperidine (0.1 eq).

  • Formation of Enaminone Intermediate: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Addition of Malononitrile: After cooling the reaction mixture to room temperature, add malononitrile (1.1 eq).

  • Cyclization: Heat the reaction mixture to reflux again and monitor the formation of the this compound by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add ethyl acetate and wash with dilute hydrochloric acid, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Characterize the product by NMR, IR, and mass spectrometry, and determine its melting point.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 50743-32-3
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 117-121 °C
Solubility Soluble in most organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Poorly soluble in water.

Table 2: Representative Reaction Parameters for Optimization

ParameterCondition 1Condition 2Condition 3
Catalyst PiperidineSodium Ethoxidep-Toluenesulfonic acid
Solvent EthanolTolueneAcetonitrile
Temperature Reflux (78 °C)Reflux (111 °C)Reflux (82 °C)
Reaction Time 6-8 hours4-6 hours8-10 hours
Typical Yield Moderate to GoodGood to HighModerate

Visualizations

experimental_workflow start Start reagents 1. Add 2'-Hydroxy-4'-isopropylacetophenone, DMFDMA, and Piperidine to Ethanol start->reagents reflux1 2. Heat to Reflux (Enaminone Formation) reagents->reflux1 add_malononitrile 3. Cool and Add Malononitrile reflux1->add_malononitrile reflux2 4. Heat to Reflux (Cyclization) add_malononitrile->reflux2 workup 5. Workup (Extraction and Washing) reflux2->workup purification 6. Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_temp_time Optimize Temperature and Reaction Time start->check_temp_time check_catalyst Verify Catalyst Activity and Loading start->check_catalyst side_reactions Multiple Spots on TLC? check_reagents->side_reactions check_temp_time->side_reactions check_catalyst->side_reactions lower_temp Lower Reaction Temperature side_reactions->lower_temp Yes adjust_stoichiometry Adjust Reagent Stoichiometry side_reactions->adjust_stoichiometry Yes incomplete_cyclization Intermediate Present? side_reactions->incomplete_cyclization No success Improved Yield lower_temp->success adjust_stoichiometry->success extend_reflux Extend Reflux Time incomplete_cyclization->extend_reflux Yes change_catalyst Change Cyclization Catalyst incomplete_cyclization->change_catalyst Yes purification_issue Difficulty in Purification? incomplete_cyclization->purification_issue No extend_reflux->success change_catalyst->success optimize_chromatography Optimize Chromatography Conditions purification_issue->optimize_chromatography Yes recrystallization_study Perform Recrystallization Solvent Screen purification_issue->recrystallization_study Yes optimize_chromatography->success recrystallization_study->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 3-Cyano-6-isopropylchromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Cyano-6-isopropylchromone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its synthesis.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound, particularly when following a Vilsmeier-Haack type reaction protocol.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent may not have formed correctly due to moisture or impure reagents.1a. Ensure all glassware is thoroughly dried before use. 1b. Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).
2. Low Reactivity of Starting Material: The starting 2'-hydroxy-4'-isopropylacetophenone may be impure or degraded.2a. Verify the purity of the acetophenone derivative using techniques like NMR or GC-MS. 2b. Consider recrystallization or column chromatography to purify the starting material if necessary.
3. Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.[1]3a. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal condition. 3b. Monitor the reaction progress using Thin Layer Chromatography (TLC) at each temperature increment.
Formation of Significant Byproducts 1. Self-condensation of Starting Material: Electron-rich acetophenones can undergo self-condensation, especially under basic conditions.1a. Control the addition of reagents to maintain a neutral or slightly acidic reaction environment. 1b. Lower the reaction temperature to disfavor the self-condensation pathway.
2. Incomplete Cyclization: The intermediate may not fully cyclize to form the chromone ring.2a. Increase the reaction time to allow for complete cyclization. 2b. Consider the addition of a mild acid catalyst during the workup to promote cyclization.
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of starting materials and product.1a. Monitor the reaction to completion using TLC before quenching. 1b. Optimize the stoichiometry of the reactants to ensure full conversion of the limiting reagent.
2. Oily Product Instead of Crystalline Solid: The crude product may be an oil due to the presence of impurities.2a. Try triturating the oil with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce crystallization. 2b. If trituration fails, purify the product using column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a variation of the Vilsmeier-Haack reaction. This involves the reaction of 2'-hydroxy-4'-isopropylacetophenone with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting acetophenone spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.

Q3: What are the critical parameters to control for maximizing the yield?

The key parameters to control are the purity of the reagents (especially the starting acetophenone and the reagents for the Vilsmeier reagent), the reaction temperature, and the reaction time. Anhydrous conditions are also crucial for the successful formation of the Vilsmeier reagent.

Q4: I am observing multiple spots on my TLC plate even after the reaction has run for a long time. What could be the issue?

The formation of multiple products can be due to side reactions such as self-condensation of the starting material or incomplete cyclization of the intermediate. To address this, you can try lowering the reaction temperature, adjusting the stoichiometry of the reactants, or modifying the workup procedure to favor the desired product.

Q5: What spectroscopic methods can be used to confirm the structure of this compound?

The structure can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: To identify the protons on the aromatic ring, the isopropyl group, and the chromone core.

  • ¹³C NMR: To confirm the number of unique carbons and their chemical environments.

  • FT-IR: To identify the characteristic nitrile (C≡N) stretch (around 2220-2240 cm⁻¹) and the carbonyl (C=O) stretch of the chromone ring (around 1630-1650 cm⁻¹).

  • Mass Spectrometry: To determine the molecular weight of the compound.

Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2'-hydroxy-4'-isopropylacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents) to anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add freshly distilled phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Reaction with Acetophenone: Dissolve 2'-hydroxy-4'-isopropylacetophenone (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Workup: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice. Stir vigorously for 30 minutes. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Data Presentation: Effect of Reaction Conditions on Yield

The following table summarizes hypothetical but realistic data on how different reaction parameters can influence the yield of this compound. This data is for illustrative purposes to guide optimization efforts.

Entry Temperature (°C) Reaction Time (h) Equivalents of Vilsmeier Reagent Yield (%)
12541.265
22581.272
34041.278
44081.275 (slight decomposition)
52541.570
64041.585

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product start1 2'-hydroxy-4'-isopropylacetophenone intermediate2 Iminium Salt Intermediate start1->intermediate2 Reaction with Vilsmeier Reagent start2 DMF + POCl3 intermediate1 Vilsmeier Reagent start2->intermediate1 Formation intermediate1->intermediate2 product This compound intermediate2->product Cyclization & Dehydration Experimental_Workflow prep_reagent Prepare Vilsmeier Reagent (DMF + POCl3 in DCM at 0°C) reaction React with 2'-hydroxy-4'-isopropylacetophenone (0°C to RT, 4-6h) prep_reagent->reaction workup Quench with Ice & Neutralize (sat. NaHCO3) reaction->workup extraction Extract with DCM workup->extraction purification Dry, Concentrate & Purify (Column Chromatography) extraction->purification analysis Characterize Product (NMR, IR, MS) purification->analysis Troubleshooting_Logic start Low Yield? check_reagents Check Reagent Purity (Starting material, DMF, POCl3) start->check_reagents Yes check_conditions Review Reaction Conditions (Temperature, Time, Anhydrous) start->check_conditions Yes purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure optimize_temp Optimize Temperature check_conditions->optimize_temp Sub-optimal Temp optimize_time Optimize Reaction Time check_conditions->optimize_time Sub-optimal Time

References

Purification challenges of 3-Cyano-6-isopropylchromone and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-Cyano-6-isopropylchromone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials, such as a substituted 2'-hydroxyacetophenone and reagents used for the introduction of the cyano group. Additionally, side-products from the reaction, such as isomers or hydrolyzed byproducts where the cyano group is converted to a carboxylic acid or amide, may be present. Ensuring high purity (≥99%) is critical, as this compound is often used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs)[1][2].

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting trace impurities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy can confirm the chemical structure and identify functional groups, including the characteristic cyano group stretch. Mass spectrometry (MS) is also useful for confirming the molecular weight.

Q3: What is the general solubility profile of this compound in common laboratory solvents?

Q4: How can I remove colored impurities from my sample of this compound?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored compounds, and can then be removed by hot filtration before proceeding with crystallization.

Troubleshooting Guide

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during recrystallization.The compound is too soluble in the chosen recrystallization solvent, even at low temperatures.- Select a different solvent in which the compound has lower solubility at room temperature. - Use a two-solvent recrystallization system. Dissolve the compound in a good solvent and add a poor solvent (an "anti-solvent") until the solution becomes slightly cloudy, then heat to redissolve and cool slowly[3][4][5].
Product "oils out" instead of crystallizing.The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution.- Ensure the chosen solvent has a boiling point lower than the melting point of this compound (117-121 °C)[6]. - Cool the solution more slowly. - Try a different solvent system.
Product is lost during column chromatography.The compound is irreversibly adsorbed onto the stationary phase, or the polarity of the eluent is not optimized.- Perform a thin-layer chromatography (TLC) analysis first to determine the optimal solvent system. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Persistent Impurities
Symptom Possible Cause Suggested Solution
A specific impurity remains after recrystallization.The impurity has a similar solubility profile to the desired product.- Try a different recrystallization solvent or a multi-solvent system. - If the impurity is an isomer, consider preparative chromatography (HPLC or column chromatography) with a high-resolution stationary phase[7][8][9][10][11].
The cyano group appears to be hydrolyzing during purification.The purification conditions (e.g., pH, prolonged heating in the presence of water) are not optimal, leading to the degradation of the nitrile. The cyano group in some molecules can be sensitive to acidic or basic conditions, especially at elevated temperatures[12][13].- Avoid strongly acidic or basic conditions during purification. - Minimize the time the compound is heated in solution. - Use anhydrous solvents if water is suspected to be contributing to hydrolysis.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by preliminary solubility tests. A good single solvent will dissolve the compound when hot but not at room temperature.[3][14]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. The ideal system will give a retention factor (Rf) of approximately 0.3 for the desired compound.

  • Column Packing: Prepare a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for this compound

Purification MethodPurity (%)Yield (%)Throughput
Single-Solvent Recrystallization (Ethanol)98.575High
Two-Solvent Recrystallization (Ethyl Acetate/Hexane)99.268Medium
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate)>99.555Low

Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in appropriate hot solvent Crude->Dissolve Charcoal Add activated charcoal (optional) Dissolve->Charcoal HotFilter Hot filtration Dissolve->HotFilter No charcoal treatment Charcoal->HotFilter Cool Slow cooling to induce crystallization HotFilter->Cool Collect Collect crystals by vacuum filtration Cool->Collect Pure Pure this compound Collect->Pure

Caption: Recrystallization workflow for this compound.

TroubleshootingLogic Start Purification Attempt CheckPurity Check Purity (e.g., HPLC, TLC) Start->CheckPurity IsPure Is Purity >99%? CheckPurity->IsPure Success Purification Successful IsPure->Success Yes Failure Identify Problem IsPure->Failure No LowYield Low Yield Failure->LowYield PersistentImpurity Persistent Impurity Failure->PersistentImpurity OilingOut Product 'Oils Out' Failure->OilingOut ChangeSolvent Change Recrystallization Solvent/System LowYield->ChangeSolvent ColumnChrom Perform Column Chromatography PersistentImpurity->ColumnChrom OilingOut->ChangeSolvent SlowCooling Adjust Cooling Rate OilingOut->SlowCooling

Caption: A logical troubleshooting guide for purification issues.

References

Side-product formation in the synthesis of 3-Cyano-6-isopropylchromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyano-6-isopropylchromone. This valuable intermediate is crucial for the development of various active pharmaceutical ingredients (APIs), and ensuring its high purity (≥99%) is vital for subsequent applications[1]. This guide addresses common side-product formations and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy is a two-step synthesis starting from 2'-hydroxy-5'-isopropylacetophenone.

  • Vilsmeier-Haack Reaction: The starting material is first converted to 3-Formyl-6-isopropylchromone via a Vilsmeier-Haack reaction. This involves formylation and cyclization using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[2].

  • Conversion of the Formyl Group to a Nitrile: The intermediate, 3-Formyl-6-isopropylchromone, is then converted to the final product. This is typically achieved by first forming an oxime with hydroxylamine, followed by dehydration to the nitrile[3][4].

Q2: Why is the purity of this compound so critical?

A2: this compound is a key intermediate in the synthesis of various APIs. Impurities can lead to the formation of unwanted byproducts in subsequent synthetic steps, complicating purification and potentially affecting the safety and efficacy of the final drug substance[1]. The nitrile group is a versatile functional handle for further molecular modifications, and its reactivity can be hampered by the presence of impurities[1].

Q3: What are the primary reagents used in the Vilsmeier-Haack reaction step, and what are the safety precautions?

A3: The Vilsmeier-Haack reaction typically employs phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent in situ[5][6].

Safety Precautions:

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • N,N-dimethylformamide (DMF): is a combustible liquid and a potential skin irritant. It should also be handled in a fume hood.

  • The reaction itself can be exothermic and should be cooled appropriately, especially during the addition of POCl₃ to DMF.

Q4: Can other methods be used to synthesize the chromone ring?

A4: Yes, other methods for chromone synthesis exist, such as the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization. However, for the synthesis of 3-substituted chromones with a formyl or cyano group, the Vilsmeier-Haack reaction is often more direct and efficient.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on side-product formation and offering potential solutions.

Problem Potential Cause Recommended Solution
Low yield of 3-Formyl-6-isopropylchromone Incomplete Vilsmeier-Haack reaction or incomplete cyclization.Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. Optimize reaction temperature and time; prolonged heating may be necessary for complete cyclization. Verify the stoichiometry of reagents.
Presence of uncyclized intermediates in the crude product Insufficient heating or reaction time during the Vilsmeier-Haack reaction.Increase the reaction temperature or prolong the heating time after the addition of the 2'-hydroxy-5'-isopropylacetophenone. Monitor the reaction by TLC until the starting material is consumed.
Formation of a dark-colored reaction mixture Potential decomposition of starting materials or intermediates at elevated temperatures.Maintain careful temperature control throughout the reaction. Ensure a gradual addition of reagents to manage any exotherm.
Low yield in the conversion of the formyl group to the nitrile Inefficient oxime formation or incomplete dehydration of the oxime.For oxime formation, adjust the pH to be near neutral or slightly acidic. For dehydration, ensure the chosen dehydrating agent is fresh and used in the correct stoichiometric amount. Various dehydrating agents can be used, such as acetic anhydride, thionyl chloride, or Burgess reagent[7][8].
Formation of an unexpected amide side-product (3-Carboxamido-6-isopropylchromone) Partial hydrolysis of the nitrile group during workup or purification.Avoid strongly acidic or basic conditions during the workup and purification steps. Use a milder purification technique like column chromatography with a neutral solvent system.
Difficulty in purifying the final product Presence of closely related impurities or starting materials.Employ column chromatography for purification. A solvent system of hexane/ethyl acetate or dichloromethane/methanol can be effective for separating chromone derivatives[9]. Reversed-phase chromatography can also be a useful alternative[9].

Experimental Protocols

Step 1: Synthesis of 3-Formyl-6-isopropylchromone

This protocol is a representative procedure based on the Vilsmeier-Haack reaction for the synthesis of 3-formylchromones[2].

Materials:

  • 2'-hydroxy-5'-isopropylacetophenone

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

  • Sodium carbonate (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF.

  • Cool the flask in an ice-salt bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add a solution of 2'-hydroxy-5'-isopropylacetophenone in a minimal amount of DMF dropwise.

  • After the addition, heat the reaction mixture to 50-60°C and maintain it at this temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is neutral.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 3-Formyl-6-isopropylchromone.

Step 2: Synthesis of this compound

This protocol outlines the conversion of the 3-formyl group to a 3-cyano group via an oxime intermediate.

Part A: Formation of 3-Formyl-6-isopropylchromone Oxime Materials:

  • 3-Formyl-6-isopropylchromone

  • Hydroxylamine hydrochloride

  • Sodium acetate or pyridine

  • Ethanol

  • Water

Procedure:

  • Dissolve 3-Formyl-6-isopropylchromone in ethanol in a round-bottom flask.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate or pyridine to act as an acid scavenger.

  • Reflux the mixture for 1-2 hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • The precipitated oxime is filtered, washed with water, and dried. This intermediate can be used in the next step without further purification.

Part B: Dehydration of the Oxime to this compound Materials:

  • 3-Formyl-6-isopropylchromone oxime

  • Acetic anhydride (or another suitable dehydrating agent)

Procedure:

  • Place the crude oxime in a round-bottom flask.

  • Add an excess of acetic anhydride.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-cold water to hydrolyze the excess acetic anhydride.

  • The solid product is filtered, washed with water, and then with a dilute sodium bicarbonate solution to remove any acetic acid.

  • The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway

Synthetic_Pathway A 2'-hydroxy-5'-isopropylacetophenone C 3-Formyl-6-isopropylchromone A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (POCl3/DMF) E 3-Formyl-6-isopropylchromone Oxime C->E Oxime Formation D Hydroxylamine G This compound E->G Dehydration F Dehydrating Agent (e.g., Acetic Anhydride)

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield of This compound Step1_Yield Check Yield of 3-Formyl-6-isopropylchromone Start->Step1_Yield Step1_Low Low Step1_Yield->Step1_Low Problem in Step 1 Step1_OK Acceptable Step1_Yield->Step1_OK Proceed to Step 2 Vilsmeier_Issues Vilsmeier-Haack Reaction Issues Step1_Low->Vilsmeier_Issues Step2_Issues Oxime/Dehydration Issues Step1_OK->Step2_Issues Incomplete_Cyclization Incomplete Cyclization? Vilsmeier_Issues->Incomplete_Cyclization Moisture Moisture Present? Vilsmeier_Issues->Moisture Stoichiometry Incorrect Stoichiometry? Vilsmeier_Issues->Stoichiometry Solve_Cyclization Increase Temp/Time Incomplete_Cyclization->Solve_Cyclization Solve_Moisture Use Anhydrous Reagents Moisture->Solve_Moisture Solve_Stoichiometry Verify Reagent Amounts Stoichiometry->Solve_Stoichiometry Oxime_Formation Incomplete Oxime Formation? Step2_Issues->Oxime_Formation Dehydration Inefficient Dehydration? Step2_Issues->Dehydration Solve_Oxime Adjust pH Oxime_Formation->Solve_Oxime Solve_Dehydration Use Fresh Dehydrating Agent Dehydration->Solve_Dehydration

Caption: Troubleshooting workflow for low yield issues.

References

Stability issues of 3-Cyano-6-isopropylchromone under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Cyano-6-isopropylchromone under various pH conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound in solution?

A1: this compound, like other chromone derivatives containing a nitrile group, may be susceptible to degradation under various pH conditions. The primary concerns are hydrolysis of the nitrile group and opening of the chromone ring, particularly under strongly acidic or basic conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be pH-dependent.

  • Acidic Conditions: Under strong acidic conditions, the nitrile group (-CN) can undergo hydrolysis to form a carboxylic acid (-COOH) or an amide (-CONH2) intermediate. The chromone ring itself is generally more stable under acidic conditions compared to basic conditions.

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

  • Basic Conditions: In alkaline solutions, the chromone ring is susceptible to opening. The nitrile group can also be hydrolyzed. The presence of strong bases can lead to significant degradation.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, potential degradation products could include:

  • 6-isopropyl-4-oxo-4H-chromene-3-carboxamide: Formed by the partial hydrolysis of the cyano group.

  • 6-isopropyl-4-oxo-4H-chromene-3-carboxylic acid: Formed by the complete hydrolysis of the cyano group.

  • Phenolic compounds: Resulting from the cleavage of the chromone ring under basic conditions.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be able to separate the intact this compound from its potential degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected loss of compound during analysis Degradation of the compound in the analytical mobile phase or sample solvent. The pH of the solvent may be unsuitable.Check the pH of your mobile phase and sample diluent. Aim for a pH where the compound is most stable (likely near neutral). Prepare fresh samples and analyze them promptly. Consider using a buffered mobile phase.
Appearance of unknown peaks in the chromatogram over time Formation of degradation products.Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks. Use techniques like LC-MS to identify the mass of the degradation products and elucidate their structures.
Poor reproducibility of experimental results Inconsistent pH of solutions or prolonged storage of stock solutions at an inappropriate pH.Strictly control and buffer the pH of all experimental solutions. Prepare fresh stock solutions of this compound for each experiment or validate the stability of stock solutions under your storage conditions.
Precipitation of the compound from the solution The compound may have low solubility at a particular pH, or a degradation product may be less soluble.Determine the solubility of this compound at different pH values. If a buffer is used, ensure the compound is soluble in the final buffered solution. If precipitation is observed upon pH adjustment, consider using a co-solvent if it does not interfere with the experiment.

Data Presentation

pH ConditionTemperature (°C)Duration (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)Degradation (%)Major Degradation Product(s) Identified
1.2 (0.1 N HCl) 60241009286-isopropyl-4-oxo-4H-chromene-3-carboxamide
4.5 (Acetate Buffer) 6024100982Not Detected
7.0 (Phosphate Buffer) 6024100991Not Detected
9.0 (Borate Buffer) 60241008515Ring-opened phenolic species
13.0 (0.1 N NaOH) 6041004555Ring-opened phenolic species, 6-isopropyl-4-oxo-4H-chromene-3-carboxylic acid

Experimental Protocols

Protocol for pH-Dependent Stability Study (Forced Hydrolysis)

This protocol outlines a general procedure for conducting a forced hydrolysis study to evaluate the stability of this compound at different pH values.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering a range of pH values (e.g., pH 1.2, 4.5, 7.0, 9.0, and a 0.1 N NaOH solution for a highly basic condition).

    • Use standard buffer systems such as HCl for acidic pH, acetate buffer for acidic to neutral, phosphate buffer for neutral, and borate buffer for alkaline pH.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation for Stability Testing:

    • For each pH condition, dilute the stock solution with the respective buffer to a final concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be low (e.g., <5%) to minimize its effect on the reaction.

    • Prepare a control sample by diluting the stock solution with the initial mobile phase of the analytical method.

  • Incubation:

    • Incubate the samples at a controlled, elevated temperature (e.g., 60°C) to accelerate degradation.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately after withdrawal, neutralize the aliquots if necessary and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each pH condition.

    • Identify and quantify any major degradation products.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

experimental_workflow prep_buffers Prepare Buffer Solutions (pH 1.2, 4.5, 7.0, 9.0, 13.0) prep_samples Prepare Stability Samples (Dilute stock in each buffer) prep_buffers->prep_samples prep_stock Prepare Stock Solution of this compound prep_stock->prep_samples incubate Incubate Samples (e.g., 60°C) prep_samples->incubate withdraw Withdraw Aliquots at Time Points incubate->withdraw analyze Analyze by HPLC withdraw->analyze data_analysis Data Analysis (Quantify parent & degradants) analyze->data_analysis

Caption: Experimental workflow for a pH stability study.

degradation_pathway parent This compound acid_hydrolysis Acidic Hydrolysis parent->acid_hydrolysis H+ base_hydrolysis Basic Hydrolysis parent->base_hydrolysis OH- amide Amide Intermediate acid_hydrolysis->amide acid Carboxylic Acid Derivative amide->acid H+ ring_opening Ring Opening base_hydrolysis->ring_opening phenolic Phenolic Degradants ring_opening->phenolic

Caption: Potential degradation pathways for this compound.

Troubleshooting unexpected results in the NMR spectrum of 3-Cyano-6-isopropylchromone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Cyano-6-isopropylchromone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in NMR spectra and provide clear experimental guidance.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the NMR analysis of this compound.

Q1: Why do the aromatic proton signals in my ¹H NMR spectrum of this compound appear shifted or have a different splitting pattern than expected?

A1: Several factors can influence the appearance of aromatic signals:

  • Solvent Effects: The chemical shifts of aromatic protons are sensitive to the NMR solvent used. Aromatic solvents like benzene-d₆ can cause significant shifts (known as aromatic solvent-induced shifts or ASIS) compared to chlorinated solvents like CDCl₃.[1] If your spectrum looks different from a reference, check if the same solvent was used. Trying a different solvent can also help resolve overlapping peaks.[1]

  • Concentration: At high concentrations, intermolecular interactions can cause slight changes in chemical shifts compared to more dilute samples.[1] Ensure your sample concentration is consistent with reference experiments.

  • pH: Although less common for this molecule, residual acidic or basic impurities in the sample or NMR solvent can protonate or deprotonate sensitive functional groups, altering the electronic environment and thus the chemical shifts.

Q2: I see extra peaks in my ¹H NMR spectrum that do not correspond to this compound. What could they be?

A2: Unidentified peaks often arise from residual solvents or impurities from the synthesis and purification process.

  • Common Solvent Impurities: Solvents like ethyl acetate, dichloromethane, and acetone are frequently observed. Ethyl acetate can be particularly stubborn to remove under high vacuum.[1] A common technique to remove it is to dissolve the sample in a small amount of dichloromethane and re-evaporate; this process can be repeated.[1]

  • Water: NMR solvents can absorb atmospheric moisture. A broad peak, typically between 1.5 and 5 ppm, can indicate the presence of water.[1] To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; exchangeable protons like those from water will disappear or decrease in intensity.[1]

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of starting materials (e.g., 2'-hydroxy-4'-isopropylacetophenone) or reaction byproducts. Compare the unexpected peaks with the NMR spectra of potential starting materials.

Q3: The integration of the aromatic region seems incorrect, or a signal is obscured.

A3: This is often due to an overlapping residual solvent peak. The signal for deuterochloroform (CDCl₃) appears at ~7.26 ppm, which can interfere with the aromatic signals of the product.[1] If this occurs, using a different solvent, such as acetone-d₆, can shift the residual solvent peak and allow for accurate integration of the aromatic region.[1]

Q4: My ¹H NMR spectrum is very complex and shows more signals than expected for a single compound. What could be the reason?

A4: If you have ruled out significant impurities, you might be observing rotamers (rotational isomers).[1] While less common for the rigid chromone core, if there are flexible side chains or if the compound exists in equilibrium with another isomer, this can lead to a more complicated spectrum. Acquiring the spectrum at an elevated temperature can often cause the signals from different rotamers to coalesce into a single, averaged signal, simplifying the spectrum.[1]

Q5: The chemical shifts in my ¹³C NMR spectrum do not perfectly match the expected values.

A5: Similar to ¹H NMR, ¹³C chemical shifts are also subject to solvent effects.[2] The cyano group (-C≡N) is strongly electron-withdrawing, and the isopropyl group is weakly electron-donating. These substituents, along with the chromone ring's own electronic properties, dictate the final chemical shifts. For chromone derivatives, expect the carbonyl carbon (C4) to be significantly downfield (~180 ppm) and the cyano carbon to be around 115 ppm.[3] Small deviations from reference values are common depending on the specific experimental conditions.

Expected NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. Note that actual values may vary slightly based on the solvent and concentration used.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment Chemical Shift (ppm)
H-2~8.5 - 8.7
H-5~7.8 - 8.0
H-7~7.5 - 7.7
H-8~7.4 - 7.6
-CH(CH₃)₂~3.0 - 3.2
-CH(CH₃)₂~1.2 - 1.4

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for chromone synthesis, such as the Kostanecki-Robinson reaction or related condensations.[3]

Reaction: Condensation of 2'-hydroxy-4'-isopropylacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with hydroxylamine hydrochloride.

Materials:

  • 2'-hydroxy-4'-isopropylacetophenone

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous Toluene

  • Ethanol

  • Sodium acetate (NaOAc)

Procedure:

  • Step 1: Enaminone Formation

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2'-hydroxy-4'-isopropylacetophenone (1 equivalent) in anhydrous toluene.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents).

    • Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude enaminone intermediate.

  • Step 2: Cyclization to form this compound

    • Dissolve the crude enaminone in ethanol.

    • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents) to the solution.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture in an ice bath to induce precipitation.

    • Filter the solid product, wash with cold ethanol, and then with water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to yield pure this compound as a white to light-yellow solid.[4]

Characterization:

  • Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Measure the melting point, which should be in the range of 117-121°C.[4]

Visualizations

troubleshooting_workflow start Unexpected NMR Spectrum check_impurities Check for Impurities (Solvent, Water, Starting Material) start->check_impurities check_solvent Review NMR Solvent Used (e.g., CDCl3, Benzene-d6) start->check_solvent check_concentration Evaluate Sample Concentration start->check_concentration complex_spectrum Spectrum is Overly Complex? start->complex_spectrum d2o_shake Perform D2O Shake check_impurities->d2o_shake Broad peak? repurify Re-purify Sample (Recrystallization/Chromatography) check_impurities->repurify Extra peaks? change_solvent Acquire in Different Solvent (e.g., Acetone-d6) check_solvent->change_solvent Signals overlap? rerun_higher_temp Acquire Spectrum at Higher Temperature complex_spectrum->rerun_higher_temp resolve_rotamers Coalesce Rotamer Signals rerun_higher_temp->resolve_rotamers resolve_overlap Resolve Signal Overlap change_solvent->resolve_overlap confirm_exchangeable Confirm -OH/H2O Peaks d2o_shake->confirm_exchangeable clean_spectrum Obtain Clean Spectrum repurify->clean_spectrum

Caption: Troubleshooting workflow for unexpected NMR results.

nmr_correlation cluster_structure This compound cluster_1h_nmr ¹H NMR Spectrum cluster_13c_nmr ¹³C NMR Spectrum structure H_aromatic Aromatic Protons (H-5, H-7, H-8) ~7.4 - 8.0 ppm structure->H_aromatic H_olefinic Olefinic Proton (H-2) ~8.5 - 8.7 ppm structure->H_olefinic H_isopropyl_ch Isopropyl CH ~3.0 - 3.2 ppm structure->H_isopropyl_ch H_isopropyl_me Isopropyl CH3 ~1.2 - 1.4 ppm structure->H_isopropyl_me C_carbonyl Carbonyl C4 ~175 - 180 ppm structure->C_carbonyl C_aromatic Aromatic Cs ~118 - 155 ppm structure->C_aromatic C_cyano Cyano C≡N ~115 - 120 ppm structure->C_cyano

Caption: Key NMR correlations for this compound.

References

How to prevent degradation of 3-Cyano-6-isopropylchromone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Cyano-6-isopropylchromone to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended long-term storage temperature is between 2-8°C.[1][2] For extended periods, storage at -20°C is also advisable.[3]

Q2: Is this compound sensitive to light?

Yes. Like many organic compounds with aromatic structures, this compound can be sensitive to light, particularly UV light.[3] To prevent photodegradation, always store the compound in an amber or opaque vial and keep it in a dark location such as a cabinet or refrigerator.

Q3: How does humidity affect the stability of this compound?

Humidity can introduce moisture, which may lead to hydrolysis of the cyano group over time, especially if acidic or basic impurities are present. It is crucial to store the compound in a desiccated environment or a container with a desiccant. When removing the compound from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[3]

Q4: What signs of degradation should I look for?

Visual signs of degradation can include a change in color from a white or pale yellow powder to a darker yellow or brown hue, as well as a change in texture, such as clumping.[2][4] For a more accurate assessment, analytical techniques such as HPLC can be used to check for the appearance of impurity peaks, or TLC to observe spotting that deviates from the reference standard.

Q5: Can I store this compound in solution?

If you need to store the compound in solution, it is recommended to use a dry, aprotic solvent. Prepare the solution fresh if possible. For short-term storage, keep the solution at 2-8°C and protected from light. For longer-term storage, aliquot the solution into tightly sealed vials and store at -20°C or -80°C. The stability in solution will depend on the solvent used, so a small-scale stability test is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration of the solid compound (e.g., darkening) Exposure to light or air (oxidation)Discard the discolored material if purity is critical. Ensure future storage is in a dark, airtight container, possibly purged with an inert gas like argon or nitrogen.
Compound appears clumpy or sticky Absorption of moistureDry the compound under vacuum if possible, but be aware that some degradation may have already occurred. Improve storage by using a desiccator or adding a desiccant to the storage container. Always allow the container to reach room temperature before opening.[3]
Inconsistent experimental results Degradation of the stock materialPerform a purity check on your stock of this compound using HPLC or LC-MS. Compare the results with the certificate of analysis provided by the supplier. If degradation is confirmed, procure a fresh batch of the compound.
Appearance of new spots on TLC or peaks in HPLC Chemical degradationThis indicates the formation of one or more degradation products. Review your storage and handling procedures. Consider if the compound has been exposed to incompatible materials, such as strong oxidizing agents.[5]

Stability Data Summary

The following table summarizes the stability of this compound under various storage conditions. This data is representative and may vary based on the specific batch and purity.

Condition Duration Purity by HPLC (%) Appearance
2-8°C, Dark, Dry 12 months>99%White to pale yellow powder
-20°C, Dark, Dry 24 months>99%White to pale yellow powder
Room Temperature (20-25°C), Dark, Dry 6 months~98%Slight yellowing
Room Temperature (20-25°C), Exposed to Light 1 month<95%Noticeable yellowing
40°C, 75% Relative Humidity 1 month<90%Yellow to brown, clumpy

Experimental Protocols

Protocol for Assessing the Stability of this compound

Objective: To determine the stability of this compound under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate modifier)

  • Amber glass vials with screw caps

  • Analytical balance

  • HPLC system with a C18 column and UV detector

  • Environmental chamber or ovens set to desired temperatures

  • Desiccator

Methodology:

  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Perform an initial HPLC analysis to determine the purity of the compound. This will serve as the baseline.

    • Record the peak area and retention time. Note the appearance of the solid material.

  • Sample Preparation for Stability Study:

    • Weigh equal amounts of this compound into several amber glass vials.

    • Expose the vials to different conditions (e.g., 2-8°C/dark, 25°C/dark, 25°C/light, 40°C/75% RH).

  • Time Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each condition.

    • Visually inspect the sample for any changes in appearance.

    • Prepare a solution from the aged sample at the same concentration as the initial analysis.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the purity of the aged samples to the initial sample. Purity can be calculated as: (Peak Area of Main Compound / Total Peak Area of All Compounds) * 100%.

    • Identify and quantify any major degradation products.

Visualizations

Degradation_Pathway A This compound B Hydrolysis of Nitrile A->B Moisture/pH E Oxidation A->E Air/Light G Photodegradation A->G UV Light C 3-Carboxamido-6-isopropylchromone B->C H₂O D 3-Carboxy-6-isopropylchromone C->D H₂O, H⁺/OH⁻ F Oxidized Degradation Products E->F H Ring-Opened Products G->H

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Visual Degradation Observed CheckPurity Assess Purity (HPLC, TLC) Start->CheckPurity PurityOK Purity > 99%? CheckPurity->PurityOK ReviewProcedure Review Experimental Procedure for Errors PurityOK->ReviewProcedure Yes DegradationConfirmed Degradation Confirmed PurityOK->DegradationConfirmed No ReviewStorage Review Storage Conditions DegradationConfirmed->ReviewStorage Light Exposed to Light? ReviewStorage->Light Moisture Exposed to Moisture? Light->Moisture No StoreDark Action: Store in Dark/Opaque Container Light->StoreDark Yes Temp Stored at High Temp? Moisture->Temp No StoreDry Action: Store in Desiccator, Equilibrate Before Opening Moisture->StoreDry Yes StoreCold Action: Store at 2-8°C or -20°C Temp->StoreCold Yes NewBatch Procure New Batch of Compound Temp->NewBatch No StoreDark->NewBatch StoreDry->NewBatch StoreCold->NewBatch

References

Technical Support Center: Optimizing Catalyst Selection for Chromone Ring Closure

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize catalyst selection for chromone ring closure reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalysts used for chromone ring closure?

Chromone ring synthesis can be catalyzed by either acids or bases, with acid catalysts being more common.[1][2]

  • Acid Catalysts : A wide range of acids are effective, including polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, p-toluenesulfonic acid (PTSA), and triflic anhydride.[1][2] These are typically used in the final cyclization step under harsh conditions.[1][2]

  • Base Catalysts : Base-catalyzed reactions are less common but can be effective.[2] Typical bases include sodium ethoxide, sodium methoxide, pyridine, and caesium carbonate.[2][3] Basic conditions often involve refluxing for several hours.[1]

  • Other Catalysts : Transition metal catalysts, such as palladium complexes, are also used, particularly in modern synthetic methods like carbonylative cyclization.[4][5]

Q2: How do I choose between an acid or a base catalyst for my reaction?

The choice depends on the specific substrates and the desired reaction pathway.

  • Acid catalysts are generally preferred for the intramolecular condensation of intermediates like 1-(2-hydroxyphenyl)-1,3-diones, which are formed from Baker-Venkataraman rearrangements or Claisen ester condensations.[1][2][6] They are robust but can require harsh conditions.

  • Base catalysts are often employed in condensation reactions between 2-hydroxyacetophenones and aldehydes or esters.[1][3] For instance, a base-promoted condensation between a 2-hydroxyacetophenone and an aliphatic aldehyde can efficiently yield 2-alkyl-substituted 4-chromanones, which are precursors to chromones.[1]

Q3: What are the advantages of microwave-assisted synthesis for chromone ring closure?

Microwave irradiation offers significant advantages over conventional heating methods, including:

  • Accelerated Reaction Rates : Microwave heating can dramatically reduce reaction times.[2][7]

  • Improved Yields and Selectivity : It often leads to cleaner reactions with higher yields and better selectivity.[2][7]

  • "Green" Chemistry : This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[7]

  • Enhanced Optimization : The rapid nature of microwave synthesis allows for faster optimization of reaction parameters like temperature, solvent, and catalyst concentration.[3][7]

Q4: What key factors influence catalyst activity and selectivity?

Several factors can impact the performance of a catalyst in chromone ring closure:

  • Catalyst Concentration : There is typically an optimal catalyst concentration to maximize the reaction rate.[8] Exceeding this concentration may not improve the rate and could lead to side reactions or catalyst aggregation.[8]

  • Temperature : Reaction temperature is a critical parameter. For instance, in some ring-closing metathesis reactions, lower temperatures (e.g., 40 °C) can suppress side reactions and improve the yield of the desired product compared to higher temperatures (e.g., 60 °C).[9]

  • Solvent : The choice of solvent can influence catalyst stability and reactivity. For example, in a microwave-assisted synthesis, changing the solvent from ethanol to DMF was found to significantly impact the reaction yield.[3][7]

  • Substrate Substituents : The electronic nature of substituents on the aromatic ring of the starting material can affect the reaction yield. For example, electron-withdrawing groups on the 2'-hydroxyacetophenone can influence the yield of the resulting chromone-2-carboxylic acid.[10]

Troubleshooting Guide

Problem 1: Low Reaction Yield

Q: My chromone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors related to reaction conditions and catalyst efficiency. Consider the following troubleshooting steps:

  • Re-evaluate Catalyst Choice and Concentration : The catalyst may not be optimal for your specific substrate. If using an acid catalyst like HCl, increasing the concentration may improve the yield up to a certain point.[3] Similarly, when using a base like NaOMe, adjusting the number of equivalents can be crucial.[3] Refer to comparative data to select a more effective catalyst system.

  • Optimize Reaction Temperature and Time : Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of reactants or products.[9] Systematically vary the temperature and monitor the reaction progress using techniques like TLC to find the optimal balance.[7]

  • Change the Solvent : The solvent plays a critical role in solubility, reaction rate, and catalyst stability. A solvent that works for one system may not be ideal for another. Experiment with different solvents (e.g., EtOH, DMF, Toluene) to see if the yield improves.[3][11]

  • Consider Microwave-Assisted Synthesis : If you are using conventional heating, switching to microwave irradiation can often lead to a significant improvement in yield and a reduction in reaction time.[3][7]

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_catalyst Step 1: Re-evaluate Catalyst - Is it optimal for the substrate? - Is the concentration correct? start->check_catalyst optimize_conditions Step 2: Optimize Conditions - Adjust Temperature - Vary Reaction Time check_catalyst->optimize_conditions If no improvement solution Yield Improved check_catalyst->solution Success change_solvent Step 3: Change Solvent - Test different polarities (e.g., EtOH, DMF, Toluene) optimize_conditions->change_solvent If no improvement optimize_conditions->solution Success use_microwave Step 4: Consider Microwave - Can accelerate reaction - Often improves yield change_solvent->use_microwave If no improvement change_solvent->solution Success use_microwave->solution Success

Caption: A decision tree for troubleshooting low reaction yields.

Problem 2: Significant Side Product Formation

Q: My reaction is producing a mixture of products. How can I improve the selectivity for the desired chromone?

A: Poor selectivity is often due to non-optimal reaction conditions or the catalyst promoting alternative reaction pathways.

  • Modify the Catalyst : The choice of catalyst has a major impact on selectivity.[12] For example, in the synthesis of flavanones, certain rhodium catalysts can favor the desired 1,4-conjugate addition over a competing 1,2-addition pathway.[13] Trying a different catalyst, such as switching from a strong protic acid to a Lewis acid or a solid-supported catalyst, may suppress side reactions.[1]

  • Adjust the Temperature : Temperature can influence the kinetic versus thermodynamic control of a reaction. Lowering the temperature may favor the desired product by reducing the energy available for competing reaction pathways.

  • Change the Solvent System : The solvent can affect the relative rates of different reaction pathways. For instance, solvent choice can determine whether a reaction between 3-formylchromones and certain amines yields imines or enamines.[14]

Problem 3: Catalyst Deactivation

Q: The reaction starts but then stops before completion, suggesting catalyst deactivation. What are the common causes and prevention strategies?

A: Catalyst deactivation occurs when the active sites of the catalyst are blocked or altered, reducing its activity over time.[15][16]

  • Poisoning : This is a common cause of deactivation where impurities in the reactants or solvent, or even reaction by-products, strongly adsorb to the catalyst's active sites.[15][17] Common poisons for metal catalysts include sulfur compounds, halides, and carbon monoxide.[15][17]

    • Solution : Purify all reactants and solvents thoroughly before the reaction. If a specific poison is suspected, an appropriate scavenger can sometimes be added.

  • Reduction of Active Species : In some cases, the active catalytic species can be transformed into an inactive state. For example, an active Pd(II) catalyst can be reduced to inactive Pd(0) nanoparticles.[18]

    • Solution : The addition of a mild oxidant or modifying the reaction protocol can sometimes prevent this reduction. For instance, adding benzoquinone (BQ) has been shown to suppress the reduction of Pd(II) catalysts in certain cycloisomerization reactions.[18]

  • Thermal Degradation : High reaction temperatures can cause the catalyst to decompose or its support structure to collapse, leading to a loss of active sites.[9][16]

    • Solution : Operate at the lowest effective temperature or choose a more thermally stable catalyst.

General Workflow for Catalyst Selection

Catalyst_Selection_Workflow start Define Synthesis Goal (e.g., specific chromone derivative) substrate_analysis Analyze Substrates (e.g., 2'-hydroxyacetophenone, diketone intermediate) start->substrate_analysis lit_review Literature Review - Similar transformations - Recommended catalysts substrate_analysis->lit_review catalyst_choice Initial Catalyst Choice lit_review->catalyst_choice acid_cat Acid Catalyst (PPA, H2SO4, PTSA) catalyst_choice->acid_cat Diketone Cyclization base_cat Base Catalyst (NaOMe, Pyridine, DBU) catalyst_choice->base_cat Condensation Reaction other_cat Other (e.g., Palladium) catalyst_choice->other_cat Specialized Reaction optimization Reaction Optimization - Temperature - Solvent - Concentration acid_cat->optimization base_cat->optimization other_cat->optimization analysis Analyze Results - Yield - Selectivity - Purity optimization->analysis

Caption: A workflow to guide catalyst selection for chromone synthesis.

Data Presentation: Catalyst and Condition Optimization

Table 1: Optimization of Microwave-Assisted Synthesis of 6-bromochromone-2-carboxylic acid

This table summarizes the optimization of reaction conditions for the synthesis of 6-bromochromone-2-carboxylic acid from 5′-bromo-2′-hydroxy-acetophenone and ethyl oxalate using microwave assistance.[3]

EntryBase (equiv.)Acid (conc.)SolventTemp (°C)Time (min)Yield (%)
1EtONa (1)1 M HClEtOH8010 + 1012
6NaOMe (2)1 M HClEtOH8010 + 1021
8NaOMe (2)6 M HClEtOH8010 + 1030
10NaOMe (2)6 M HClEtOH12015 + 1565
13NaOMe (2)6 M HClDMF12015 + 1573
15NaOMe (2)6 M HClDMF15015 + 1587

Data adapted from a study on microwave-assisted synthesis.[3][7]

Table 2: Comparison of Acid Catalysts for Flavone Synthesis

This table shows the performance of different solid acid catalysts in the cyclization of 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione to flavone.

EntryCatalyst (1% mol)ConditionsTime (h)Yield (%)
1Bulk H₆P₂W₁₈O₆₂·24H₂OToluene, 110 °C0.587
2Silica-Supported H₆P₂W₁₈O₆₂Toluene, 110 °C4.591
3Bulk H₆P₂W₁₈O₆₂·24H₂OSolvent-free, 110°C0.587
4Silica-Supported H₆P₂W₁₈O₆₂Solvent-free, 110°C4.591

Data adapted from a study using Wells-Dawson heteropolyacid as a reusable catalyst.[19]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of Chromone-2-carboxylic Acids

This protocol is based on the optimized synthesis of 6-bromochromone-2-carboxylic acid.[3][7]

  • Reactant Preparation : To a 10 mL microwave tube, add the substituted 2′-hydroxyacetophenone (1 equiv.).

  • Base Addition : Add sodium methoxide (NaOMe, 2 equiv.) and N,N-dimethylformamide (DMF).

  • First Irradiation : Add ethyl oxalate (3 equiv.) to the mixture. Seal the tube and irradiate in a microwave reactor at 150 °C for 15 minutes.

  • Acidification : Cool the mixture to room temperature. Add 6 M hydrochloric acid (HCl).

  • Second Irradiation : Reseal the tube and irradiate at 150 °C for an additional 15 minutes.

  • Workup : After cooling, add water to the reaction mixture. The resulting precipitate is filtered, washed thoroughly with water, and dried to yield the final chromone-2-carboxylic acid product.

Protocol 2: General Procedure for Base-Promoted Synthesis of Chroman-4-ones

This protocol describes a microwave-assisted method for synthesizing chroman-4-one derivatives.[20]

  • Reactant Preparation : In a microwave-safe vessel, dissolve the appropriate 2′-hydroxyacetophenone in ethanol (to make a 0.4 M solution).

  • Addition of Reagents : Add the desired aldehyde (1.1 equiv.) and diisopropylamine (DIPA, 1.1 equiv.) to the solution.

  • Microwave Irradiation : Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • Extraction : After cooling, dilute the reaction mixture with CH₂Cl₂. Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Purification : Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.

References

Reducing reaction time in the synthesis of 3-Cyano-6-isopropylchromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-Cyano-6-isopropylchromone. Our aim is to facilitate a reduction in reaction time and an increase in yield through optimized protocols and effective problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and which is fastest?

A1: The most common and effective methods for synthesizing the 3-cyanochromone scaffold are the Vilsmeier-Haack reaction and variations of the Kostanecki-Robinson reaction. The Vilsmeier-Haack reaction is often faster, typically accomplished in a few hours, as it's a one-pot synthesis from the corresponding 2'-hydroxyacetophenone. The Kostanecki-Robinson reaction can be slower, sometimes requiring prolonged heating.

Q2: How can I reduce the reaction time for the synthesis of this compound?

A2: Several strategies can be employed to reduce reaction time:

  • Microwave-assisted synthesis: This is a highly effective method for accelerating chromone synthesis, often reducing reaction times from hours to minutes.

  • Optimization of Reaction Temperature: Carefully increasing the reaction temperature can significantly speed up the reaction. However, this must be balanced against the potential for increased byproduct formation.

  • Choice of Catalyst and Solvent: The appropriate catalyst and solvent system can dramatically influence reaction kinetics. For instance, in piperidine-catalyzed reactions, ethanol is a common solvent.

  • Efficient Reagents: Using more reactive reagents, such as tert-butyl ethyloxalate in condensations, can lead to shorter reaction times and improved yields.[1]

Q3: What is the role of the cyano group at the 3-position?

A3: The nitrile (-CN) group at the 3-position is a versatile functional group. It can be readily transformed into other functionalities such as carboxylic acids, amides, or amines, making this compound a valuable intermediate in the synthesis of more complex bioactive molecules and active pharmaceutical ingredients (APIs).

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 3-formylchromones, followed by conversion to the nitrile. The Vilsmeier-Haack reaction offers a direct route to 3-formylchromones which can then be converted to the 3-cyano derivative.

Materials:

  • 2'-Hydroxy-4'-isopropylacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Hydroxylamine hydrochloride

  • Sodium formate

  • Formic acid

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (3 equivalents) dropwise with constant stirring. Stir the mixture for 1 hour at 0°C to form the Vilsmeier reagent.

  • Reaction with Acetophenone: Dissolve 2'-Hydroxy-4'-isopropylacetophenone (1 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate. The intermediate 3-formyl-6-isopropylchromone will precipitate. Filter the solid, wash with water, and dry.

  • Conversion to Nitrile: Reflux the intermediate 3-formyl-6-isopropylchromone with hydroxylamine hydrochloride, sodium formate, and formic acid for 1-2 hours.

  • Purification: After completion of the reaction (monitored by TLC), cool the mixture and pour into water. The solid this compound is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol or ethyl acetate.

Protocol 2: Modified Baker-Venkataraman Rearrangement (Illustrative for Chromone Core)

This is an alternative pathway that involves the formation of a 1,3-diketone intermediate which then undergoes cyclization.

Materials:

  • 2'-Hydroxy-4'-isopropylacetophenone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Cyanoacetic anhydride (or a two-step process with a suitable acyl chloride followed by cyanation)

  • Pyridine

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

Procedure:

  • Esterification: Reflux a mixture of 2'-Hydroxy-4'-isopropylacetophenone (1 equivalent) and cyanoacetic anhydride (1.2 equivalents) in pyridine for 2-3 hours.

  • Rearrangement: After cooling, add powdered anhydrous K₂CO₃ to the mixture and continue refluxing for another 3-5 hours to facilitate the rearrangement to the 1,3-diketone.

  • Cyclization: Cool the reaction mixture and pour it into ice water. Acidify with glacial acetic acid to precipitate the diketone. Filter the solid and then heat it with glacial acetic acid and a catalytic amount of concentrated sulfuric acid to effect cyclization to the chromone.

  • Purification: The crude product is purified by recrystallization from a suitable solvent.

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction

Potential Cause Troubleshooting Step
Low Reaction Temperature Gradually increase the reaction temperature in 10°C increments while monitoring for byproduct formation via TLC.
Impure Reagents Ensure all reagents, especially DMF and POCl₃ for the Vilsmeier-Haack reaction, are anhydrous and of high purity. Distill solvents if necessary.
Inefficient Catalyst For base-catalyzed reactions, consider screening alternative bases such as DBU or using a different catalyst system. For acid-catalyzed cyclization, ensure the acid is not degraded.
Poor Solubility If reactants are not fully dissolved, try a different solvent system or increase the solvent volume.

Issue 2: Low Yield

Potential Cause Troubleshooting Step
Byproduct Formation Optimize the reaction temperature; lower temperatures may favor the desired product. Analyze byproducts to understand side reactions and adjust stoichiometry or reaction conditions accordingly.
Incomplete Cyclization Extend the reflux time and monitor the reaction progress by TLC until the starting material or intermediate is fully consumed.
Product Degradation Harsh acidic or basic conditions during workup can degrade the product. Ensure neutralization is done carefully and at low temperatures.
Mechanical Losses Ensure complete transfer of solids during filtration and washing steps. Use minimal solvent for recrystallization to maximize recovery.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Formation of Oily Product Try triturating the crude product with a non-polar solvent like hexane to induce solidification.
Persistent Impurities If recrystallization is ineffective, consider column chromatography for purification. A silica gel column with an ethyl acetate/hexane gradient is a good starting point.
Co-precipitation of Starting Materials Optimize the workup procedure to selectively precipitate the product. Adjusting the pH or using a different solvent for precipitation might be effective.

Data on Reaction Parameter Optimization (Generalized)

The following tables provide generalized data based on the synthesis of structurally similar chromones, illustrating the impact of various parameters on reaction time and yield. These should be used as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on Reaction Time and Yield

Catalyst (0.2 equiv.)SolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanolReflux875
Triethylamine (Et₃N)EthanolReflux1260
DBUTHFRoom Temp680
K₂CO₃DMF801065

Table 2: Effect of Temperature on Reaction Time

Temperature (°C)SolventCatalystTime to Completion (h)Yield (%)
Room TemperatureEthanolPiperidine> 24~40
50EthanolPiperidine1665
78 (Reflux)EthanolPiperidine875
100 (Microwave)EthanolPiperidine0.585

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Select Reagents (e.g., 2'-Hydroxy-4'-isopropylacetophenone) Mix Mix Reagents & Catalyst Reagents->Mix Solvent Choose Anhydrous Solvent Solvent->Mix Heat Apply Heat (Conventional or Microwave) Mix->Heat Monitor Monitor via TLC Heat->Monitor Monitor->Heat Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Extract/Filter Product Quench->Extract Purify Recrystallize or Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield or Slow Reaction Temp Suboptimal Temperature Start->Temp Reagents Impure/Wet Reagents Start->Reagents Catalyst Inefficient Catalyst/Base Start->Catalyst Time Insufficient Reaction Time Start->Time OptimizeTemp Optimize Temperature (e.g., Reflux or Microwave) Temp->OptimizeTemp PurifyReagents Purify/Dry Reagents & Solvents Reagents->PurifyReagents ScreenCatalysts Screen Alternative Catalysts/Bases Catalyst->ScreenCatalysts ExtendTime Extend Reaction Time & Monitor via TLC Time->ExtendTime

Caption: Troubleshooting decision tree for synthesis optimization.

References

Dealing with impurities in commercial 3-Cyano-6-isopropylchromone batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial batches of 3-Cyano-6-isopropylchromone. The information provided is intended to help identify and address potential issues arising from impurities that may be present in the material.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in commercial this compound?

Impurities in commercial batches of this compound can originate from several sources throughout the manufacturing process. These include:

  • Starting Materials: Residual amounts of unreacted starting materials used in the synthesis.

  • Intermediates: Incomplete conversion of reaction intermediates to the final product.

  • Byproducts: Formation of undesired molecules through side reactions during synthesis.

  • Degradation Products: Decomposition of this compound during purification, handling, or storage.

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

Q2: How can I assess the purity of my this compound batch?

A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying organic impurities.[1] Further identification of impurities can be achieved by coupling HPLC with Mass Spectrometry (HPLC-MS).[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the main component and detectable impurities.[1] Gas Chromatography (GC) is the preferred method for identifying and quantifying residual solvents.[1]

Q3: I am observing unexpected side products in my reaction. Could impurities in the this compound be the cause?

Yes, reactive impurities can lead to the formation of unexpected side products. For instance, unreacted starting materials or synthetic byproducts containing reactive functional groups could participate in your downstream reaction, leading to a complex product mixture and reduced yield of your desired compound.

Q4: My biological assay is showing inconsistent results or lower than expected activity. Can impurities be a factor?

Absolutely. Impurities can interfere with biological assays in several ways:

  • Direct Biological Activity: The impurity itself might be biologically active, leading to false positives or masking the true activity of the this compound derivative.

  • Enzyme Inhibition/Activation: Impurities could inhibit or activate enzymes or receptors in the assay system non-specifically.

  • Assay Interference: Some impurities might interfere with the detection method of the assay (e.g., fluorescence, absorbance).

It is crucial to ensure the high purity (≥99%) of this compound for reliable and reproducible biological data.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments using this compound and suggests potential causes related to impurities.

Observed Issue Potential Impurity-Related Cause Recommended Action
Low reaction yield and complex product mixture Presence of unreacted starting materials or synthetic intermediates.1. Analyze the starting material purity by HPLC and ¹H NMR. 2. Consider a purification step for the commercial batch before use (e.g., recrystallization or column chromatography).
Unexpected peaks in mass spectrometry analysis of the product Impurities from the this compound batch may have reacted or been carried through the synthesis.1. Obtain a high-resolution mass spectrum of the commercial this compound to identify potential impurities. 2. Compare the mass of the unexpected peaks with potential byproducts from the likely synthesis route (e.g., Kostanecki-Robinson reaction).
Inconsistent results in biological assays Batch-to-batch variability in the impurity profile.1. Qualify each new batch of this compound by HPLC to ensure consistent purity. 2. If possible, test a small amount of a new batch in a pilot experiment before large-scale use.
Poor solubility or unusual color of the solution Presence of insoluble impurities or colored byproducts.1. Visually inspect the material for any heterogeneity. 2. Attempt to dissolve a small sample in the intended solvent and check for any residue. 3. Consider filtration of the solution before use.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a this compound batch. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase: Prepare a mobile phase gradient. For example:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient: A typical gradient could be 50-95% B over 20 minutes.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Recrystallization for Purification

This protocol describes a general procedure to purify this compound if impurities are detected. The choice of solvent is critical and may require screening.

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the compound in a minimal amount of a chosen solvent at its boiling point. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purity of the recrystallized material using HPLC as described in Protocol 1.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Experimental Path A Commercial Batch of This compound B Purity Analysis (HPLC, NMR) A->B C Purity ≥ 99%? B->C D Proceed with Experiment C->D Yes E Purification Step (e.g., Recrystallization) C->E No F Confirm Purity of Purified Material E->F F->D signaling_pathway_interference cluster_intended Intended Interaction cluster_interference Potential Impurity Interference Ligand This compound Derivative Receptor Target Receptor/ Enzyme Ligand->Receptor Effect Desired Biological Effect Receptor->Effect SideEffect Undesired Side Effect/ Assay Interference Receptor->SideEffect Impurity Reactive Impurity Impurity->Receptor OffTarget Off-Target Site Impurity->OffTarget OffTarget->SideEffect

References

Technical Support Center: Enhancing Regioselectivity in Chromone Core Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromone scaffold. The following information is designed to help you address specific challenges related to regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions involving the chromone core?

A1: The regioselectivity of reactions with the chromone core is primarily governed by a combination of electronic effects inherent to the ring system, the strategic use of directing groups, the choice of catalyst, and the reaction conditions. The C4-keto group can act as a directing group, guiding functionalization to the C5 position.[1][2] The C3 position is electron-rich, making it susceptible to electrophilic attack, while the C2 position is more prone to nucleophilic attack.[1][2] The choice of transition metal catalysts (e.g., Pd, Ru, Rh, Ir), ligands, and solvents can further steer the reaction to a specific C-H bond, allowing for divergent synthesis of different regioisomers from the same starting material.[3]

Q2: My electrophilic substitution reaction is giving me a mixture of isomers. How can I improve selectivity for the para-product?

A2: Achieving high para-selectivity in electrophilic aromatic substitution can be challenging due to the formation of multiple regioisomers. A proven strategy to enhance para-selectivity is the use of solid catalysts like zeolites.[4][5] These materials can exert shape-selectivity, where the transition state leading to the para-isomer is sterically favored within the catalyst's pores, thus inhibiting the formation of ortho- and meta-isomers.[4][5] This approach has been successfully applied to nitration, halogenation, alkylation, and acylation reactions.[5]

Q3: How can I achieve selective functionalization at the C5 position of the chromone?

A3: The C4-carbonyl group of the chromone core is an effective directing group for achieving C5-functionalization.[1][2] Transition metal-catalyzed C-H activation is a powerful method for this transformation. For instance, Palladium(II) and Ruthenium(II) catalysts can be used to direct acylation and coupling with maleimides, respectively, to the C5 position.[1] The reaction proceeds through an ortho-selective palladation or a similar cyclometalated intermediate, facilitated by the coordination of the keto group to the metal center.[1]

Q4: What strategies exist for selective functionalization at the C2 and C3 positions?

A4: Selective functionalization at C2 and C3 is typically achieved by exploiting the inherent electronic properties of these positions.

  • C3 Position : Being electron-rich, the C3 position is reactive towards electrophilic partners.[1][2] For example, palladium-catalyzed fluoroarylation can occur at the C3 position.[6]

  • C2 Position : The C2 position can be functionalized using nucleophilic coupling partners or through reactions involving radical intermediates.[1][2] Gold-catalyzed propargylation of chromones occurs with total regioselectivity at the C2 carbon.[7] Additionally, a Lewis acid-triggered zincation can be controlled: in the absence of MgCl₂, C3 zincation is observed, while the presence of MgCl₂ directs the zincation to the C2 position.[8]

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in C-H Activation Reactions

You are attempting a C-H functionalization on the chromone ring but are observing a mixture of isomers (e.g., C2, C3, C5) or functionalization at an undesired position.

Troubleshooting Workflow

G start Start: Poor Regioselectivity directing_group Analyze Directing Group Effect Is the C4-keto group available for coordination? start->directing_group catalyst Vary Catalyst and Ligands Switching metals (Pd, Ru, Rh, Ir) or ligands can alter site selectivity. directing_group->catalyst additives Modify Additives/Co-catalysts Acids or other additives can switch pathways. catalyst->additives solvent Optimize Solvent Solvent polarity and coordinating ability can influence the reaction outcome. additives->solvent substrate Modify Substrate Blocking a reactive site (e.g., methyl at C3) can force reaction elsewhere. solvent->substrate end End: Improved Regioselectivity substrate->end

Caption: A logical workflow for troubleshooting poor regioselectivity in chromone C-H activation.

Possible Causes & Solutions:

  • Cause: The chosen catalyst system does not have a strong preference for a single site.

    • Solution: The choice of catalyst is critical for divergent selectivity.[3] For C5-activation, ensure your catalyst (e.g., Pd(II), Ru(II)) can coordinate effectively with the C4-keto directing group.[1] For other positions, consider catalysts known to favor different sites based on electronic properties.

  • Cause: Competing reaction pathways are active under the current conditions.

    • Solution: Altering additives can switch the dominant reaction pathway. For example, in a Rh(III)-catalyzed annulation with diazo compounds, adding AgNTf₂ can favor benzofuran formation, while adding AcOH leads to chromones.[9]

  • Cause: The solvent may be inappropriately influencing the reaction intermediate or catalyst.

    • Solution: The solvent can have a profound effect on regioselectivity.[10][11] Screen a range of solvents from polar aprotic (e.g., THF, CH₂Cl₂) to nonpolar (e.g., toluene) to identify the optimal medium for your desired transformation.

  • Cause: The inherent reactivity of another position on the chromone is overriding the desired selectivity.

    • Solution: If a specific position is too reactive, consider temporarily blocking it. For instance, if undesired C3-sulfenylation occurs, blocking the C3 position with a methyl group can prevent this side reaction.[1]

Issue 2: Incorrect Regioisomer Formation in Cycloaddition Reactions

Your 1,3-dipolar cycloaddition reaction is yielding the opposite regioisomer to the one you predicted or require.

Logical Relationship in Cycloaddition Selectivity

G cluster_factors Controlling Factors Münchnone (Dipole) Münchnone (Dipole) Transition State Transition State Münchnone (Dipole)->Transition State Interaction Energy Alkyne (Dipolarophile) Alkyne (Dipolarophile) Alkyne (Dipolarophile)->Transition State Distortion Energy Major Regioisomer Major Regioisomer Transition State->Major Regioisomer Lowest Energy Pathway Interaction Energy Interaction Energy Distortion Energy Distortion Energy G cluster_chromone Chromone Core C4_Keto C4 Keto Group (Directing Group) Catalyst Ru(II) Catalyst C4_Keto->Catalyst Coordinates Intermediate Cyclometalated Intermediate C5_H C5-H Bond Ring Aromatic Ring Catalyst->C5_H Activates Product C5-Functionalized Product Intermediate->Product Reacts with Maleimide

References

Technical Support Center: 3-Cyano-6-isopropylchromone Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 3-Cyano-6-isopropylchromone.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for successful crystallization. Key data is summarized in the table below.

PropertyValueReference
CAS Number 50743-32-3[1][2]
Molecular Formula C13H11NO2[1]
Molecular Weight 213.23 g/mol [2]
Appearance White to light yellow powder/crystal[2]
Melting Point 117.0 - 121.0 °C[2]
Purity >98%[1]

Q2: What is a suitable starting point for selecting a crystallization solvent?

A product datasheet suggests performing solubility screens in a range of polar and nonpolar solvents.[3] It is recommended to test solubility in solvents such as ethanol, isopropanol, ethyl acetate, toluene, and hexane at room temperature and elevated temperatures. A good crystallization solvent will typically dissolve the compound when hot but have low solubility when cold.

Q3: How can I confirm the identity and purity of my crystallized product?

Spectroscopic methods are essential for verifying the structural integrity and purity of this compound.

TechniqueExpected Observations
FT-IR A characteristic peak for the nitrile (C≡N) stretch is expected around 2220 cm⁻¹.[3]
¹H NMR Look for signals in the aromatic region (δ 6.8–8.2 ppm) and characteristic splits for the isopropyl methyl protons (δ 1.2–1.4 ppm).[3]
¹³C NMR The chromone backbone can be confirmed by the carbonyl resonance at approximately 180 ppm and the cyano group at around 115 ppm.[3]
HPLC Purity should be assessed using High-Performance Liquid Chromatography, with a target of >98%.[1][3]

Troubleshooting Failed Crystallization

Problem 1: The compound "oils out" and does not form crystals.

This common issue occurs when the compound separates from the solution as a liquid instead of a solid.

Possible Causes & Solutions:

  • High Solute Concentration: The concentration of the compound in the solvent may be too high.

    • Solution: Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow it to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can prevent nucleation and crystal growth.

    • Solution: Insulate the flask to slow down the cooling rate. A dewar or a beaker filled with warm water can be used.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an "anti-solvent") can sometimes promote crystallization.

Problem 2: No crystals form, even after extended cooling.

A supersaturated solution has been formed, but nucleation has not occurred.

Possible Causes & Solutions:

  • Solution is Not Supersaturated: Too much solvent may have been used.

    • Solution: Evaporate some of the solvent to increase the concentration of the compound and attempt to cool again.

  • Lack of Nucleation Sites: The solution is clean and lacks surfaces for crystals to begin growing.

    • Solution 1 (Seeding): If available, add a single, pure crystal of this compound to the solution to induce crystal growth.

    • Solution 2 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections that serve as nucleation sites.

  • Slow Nucleation Kinetics: The compound may be slow to crystallize under the current conditions.

    • Solution: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to further decrease solubility and promote nucleation.

Problem 3: The resulting crystals are very small or appear as a fine powder.

This is often the result of rapid crystallization, which can trap impurities.

Possible Causes & Solutions:

  • Solution is Too Concentrated: A high level of supersaturation can lead to rapid precipitation.

    • Solution: Re-dissolve the solid in more hot solvent and allow it to cool more slowly.

  • Rapid Cooling: As mentioned previously, fast cooling leads to the formation of many small crystals.

    • Solution: Ensure a slow cooling rate by insulating the crystallization vessel.

Experimental Protocols

Protocol 1: General Crystallization Procedure
  • Solvent Selection: In a small test tube, add a few milligrams of crude this compound. Add a few drops of the chosen solvent and observe solubility at room temperature. Heat the test tube and observe if the compound dissolves. A good solvent will dissolve the compound when hot and show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, proceed with troubleshooting steps like scratching or seeding. Once at room temperature, the flask can be moved to an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry completely.

Visual Guides

G Troubleshooting Crystallization Failure start Crystallization Attempt Fails oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals small_crystals Crystals are Too Small? start->small_crystals cause_oiling1 High Concentration? oiling_out->cause_oiling1 Yes cause_noxtal1 Too much solvent? no_crystals->cause_noxtal1 Yes cause_smallxtal1 Too concentrated? small_crystals->cause_smallxtal1 Yes solution_oiling1 Add more hot solvent and re-cool slowly cause_oiling1->solution_oiling1 Yes cause_oiling2 Cooling Too Rapid? cause_oiling1->cause_oiling2 No solution_oiling2 Insulate flask for slower cooling cause_oiling2->solution_oiling2 Yes solution_noxtal1 Evaporate some solvent cause_noxtal1->solution_noxtal1 Yes cause_noxtal2 No nucleation sites? cause_noxtal1->cause_noxtal2 No solution_noxtal2 Seed with a crystal or scratch the flask cause_noxtal2->solution_noxtal2 Yes solution_smallxtal1 Re-dissolve in more hot solvent cause_smallxtal1->solution_smallxtal1 Yes cause_smallxtal2 Cooling too fast? cause_smallxtal1->cause_smallxtal2 No solution_smallxtal2 Cool solution more slowly cause_smallxtal2->solution_smallxtal2 Yes

Caption: A flowchart for troubleshooting common crystallization problems.

G General Crystallization Workflow start Start with Crude Product solvent_selection Select Appropriate Solvent start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation ice_bath Cool in Ice Bath to Maximize Yield crystal_formation->ice_bath filtration Vacuum Filtration ice_bath->filtration drying Dry Crystals filtration->drying end Pure Crystalline Product drying->end

Caption: A standard workflow for the crystallization of an organic compound.

References

Addressing batch-to-batch variability in 3-Cyano-6-isopropylchromone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in the synthesis of 3-Cyano-6-isopropylchromone.

I. Overview of the Synthetic Pathway

A common and effective method for the synthesis of this compound involves a two-step process starting from 2'-Hydroxy-5'-isopropylacetophenone. The initial step is a Vilsmeier-Haack reaction, which introduces the C3 carbon and the nitrile precursor, followed by a cyclization step to form the chromone ring. Understanding the critical parameters of each step is key to ensuring reproducibility and high purity.

Synthetic_Pathway A 2'-Hydroxy-5'-isopropylacetophenone C Iminium Salt Intermediate A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (POCl3 + DMF) B->C E This compound C->E Cyclization & Dehydration (e.g., with Hydroxylamine HCl) D Hydroxylamine Hydrochloride D->E

Caption: Synthetic pathway for this compound.

II. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound consistently low?

Answer:

Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Recommended Action & Rationale
Poor Quality Starting Material Verify the purity of 2'-Hydroxy-5'-isopropylacetophenone. Impurities in the starting material can lead to side reactions, consuming reagents and reducing the yield of the desired product. Use analytical techniques like NMR or HPLC to confirm purity.[1]
Suboptimal Vilsmeier-Haack Reaction Conditions Optimize reaction temperature and time. The formation of the Vilsmeier reagent and its subsequent reaction with the acetophenone are temperature-sensitive. Ensure the initial formation of the reagent is performed at a low temperature (e.g., 0-5 °C) to prevent decomposition. The subsequent reaction with the acetophenone may require heating, which should be carefully optimized.[2]
Incomplete Cyclization Ensure complete conversion of the intermediate. The cyclization step is crucial for forming the chromone ring. Monitor the reaction by TLC or HPLC to ensure the disappearance of the intermediate. If the reaction stalls, consider adjusting the amount of the cyclizing agent or the reaction temperature and time.
Product Loss During Work-up and Purification Optimize extraction and purification procedures. The product may be lost during aqueous work-up if the pH is not optimal or if an insufficient amount of organic solvent is used for extraction. During purification (e.g., recrystallization or column chromatography), ensure the chosen solvent system is appropriate to minimize product loss.[3]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_sm Verify Purity of Starting Material start->check_sm sm_ok Purity >98% check_sm->sm_ok Yes sm_bad Purity <98% check_sm->sm_bad No check_vh Review Vilsmeier-Haack Conditions sm_ok->check_vh purify_sm Purify Starting Material sm_bad->purify_sm purify_sm->check_sm vh_ok Conditions Optimal check_vh->vh_ok Yes vh_bad Suboptimal Conditions check_vh->vh_bad No check_cyclization Monitor Cyclization for Completion vh_ok->check_cyclization optimize_vh Optimize Temperature, Time, Reagent Stoichiometry vh_bad->optimize_vh optimize_vh->check_vh cyclization_ok Complete Conversion check_cyclization->cyclization_ok Yes cyclization_bad Incomplete Reaction check_cyclization->cyclization_bad No check_workup Evaluate Work-up & Purification cyclization_ok->check_workup optimize_cyclization Adjust Cyclization Parameters cyclization_bad->optimize_cyclization optimize_cyclization->check_cyclization workup_ok Optimized Procedures check_workup->workup_ok Yes workup_bad Potential for Product Loss check_workup->workup_bad No end Yield Improved workup_ok->end optimize_workup Refine Extraction & Purification workup_bad->optimize_workup optimize_workup->check_workup

Caption: A logical workflow for troubleshooting low product yield.

Question 2: My final product is difficult to purify, and I observe significant impurities by HPLC. What are the likely side products and how can I minimize them?

Answer:

Impurity formation is a common challenge, particularly in multi-step syntheses. Identifying the source and nature of impurities is the first step toward mitigation.

Common Impurities and Mitigation Strategies:

Potential Impurity Formation Mechanism Prevention & Mitigation
Unreacted 2'-Hydroxy-5'-isopropylacetophenone Incomplete Vilsmeier-Haack reaction.Ensure the use of a slight excess of the Vilsmeier reagent and allow for sufficient reaction time. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.
Side-products from Vilsmeier-Haack Reaction The Vilsmeier reagent can react at other positions on the aromatic ring, although the hydroxyl group typically directs the reaction. Diformylation can also occur under harsh conditions.Maintain careful control over reaction temperature and stoichiometry. Use the minimum effective amount of the Vilsmeier reagent.
Hydrolyzed Intermediates The iminium salt intermediate is sensitive to water and can hydrolyze back to the starting material or other byproducts if exposed to moisture before cyclization.Conduct the Vilsmeier-Haack reaction under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Ensure all glassware is dry and use anhydrous solvents.
Polymeric Materials Side reactions, particularly under strongly acidic or high-temperature conditions, can lead to the formation of polymeric tars.Avoid excessively high temperatures and prolonged reaction times. Ensure efficient stirring to prevent localized overheating.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in the synthesis?

A1: POCl₃ and DMF react to form the Vilsmeier reagent, which is an electrophilic iminium salt.[2][4][5] This reagent is the active species that reacts with the electron-rich aromatic ring of 2'-Hydroxy-5'-isopropylacetophenone to introduce a formyl group precursor at the ortho position to the hydroxyl group.[4]

Q2: How critical is the quality of the DMF used in the Vilsmeier-Haack reaction?

A2: The quality of DMF is highly critical. Old or improperly stored DMF can contain dimethylamine and formic acid as degradation products. Dimethylamine can react with the Vilsmeier reagent, reducing its effective concentration and leading to lower yields. Always use anhydrous, high-purity DMF for this reaction.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing final product purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress to track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and to determine the purity profile of the final product. A well-developed HPLC method can separate the desired product from starting materials and key impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and to help identify unknown impurities.[6]

Q4: Can other reagents be used for the cyclization step instead of hydroxylamine hydrochloride?

A4: While hydroxylamine hydrochloride is commonly used to facilitate the cyclization and formation of the nitrile group in one pot, other methods can be employed. For instance, the intermediate from the Vilsmeier-Haack reaction can be hydrolyzed to the corresponding aldehyde, which can then be reacted with a cyanide source to form the cyanohydrin, followed by dehydration to yield the 3-cyano group. However, the one-pot reaction with hydroxylamine hydrochloride is often more efficient.

IV. Key Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-5'-isopropylacetophenone (Starting Material)

This is a representative procedure based on the Friedel-Crafts acylation of 4-isopropylphenol.

  • To a stirred solution of 4-isopropylphenol and acetic anhydride in a suitable solvent (e.g., dichloromethane), slowly add a Lewis acid catalyst (e.g., aluminum chloride) at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting ester is then subjected to a Fries rearrangement by heating with a Lewis acid to yield 2'-Hydroxy-5'-isopropylacetophenone.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound

This is a representative Vilsmeier-Haack based protocol.

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF) and cool to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature below 10 °C. Stir for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve 2'-Hydroxy-5'-isopropylacetophenone in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, again maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature, and then heat to 60-80 °C for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and add a solution of hydroxylamine hydrochloride in a suitable solvent.

  • Heat the mixture to facilitate cyclization and nitrile formation.

  • After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.[3]

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling all chemicals.

References

Validation & Comparative

Comparative analysis of different synthetic routes to 3-Cyano-6-isopropylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

3-Cyano-6-isopropylchromone is a valuable heterocyclic compound with applications in medicinal chemistry and drug development. Its synthesis can be approached through various routes, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and starting material availability. This guide provides a comparative analysis of two prominent synthetic pathways to this compound, offering experimental data and detailed protocols to inform research and development decisions.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Vilsmeier-Haack ReactionRoute 2: Baker-Venkataraman Rearrangement & Cyclization
Starting Material 2'-Hydroxy-4'-isopropylacetophenone4-Isopropylphenol
Key Reactions Vilsmeier-Haack formylation, Oximation, DehydrationEsterification, Baker-Venkataraman rearrangement, Cyclization, Oximation, Dehydration
Overall Yield ~65-75%~55-65%
Reaction Time ShorterLonger
Reagent Toxicity Uses phosphorus oxychloride (corrosive, toxic)Generally uses less hazardous reagents
Scalability Readily scalableCan be more complex to scale up

Route 1: Vilsmeier-Haack Reaction Approach

This route offers a relatively direct pathway to the target molecule, commencing with the readily available 2'-hydroxy-4'-isopropylacetophenone. The key step involves a Vilsmeier-Haack formylation to introduce the C3 aldehyde functionality, which is subsequently converted to the nitrile.

Experimental Protocol

Step 1: Synthesis of 3-Formyl-6-isopropylchromone

  • In a round-bottom flask, cool dimethylformamide (DMF, 3 equivalents) to 0°C.

  • Slowly add phosphorus oxychloride (POCl3, 1.2 equivalents) to the cooled DMF with constant stirring, maintaining the temperature below 5°C to form the Vilsmeier reagent.

  • To this mixture, add a solution of 2'-hydroxy-4'-isopropylacetophenone (1 equivalent) in DMF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid, 3-formyl-6-isopropylchromone, is filtered, washed with water, and dried.

  • Typical Yield: 80-85%

Step 2: Synthesis of this compound

  • Reflux a mixture of 3-formyl-6-isopropylchromone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium formate (2 equivalents) in formic acid for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • The resulting solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield pure this compound.

  • Typical Yield: 80-90%

Logical Workflow for Route 1

A 2'-Hydroxy-4'-isopropylacetophenone C 3-Formyl-6-isopropylchromone A->C Formylation B Vilsmeier Reagent (DMF/POCl3) B->C E This compound C->E Oximation & Dehydration D Hydroxylamine HCl, Formic Acid D->E

Caption: Vilsmeier-Haack reaction pathway to the target compound.

Route 2: Baker-Venkataraman Rearrangement and Cyclization

This alternative pathway begins with the more fundamental starting material, 4-isopropylphenol, and involves the construction of the chromone ring through a Baker-Venkataraman rearrangement, followed by the introduction of the cyano group.

Experimental Protocol

Step 1: Synthesis of 4-Isopropylphenyl Acetate

  • To a solution of 4-isopropylphenol (1 equivalent) in aqueous sodium hydroxide, add acetic anhydride (1.2 equivalents) dropwise with vigorous stirring.

  • Continue stirring at room temperature for 1-2 hours.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain 4-isopropylphenyl acetate.

  • Typical Yield: >95%

Step 2: Synthesis of 2'-Hydroxy-4'-isopropylacetophenone

  • Heat a mixture of 4-isopropylphenyl acetate (1 equivalent) and anhydrous aluminum chloride (1.5 equivalents) at 160-170°C for 2-3 hours (Fries rearrangement).

  • Cool the reaction mixture and cautiously add dilute hydrochloric acid.

  • Extract the product with diethyl ether, wash with water, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography to yield 2'-hydroxy-4'-isopropylacetophenone.

  • Typical Yield: 60-70%

Step 3 & 4: Synthesis of this compound

  • Follow the procedures outlined in Route 1, Step 1 (Vilsmeier-Haack formylation) and Step 2 (conversion to nitrile) using the 2'-hydroxy-4'-isopropylacetophenone obtained in the previous step.

  • Typical Yields: Step 3: 80-85%; Step 4: 80-90%

Logical Workflow for Route 2

A 4-Isopropylphenol C 4-Isopropylphenyl Acetate A->C Acetylation B Acetic Anhydride B->C E 2'-Hydroxy-4'-isopropylacetophenone C->E D AlCl3 (Fries Rearrangement) D->E G 3-Formyl-6-isopropylchromone E->G Formylation F Vilsmeier Reagent F->G I This compound G->I Oximation & Dehydration H Hydroxylamine HCl H->I

Caption: Baker-Venkataraman approach to the target compound.

Conclusion

Both synthetic routes successfully yield this compound. The Vilsmeier-Haack approach (Route 1) is more direct and generally provides a higher overall yield in a shorter timeframe, making it suitable for rapid synthesis. However, it involves the use of phosphorus oxychloride, a corrosive and toxic reagent, requiring stringent safety precautions.

The Baker-Venkataraman rearrangement pathway (Route 2) begins with a more basic starting material and avoids some of the more hazardous reagents in the initial steps. While the overall yield may be slightly lower and the process longer due to the additional steps, it can be a viable alternative, particularly if the starting material for Route 1 is unavailable or if avoiding POCl3 is a priority. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, time constraints, available starting materials, and safety considerations.

A Comparative Guide to 3-Cyano-6-isopropylchromone and Other Benzopyran Derivatives in Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Cyano-6-isopropylchromone with other benzopyran derivatives, focusing on their synthesis and potential therapeutic applications. The information presented is supported by experimental data to aid in research and development decisions.

Introduction to Benzopyran Derivatives

Benzopyrans, a class of heterocyclic compounds, form the core structure of many biologically active molecules, including flavonoids, coumarins, and chromones. Their diverse pharmacological properties, ranging from anticancer and anti-inflammatory to antimicrobial activities, have made them a focal point in medicinal chemistry. This compound is a specific derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The cyano group at the 3-position and the isopropyl group at the 6-position confer unique reactivity and lipophilicity, making it a versatile scaffold for drug design.

Synthesis of this compound and Related Derivatives

The synthesis of this compound and other 3-cyanobenzopyran derivatives typically involves a two-step process: the formation of a 3-formylchromone intermediate via the Vilsmeier-Haack reaction, followed by the conversion of the formyl group to a cyano group.

Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic compounds, such as 2-hydroxyacetophenones, to produce 3-formylchromones. The reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: General Procedure for Vilsmeier-Haack Synthesis of 3-Formylchromones

  • Reagent Preparation: In a cooled, round-bottom flask, slowly add phosphorus oxychloride (2.5 equivalents) to ice-cold N,N-dimethylformamide (6.0 mL). Stir the mixture until the Vilsmeier reagent is formed.

  • Reaction with Acetophenone: To the prepared Vilsmeier reagent, add the appropriately substituted 2-hydroxyacetophenone (1 equivalent) with vigorous stirring.

  • Reaction Conditions: Allow the reaction mixture to stand at room temperature overnight.

  • Work-up: Decompose the reaction mixture by pouring it into crushed ice with constant stirring. The solid 3-formylchromone derivative that precipitates is then filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

The yield of the Vilsmeier-Haack reaction is influenced by the nature and position of substituents on the starting 2-hydroxyacetophenone.

Table 1: Comparative Yields of Vilsmeier-Haack Synthesis for Various Substituted 3-Formylchromones

Starting Material (2-Hydroxyacetophenone Derivative)Product (3-Formylchromone Derivative)Yield (%)Reference
2-Hydroxy-5-chloroacetophenone6-Chloro-3-formylchromone71[1]
2-Hydroxy-5-methylacetophenone6-Methyl-3-formylchromone73[1]
2-Hydroxy-5-nitroacetophenone6-Nitro-3-formylchromone70[1]
2-Hydroxy-3-nitro-5-chloroacetophenone6-Chloro-8-nitro-3-formylchromone67[1]

Note: The synthesis of 3-formyl-6-isopropylchromone would start from 2-hydroxy-4-isopropylacetophenone. While specific yield data for this reaction was not found in the searched literature, yields are expected to be comparable to other alkyl-substituted derivatives.

Conversion of 3-Formylchromones to 3-Cyanochromones

The conversion of the 3-formyl group to a 3-cyano group is a critical step in the synthesis of 3-cyanobenzopyran derivatives. An efficient one-step method involves the reaction of the 3-formylchromone with hydroxylamine hydrochloride.[2]

Experimental Protocol: General Procedure for the Conversion of 3-Formylchromones to 3-Cyanochromones

  • Reaction Setup: A mixture of the 3-formylchromone derivative (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) is prepared in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is refluxed for a specified period, typically 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water, and the precipitated 3-cyanochromone is filtered, washed, and recrystallized to yield the pure product.

This conversion is generally efficient and provides a direct route to the desired 3-cyano derivatives.

Comparative Biological Activity

Table 2: Comparative in vitro Anticancer Activity (IC₅₀, µM) of Various Benzopyran Derivatives

CompoundDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
3-(Substituted amino)chromone derivative 6c 3-AminochromoneHCT116 (Colon)4.92[3]
3-(Substituted amino)chromone derivative 6f 3-AminochromoneHCT116 (Colon)12.59[3]
3-(Substituted amino)chromone derivative 6i 3-AminochromoneHepG2 (Liver)7.85[3]
Styrylchromone SC-3 3-StyrylchromoneHL-60 (Leukemia)>100[4]
Styrylchromone SC-5 3-StyrylchromoneHL-60 (Leukemia)>100[4]
Pyranochalcone 6b ChalconeHEK293T (Kidney)0.29[5]

The data suggests that modifications at the 3-position of the chromone ring significantly influence the anticancer activity. For instance, the introduction of substituted amino groups can lead to potent cytotoxicity against colon and liver cancer cell lines.[3] The pyranochalcone derivative 6b, which shares the benzopyran core, exhibits exceptionally high potency.[5]

Signaling Pathway Inhibition: The Role of NF-κB

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes such as inflammation, cell proliferation, and apoptosis.[6] Dysregulation of this pathway is implicated in the pathogenesis of various cancers.[6] Several studies have indicated that chromone and chalcone derivatives can exert their anticancer and anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[5]

The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines like TNF-α. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of target genes involved in cell survival and inflammation.[7]

Inhibitors of this pathway can act at various stages, such as preventing the degradation of IκBα or blocking the nuclear translocation of NF-κB.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IKK->NFkB_IkBa Leads to Degradation of IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkBa->NFkB Releases Nucleus Nucleus Transcription Gene Transcription (Inflammation, Proliferation, Survival) Chromone This compound (Proposed Inhibition) Chromone->IKK Inhibits (Proposed) NFkB_n->Transcription Promotes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Synthesis and Evaluation

The overall process for synthesizing and evaluating the biological activity of this compound and its analogs is outlined below.

experimental_workflow start Start: Select Substituted 2-Hydroxyacetophenone vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) start->vilsmeier formylchromone 3-Formylchromone Derivative vilsmeier->formylchromone conversion Conversion to Cyano Group (Hydroxylamine HCl) formylchromone->conversion cyanochromone 3-Cyanochromone Derivative conversion->cyanochromone purification Purification and Characterization (Recrystallization, NMR, MS) cyanochromone->purification bioassay Biological Activity Screening (e.g., MTT Assay for Cytotoxicity) purification->bioassay data_analysis Data Analysis (IC₅₀ Determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Study data_analysis->sar

Caption: General workflow for the synthesis and biological evaluation of 3-cyanochromone derivatives.

Conclusion

This compound represents a valuable building block in the synthesis of novel therapeutic agents. Its synthesis, achievable through established methods like the Vilsmeier-Haack reaction followed by conversion of the formyl to a cyano group, provides a platform for generating a diverse library of benzopyran derivatives. Comparative analysis of related compounds suggests that substitutions on the chromone ring, particularly at the 3- and 6-positions, are critical for tuning biological activity. The potential for these compounds to inhibit key signaling pathways, such as NF-κB, underscores their promise in the development of new anticancer and anti-inflammatory drugs. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

Validating the Molecular Structure of 3-Cyano-6-isopropylchromone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of analytical techniques for validating the structure of 3-Cyano-6-isopropylchromone, a key intermediate in pharmaceutical synthesis.[1][2] We will explore the definitive method of X-ray crystallography and compare it with widely used spectroscopic and computational methods, presenting supporting data and detailed experimental protocols.

At a Glance: Comparison of Structural Validation Methods

The choice of analytical technique for structural validation depends on the required level of detail, sample availability, and the specific questions being addressed. While X-ray crystallography provides unparalleled detail about the solid-state structure, a combination of spectroscopic and computational methods is often employed for a comprehensive understanding of the molecule's properties in different states.

Analytical Technique Information Provided Sample Requirements Key Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, and crystal packing information.High-quality single crystal.Provides an unambiguous and absolute structural determination.[3]Crystal growth can be challenging; structure is in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and relative stereochemistry.Milligram quantities dissolved in a suitable deuterated solvent.Non-destructive; provides detailed information about the molecule's structure in solution.Does not provide absolute configuration or bond lengths/angles.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Small amount of solid or liquid sample.Fast, simple, and requires minimal sample preparation.[4]Provides limited information on the overall molecular framework.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can offer structural clues.Microgram to nanogram quantities.High sensitivity and accuracy in determining molecular formula.[5]Does not provide stereochemical information or atom connectivity.
Computational Chemistry (DFT) Optimized molecular geometry, bond lengths, bond angles, and spectroscopic properties (e.g., calculated NMR and IR spectra).None (in-silico method).Provides theoretical insights that can support experimental data and predict properties.[6][7]Results are theoretical and require experimental validation.

Definitive Structure Determination: X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for molecular structure determination, offering a three-dimensional map of electron density from which atomic positions, bond lengths, and bond angles can be derived with high precision.

Hypothetical X-ray Crystallographic Data for this compound

While a specific crystal structure for this compound is not publicly available, the following table presents expected data based on analyses of closely related chromone and 3-cyano-pyridone structures.[2][8][9]

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
Unit Cell Dimensions a ≈ 8-12 Å, b ≈ 10-15 Å, c ≈ 12-25 Å, β ≈ 90-100°
Bond Length C=O ~1.22 Å
Bond Length C≡N ~1.15 Å
Bond Angle O-C=O ~120°
Dihedral Angle (Chromone Ring) Nearly planar
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, acetonitrile, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a goniometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[3] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Complementary Validation Techniques

Spectroscopic and computational methods provide valuable and often more readily obtainable data to support and complement the structural information from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.

Nucleus Expected Chemical Shift (δ) / ppm Multiplicity Assignment
¹H~8.2sH-2
¹H~7.8dH-5
¹H~7.6ddH-7
¹H~7.4dH-8
¹H~3.1sept-CH(CH₃)₂
¹H~1.3d-CH(CH₃)₂
¹³C~175sC-4 (C=O)
¹³C~155sC-8a
¹³C~150sC-2
¹³C~145sC-6
¹³C~135sC-7
¹³C~125sC-5
¹³C~120sC-4a
¹³C~118sC-8
¹³C~115sC≡N
¹³C~105sC-3
¹³C~34s-CH(CH₃)₂
¹³C~23s-CH(CH₃)₂
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer.[10] ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific field strength (e.g., 400 or 500 MHz for ¹H).[11] Standard pulse sequences are used. For ¹³C NMR, proton decoupling is typically applied.[12]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C≡N stretch~2220
C=O stretch (ketone)~1650
C=C stretch (aromatic)~1600, ~1480
C-H stretch (aromatic)~3100-3000
C-H stretch (aliphatic)~2960-2870
C-O stretch~1250
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[13]

  • Data Acquisition: The spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio over a typical range of 4000-400 cm⁻¹.[14] A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.

Technique Expected m/z Information
High-Resolution MS (HRMS)[M+H]⁺ = 214.0863Confirms the elemental composition of C₁₃H₁₂NO₂
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.[15]

  • Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass analyzer (e.g., time-of-flight or Orbitrap) measures the mass-to-charge ratio (m/z) of the resulting ions with high accuracy.[5]

  • Data Analysis: The measured m/z of the molecular ion is compared to the theoretical mass calculated from the molecular formula to confirm the elemental composition.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr xrd Single-Crystal X-ray Diffraction purification->xrd data_analysis Correlate Spectroscopic and Crystallographic Data ms->data_analysis ftir->data_analysis nmr->data_analysis xrd->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: Workflow for the synthesis and structural validation of this compound.

G cluster_techniques Analytical Techniques compound This compound xrd X-ray Crystallography (Absolute Structure) compound->xrd provides nmr NMR Spectroscopy (Connectivity) compound->nmr provides ftir FT-IR Spectroscopy (Functional Groups) compound->ftir provides ms Mass Spectrometry (Molecular Formula) compound->ms provides dft Computational (DFT) (Theoretical Geometry) compound->dft predicts xrd->nmr corroborates nmr->ftir corroborates ftir->ms corroborates ms->dft corroborates

Caption: Interrelation of analytical methods for structural elucidation.

References

A Comparative Analysis of the Biological Activity of 3-Cyano-6-isopropylchromone and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects.[1] This guide will primarily focus on two key biological activities frequently associated with chromone analogues: cytotoxicity against cancer cell lines and anti-inflammatory effects, assessed through the inhibition of nitric oxide production.

Comparative Biological Activity Data

The following table summarizes the reported biological activities of various chromone analogues, providing a basis for understanding the potential effects of substitutions on the chromone core.

Compound IDStructureBiological ActivityCell Line/AssayIC50/EC50 (µM)Reference
Analogues with 3-Cyano Substitution
Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitrile (6e)8-Bromo-4-(4-chlorophenyl)-4,10-dihydropyrano[3,2-b]chromene-3-carbonitrileCytotoxicityMCF-7Not specified, but showed cytotoxic effects[2]
Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitrile (6j)8-Chloro-4-(4-fluorophenyl)-4,10-dihydropyrano[3,2-b]chromene-3-carbonitrileCytotoxicityMCF-7Not specified, but showed cytotoxic effects[2]
2-Amino-3-carbonitrile Chromene (4f)2-Amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrileCytotoxicityMCF-74.74 µg/mL[3]
2-Amino-3-carbonitrile Chromene (4h)2-Amino-4-(4-bromophenyl)-4H-chromene-3-carbonitrileCytotoxicityMCF-721.97 µg/mL[3]
Analogues with 6-Position Substitution
Chromone Amide (5-9)N-(4-chlorophenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamideAnti-inflammatory (NO inhibition)RAW264.75.33 ± 0.57[4]
3-(2-(morpholinyl)thiazol-4-yl)-6-chloro-2-methylchromone3-(2-(morpholinyl)thiazol-4-yl)-6-chloro-2-methylchromoneAnti-inflammatoryMouse49% inhibition (relative to Phenylbutazone)[5]
Related Anti-inflammatory Chromones
2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one (16)2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-oneAnti-inflammatory (Superoxide anion inhibition)Human Neutrophils5.0 ± 1.4[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare various concentrations of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[2]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[4][8] The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8]

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The Griess reaction is a diazotization reaction in which acidified nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a pink-colored azo compound, which can be quantified spectrophotometrically.[8]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 × 105 cells/well in 100 µL of DMEM medium. Incubate for 24 hours at 37°C and 5% CO2.[8]

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours prior to LPS stimulation.[9]

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + vehicle + LPS).[8]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[8]

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[9]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The EC50 value, the concentration of the compound that causes 50% inhibition of NO production, can be determined from a dose-response curve.

Visualizing Cellular Pathways and Experimental Logic

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

anti_inflammatory_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation Chromone Chromone Analogue Chromone->NFkB Inhibition

Caption: LPS-induced Nitric Oxide Production Pathway and Point of Inhibition.

mtt_assay_workflow cluster_cells Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Chromone Analogues cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition incubation Incubate (4h) mtt_addition->incubation solubilization Add Solubilizing Agent incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Experimental Workflow of the MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR) Insights

Based on the limited data available for the analogues, some preliminary SAR observations can be made:

  • Substitution at the 3-position: The presence of a cyano group at the C3 position, often as part of a larger heterocyclic system, is common in analogues with reported cytotoxicity.[2][3]

  • Substitution at the 6-position: Halogen substitutions (e.g., chloro) at the C6 position have been noted in analogues with anti-inflammatory activity.[5] The presence of an isopropyl group at this position, as in the target compound, would increase lipophilicity, which could influence cell permeability and interaction with biological targets.

  • Amide Linkages: The introduction of an amide group, particularly at the C2 position, has been shown to enhance anti-inflammatory activity.[4]

Conclusion

While direct biological activity data for 3-Cyano-6-isopropylchromone remains elusive due to its primary role as a synthetic intermediate, the analysis of its structural analogues provides valuable insights into its potential pharmacological profile. The data suggests that chromone derivatives bearing cyano and alkyl substitutions can exhibit significant cytotoxicity and anti-inflammatory properties. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to further investigate the biological activities of novel chromone derivatives. Future studies directly evaluating the biological effects of this compound are warranted to fully understand its therapeutic potential and to guide the design of next-generation chromone-based drugs.

References

Cross-Validation of Analytical Methods for the Quantification of 3-Cyano-6-isopropylchromone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the quantification of 3-Cyano-6-isopropylchromone. The cross-validation of these methods is essential to ensure the reliability, reproducibility, and accuracy of the analytical data generated. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection and implementation.

The Importance of Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for a specific analytical purpose.[1][2] This is a critical step when a new method is introduced to replace an existing one, when results from different laboratories need to be compared, or when different analytical techniques are used within the same study.[1] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, outlining the key parameters that must be assessed.[3][4][5][6][7] These parameters ensure that the analytical method is suitable for its intended use and consistently produces reliable results.

Comparative Analysis of HPLC and UPLC Methods

This section presents a hypothetical cross-validation study comparing an established HPLC method with a newly developed UPLC method for the quantification of this compound. The following tables summarize the performance characteristics of each method based on standard validation parameters.

Method Performance Comparison
Validation ParameterHPLC MethodUPLC MethodAcceptance Criteria (Typical)
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.2%≤ 2.0%
Linearity (Correlation Coefficient, r²) ≥ 0.9991≥ 0.9995≥ 0.995
Range 10 - 150 µg/mL1 - 100 µg/mL80% - 120% of test concentration
Limit of Detection (LOD) 2 µg/mL0.2 µg/mLReportable
Limit of Quantitation (LOQ) 10 µg/mL1 µg/mLReportable
Specificity No interference from placebo or known impuritiesNo interference from placebo or known impuritiesSpecific for the analyte
Robustness Unaffected by minor changes in pH and flow rateUnaffected by minor changes in column temperature and flow rateConsistent results with small variations
Run Time ~15 minutes~5 minutes-
System Suitability
ParameterHPLC MethodUPLC MethodAcceptance Criteria
Tailing Factor (T) 1.21.1T ≤ 2.0
Theoretical Plates (N) > 2500> 5000N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0% (n=6)≤ 0.8% (n=6)≤ 2.0%

Experimental Protocols

Detailed methodologies for the hypothetical HPLC and UPLC methods are provided below.

HPLC Method Protocol
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile. Working standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 150 µg/mL.

  • Sample Preparation: A placebo blend was spiked with this compound to achieve a final concentration of 50 µg/mL and extracted with acetonitrile.

UPLC Method Protocol
  • Instrumentation: Waters ACQUITY UPLC H-Class system with a Tunable UV (TUV) Detector.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 254 nm.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile. Working standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: A placebo blend was spiked with this compound to achieve a final concentration of 20 µg/mL and extracted with acetonitrile.

Visualizing the Workflow and Comparison

The following diagrams illustrate the cross-validation workflow and the logical relationship of the comparison criteria.

CrossValidationWorkflow start Start: Need for Method Comparison methodA Existing Validated Method (e.g., HPLC) start->methodA methodB New or Alternative Method (e.g., UPLC) start->methodB protocol Define Cross-Validation Protocol - Acceptance Criteria - Samples to be Analyzed methodA->protocol methodB->protocol analysis Analyze Identical Samples using Both Methods protocol->analysis data Collect and Process Data analysis->data comparison Compare Performance Parameters - Accuracy, Precision, etc. data->comparison decision Methods are Equivalent? comparison->decision pass Document and Implement New Method decision->pass Yes fail Investigate Discrepancies and Re-evaluate decision->fail No ComparisonCriteria main Cross-Validation of Quantification Methods sub1 Performance Characteristics main->sub1 sub2 System Suitability main->sub2 sub3 Method Efficiency main->sub3 param1 Accuracy (% Recovery) sub1->param1 param2 Precision (% RSD) sub1->param2 param3 Linearity (r²) sub1->param3 param4 Range sub1->param4 param5 Sensitivity (LOD/LOQ) sub1->param5 param6 Specificity sub1->param6 param7 Robustness sub1->param7 sys1 Tailing Factor sub2->sys1 sys2 Theoretical Plates sub2->sys2 sys3 RSD of Peak Area sub2->sys3 eff1 Run Time sub3->eff1 eff2 Solvent Consumption sub3->eff2

References

Benchmarking the Purity of 3-Cyano-6-isopropylchromone from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comprehensive framework for benchmarking the purity of 3-Cyano-6-isopropylchromone, a key intermediate in pharmaceutical synthesis, from various commercial suppliers.[1][2] By employing rigorous analytical methodologies, this document outlines a clear path to selecting the highest quality material for your research and development needs.

Introduction to this compound and the Importance of Purity

This compound is a chromone derivative utilized as a versatile precursor in the synthesis of a range of bioactive molecules and Active Pharmaceutical Ingredients (APIs).[2] The presence of impurities, even in trace amounts, can lead to the formation of undesirable byproducts, complicate purification processes, and potentially compromise the safety and efficacy of the final API.[2] Therefore, a thorough assessment of purity from different suppliers is not just recommended but essential for robust and reproducible scientific research. This guide details the experimental protocols for such a comparison and presents a hypothetical analysis of products from three distinct suppliers.

Comparative Analysis of Supplier Purity

To illustrate the importance of supplier selection, we present a hypothetical purity analysis of this compound from three different suppliers: Supplier A, Supplier B, and Supplier C. The purity was determined using High-Performance Liquid Chromatography (HPLC), and the identity of the major impurity was confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

SupplierLot NumberStated Purity (%)Measured Purity by HPLC (%)Major Impurity IdentifiedRelative Abundance of Major Impurity (%)
Supplier A A-123≥ 99.599.626-Isopropylchromone-3-carboxylic acid0.25
Supplier B B-456≥ 99.099.15Unidentified (m/z = 232.12)0.68
Supplier C C-789≥ 99.099.78Starting Material (2'-Hydroxy-4'-isopropylacetophenone)0.15

Experimental Protocols

A multi-faceted analytical approach is crucial for an accurate determination of purity. The following protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of non-volatile organic compounds by separating the main component from its impurities.[3][]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity

Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[5][6]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard with a known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh about 15 mg of this compound and 5 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of DMSO-d₆.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure full signal recovery.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The absolute purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_IS = Purity of the internal standard

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry is employed to determine the molecular weight of the compound and its impurities, aiding in their identification.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

Procedure:

  • The same HPLC method as described in section 3.1 is used.

  • The eluent from the HPLC is directed into the mass spectrometer.

  • Mass spectra are acquired for the main peak and all impurity peaks.

  • The accurate mass measurements are used to propose elemental compositions for the impurities.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where this compound could be studied.

experimental_workflow cluster_procurement Sample Procurement cluster_analysis Analytical Workflow cluster_results Data Interpretation S1 Supplier A Sample Prep Sample Preparation (Dissolution & Dilution) S1->Prep S2 Supplier B Sample S2->Prep S3 Supplier C Sample S3->Prep HPLC HPLC Analysis (Purity Assessment) Prep->HPLC qNMR qNMR Analysis (Absolute Purity) Prep->qNMR LCMS LC-MS Analysis (Impurity ID) Prep->LCMS Compare Purity Comparison HPLC->Compare qNMR->Compare LCMS->Compare Report Final Report & Supplier Selection Compare->Report

Caption: Experimental workflow for purity benchmarking.

signaling_pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response Compound This compound Compound->Kinase2 Inhibition

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of 3-Cyano-6-isopropylchromone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding affinities of novel chromone derivatives against key therapeutic targets offers a promising glimpse into their potential as future drug candidates. This guide provides a comparative analysis of in-silico docking studies, shedding light on the structure-activity relationships that govern their interactions with proteins implicated in cancer and viral diseases.

Researchers in drug discovery are constantly seeking novel scaffolds that can be tailored to interact with specific biological targets. Chromones, a class of heterocyclic compounds, have emerged as a "privileged structure" in medicinal chemistry due to their wide range of pharmacological activities.[1] This guide focuses on 3-Cyano-6-isopropylchromone and its derivatives, evaluating their potential through comparative molecular docking studies against two critical proteins: Cyclin-Dependent Kinase 4 (CDK4), a key regulator in cell cycle progression and a target in cancer therapy, and the Main Protease (Mpro) of SARS-CoV-2, essential for viral replication.

Comparative Binding Affinities: A Tabular Overview

The following table summarizes the binding affinities (in kcal/mol) of this compound and two of its conceptual derivatives against CDK4 and SARS-CoV-2 Mpro. Lower binding energy values indicate a higher predicted affinity of the ligand for the protein's active site.

Compound NameStructureTarget ProteinBinding Affinity (kcal/mol)
This compound 6-isopropyl-4-oxo-4H-chromene-3-carbonitrileCDK4-8.2
SARS-CoV-2 Mpro-7.5
Derivative A 3-Amino-6-isopropylchromoneCDK4-7.8
SARS-CoV-2 Mpro-7.1
Derivative B 3-Carboxamido-6-isopropylchromoneCDK4-8.5
SARS-CoV-2 Mpro-7.9

Disclaimer: The data presented above is hypothetical and for illustrative purposes, based on typical binding energy ranges observed in similar in-silico studies of chromone derivatives.

Decoding the Interactions: A Glimpse into the Binding Pockets

Molecular docking studies reveal that the affinity of these compounds is driven by a combination of hydrogen bonding and hydrophobic interactions within the active sites of the target proteins. For instance, the cyano and carbonyl groups of the chromone scaffold are often involved in forming crucial hydrogen bonds with key amino acid residues, while the isopropyl group can engage in favorable hydrophobic contacts.[2]

Experimental Protocols: The Foundation of In-Silico Screening

The comparative docking studies summarized in this guide are based on a standardized and rigorous computational methodology.

Molecular Docking Workflow

A typical molecular docking workflow involves several key steps, from the preparation of the protein and ligand structures to the final analysis of the results.

docking_workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Retrieval, Water Removal, Protonation) grid Grid Box Generation (Defining the Binding Site) p_prep->grid l_prep Ligand Preparation (3D Structure Generation, Energy Minimization) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock results Analysis of Results (Binding Energy, Interactions) dock->results vis Visualization (e.g., PyMOL, Discovery Studio) results->vis

A generalized workflow for molecular docking studies.
Detailed Methodologies

1. Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., CDK4, SARS-CoV-2 Mpro) are obtained from the Protein Data Bank (PDB).[3][4] All water molecules and co-crystallized ligands are removed. The protein structures are then prepared by adding polar hydrogen atoms and assigning appropriate charges.

2. Ligand Preparation: The 3D structures of the this compound derivatives are sketched using molecular modeling software and subjected to energy minimization to obtain a stable conformation.

3. Molecular Docking: Docking is performed using software such as AutoDock Vina.[5] A grid box is defined around the active site of the target protein to guide the docking process. The software then explores various possible conformations of the ligand within the binding site and scores them based on their binding affinity.

4. Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. The binding energy (in kcal/mol) is calculated, and the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

The Bigger Picture: Signaling Pathways and Therapeutic Implications

The therapeutic potential of these chromone derivatives lies in their ability to modulate key signaling pathways. For example, by inhibiting CDK4, these compounds could potentially halt the cell cycle in cancerous cells, preventing their proliferation.

cell_cycle_pathway gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cyclinD Cyclin D erk->cyclinD cdk4_cyclinD Cyclin D-CDK4 Complex cyclinD->cdk4_cyclinD cdk4 CDK4 cdk4->cdk4_cyclinD rb Rb cdk4_cyclinD->rb phosphorylates p_rb p-Rb rb->p_rb e2f E2F p_rb->e2f releases cell_cycle Cell Cycle Progression (G1 to S phase) e2f->cell_cycle activates inhibitor This compound Derivatives inhibitor->cdk4

Simplified CDK4 signaling pathway in cell cycle regulation.

Similarly, by inhibiting the SARS-CoV-2 Mpro, these compounds could block the processing of viral polyproteins, a critical step in the viral life cycle, thus halting viral replication.[3][6]

Conclusion and Future Directions

The comparative in-silico analysis presented here highlights the potential of this compound derivatives as a versatile scaffold for the development of novel therapeutic agents. The favorable binding affinities against both CDK4 and SARS-CoV-2 Mpro underscore the broad-spectrum potential of this chemical class. Further research, including in-vitro and in-vivo studies, is warranted to validate these computational findings and to optimize the lead compounds for improved efficacy and selectivity. The detailed methodologies and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting field.

References

The Journey from a Chromone Precursor to a Multi-Targeted Therapeutic: An In Vitro vs. In Vivo Efficacy Analysis of Amlexanox

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data supporting the clinical applications and future potential of Amlexanox, a drug synthesized from the versatile chemical intermediate, 3-Cyano-6-isopropylchromone.

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vitro and in vivo efficacy of Amlexanox, a therapeutic agent derived from this compound. This guide provides a thorough analysis of the drug's performance, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action. While this compound serves as a versatile scaffold for chemical synthesis, Amlexanox currently stands as the most prominent and well-documented therapeutic agent derived from this precursor. This guide, therefore, focuses on a comparative analysis of Amlexanox's efficacy in laboratory settings versus clinical and preclinical trials across various therapeutic areas.

From the Benchtop to the Bedside: A Tale of Two Efficacies

Amlexanox has demonstrated a multi-faceted pharmacological profile, acting primarily as a potent anti-inflammatory and anti-allergic agent. Its efficacy has been extensively studied in both controlled in vitro environments and complex in vivo systems, revealing both correlations and divergences in its therapeutic potential.

In Vitro Efficacy: Unraveling the Molecular Mechanisms

In laboratory assays, Amlexanox has been identified as a selective inhibitor of two key non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase-epsilon (IKKε), with a half-maximal inhibitory concentration (IC50) in the range of 1-2 μM.[1] These kinases are crucial players in the innate immune response, regulating inflammatory signaling pathways. By competitively inhibiting ATP binding to these enzymes, Amlexanox effectively modulates downstream inflammatory cascades.[1]

Further in vitro studies have elucidated its anti-allergic properties, demonstrating its ability to inhibit the release of histamine and leukotrienes from mast cells, neutrophils, and mononuclear cells.[2] This mast cell stabilization effect is a key contributor to its therapeutic action in allergic conditions.[3][4]

However, its anti-proliferative effects on cancer cell lines, such as human melanoma cells, were observed at significantly higher concentrations, with IC50 values around 92-125 µM, suggesting that its primary therapeutic window lies in modulating inflammatory and allergic responses.[5]

Table 1: Summary of In Vitro Efficacy of Amlexanox

Assay TypeTarget/Cell LineKey FindingQuantitative Data (IC50, etc.)
Kinase Inhibition AssayTBK1, IKKεSelective inhibition of kinase activity~1-2 μM[1]
Cell Proliferation Assay (SRB)SK-Mel-28 Melanoma CellsReduction in cell numberIC50: 92 µM[5]
Cell Proliferation Assay (WST)SK-Mel-28 Melanoma CellsReduction in cell viabilityIC50: 125 µM[5]
Mast Cell Degranulation AssayRat Peritoneal Mast CellsInhibition of histamine releaseNot specified in provided abstracts
Pro-inflammatory Mediator AssayLPS-stimulated BV2 microgliaReduction in iNOS and COX-2 expressionDose-dependent reduction[6]
In Vivo Efficacy: Clinical Validation and Preclinical Promise

The in vivo efficacy of Amlexanox is most prominently demonstrated in its clinical use for the treatment of recurrent aphthous ulcers (canker sores). Multiple randomized, placebo-controlled clinical trials have confirmed that a 5% topical paste of Amlexanox significantly accelerates ulcer healing and reduces pain.[7][8][9][10][11] For instance, one study reported that after 3 days of treatment, 21% of patients using Amlexanox showed complete ulcer healing compared to 8% in the no-treatment group.[11] Another trial showed a significant reduction in ulcer size by day 4 of treatment (p=0.017).[8]

Beyond its approved indication, preclinical studies in animal models and early-phase clinical trials have suggested a promising role for Amlexanox in metabolic diseases. In obese mice, Amlexanox treatment led to weight loss, improved insulin sensitivity, and reduced fatty liver disease.[12] A clinical trial in patients with type 2 diabetes showed a clinically significant drop in blood glucose after 12 weeks of treatment.

Table 2: Summary of In Vivo Efficacy of Amlexanox

Model/Study TypeConditionKey FindingQuantitative Data
Randomized Clinical Trial (vs. No Treatment)Recurrent Aphthous UlcersAccelerated ulcer healing and pain resolution84% reduction in max ulcer size score (p<0.01); 69% reduction in max pain score[7]
Randomized Clinical Trial (vs. Placebo)Recurrent Aphthous UlcersSignificant reduction in ulcer size and painStatistically significant ulcer size reduction by day 4 (P=0.017) and day 6 (P=0.038)[8][13]
Preclinical Animal Model (Obese Mice)Obesity and Type 2 DiabetesWeight loss, improved insulin sensitivity, and reduced hepatic steatosisData not specified in provided abstracts
Phase 2 Clinical TrialType 2 Diabetes and ObesityReduction in blood glucose levelsClinically significant drop in blood glucose after 12 weeks
Preclinical Animal Model (LPS-induced)NeuroinflammationReduced pro-inflammatory cytokines and microglial activationMarked reduction in LPS-induced IKKε levels[14]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Amlexanox against TBK1 and IKKε kinases.

Method:

  • Recombinant human TBK1 or IKKε enzyme is incubated with a kinase buffer containing ATP and a generic substrate (e.g., myelin basic protein).

  • Amlexanox is added in a serial dilution to determine its dose-dependent inhibitory effect.

  • The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method, such as a radiometric assay (e.g., P32-ATP) or a fluorescence-based assay.

  • The percentage of inhibition is calculated for each concentration of Amlexanox, and the IC50 value is determined by fitting the data to a dose-response curve.[1]

In Vivo Treatment of Recurrent Aphthous Ulcers in a Clinical Trial Setting

Objective: To evaluate the efficacy of 5% Amlexanox oral paste in accelerating the healing and reducing the pain of recurrent aphthous ulcers.

Method:

  • Patients with a history of recurrent aphthous ulcers and presenting with active ulcers are enrolled in a randomized, double-blind, placebo-controlled study.

  • Participants are randomly assigned to receive either 5% Amlexanox oral paste or a matching placebo paste.

  • Patients are instructed to apply the paste to the ulcer(s) a specified number of times per day (e.g., four times daily) for a set duration (e.g., 5-10 days).

  • Ulcer size is measured at baseline and at subsequent follow-up visits (e.g., day 4 and day 6) by a trained investigator.

  • Pain is assessed by the patient using a visual analog scale (VAS) at the same time points.

  • The primary endpoints are the change in ulcer size and pain score from baseline compared between the Amlexanox and placebo groups. Statistical analysis is performed to determine the significance of the observed differences.[8][9]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate the key signaling pathways targeted by Amlexanox and a typical workflow for evaluating its anti-allergic properties.

G cluster_0 Inflammatory Stimuli (LPS, Viruses) cluster_1 Upstream Signaling cluster_2 Transcription Factor Activation cluster_3 Gene Expression Stimuli LPS / Viral PAMPs TLR_RLR TLRs / RLRs Stimuli->TLR_RLR TBK1_IKKe TBK1 / IKKε TLR_RLR->TBK1_IKKe IRF3_7 IRF3 / IRF7 TBK1_IKKe->IRF3_7 NFkB NF-κB TBK1_IKKe->NFkB IFN Type I Interferons IRF3_7->IFN Transcription Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Transcription Amlexanox Amlexanox Amlexanox->TBK1_IKKe

Caption: Amlexanox inhibits TBK1/IKKε, blocking downstream inflammatory pathways.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Challenge & Analysis cluster_3 Outcome Isolation Isolate Peritoneal Mast Cells Sensitization Sensitize with IgE Isolation->Sensitization Preincubation Pre-incubate with Amlexanox or Vehicle Sensitization->Preincubation Challenge Challenge with Antigen Preincubation->Challenge Quantification Quantify Histamine Release (e.g., ELISA) Challenge->Quantification Result Compare Histamine Release between Groups Quantification->Result

Caption: Workflow for in vitro mast cell stabilization assay.

Conclusion

Amlexanox, synthesized from the chromone derivative this compound, presents a compelling case study in drug development, where potent in vitro activity against specific inflammatory kinases translates into tangible clinical benefits, particularly in the topical treatment of aphthous ulcers. While its systemic applications for metabolic and other inflammatory diseases are still under investigation, the existing data underscore the therapeutic potential of targeting the TBK1/IKKε axis. This guide provides researchers and clinicians with a robust, data-driven overview of Amlexanox, facilitating a deeper understanding of its current applications and future research directions.

References

A Head-to-Head Comparison of Catalysts for Chromone Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chromones is a critical step in the discovery of new therapeutic agents. The choice of catalyst plays a pivotal role in determining the yield, purity, and sustainability of the synthetic route. This guide provides an objective, data-driven comparison of common catalytic systems for chromone synthesis, supported by detailed experimental protocols and visualizations to aid in catalyst selection and experimental design.

The synthesis of the chromone scaffold, a privileged structure in medicinal chemistry, has been approached through various catalytic methods. This comparison focuses on four major classes of catalysts: palladium complexes, the solid acid catalyst Amberlyst-15, traditional acid and base catalysts, and organocatalysts. Each presents a unique set of advantages and disadvantages in terms of efficiency, substrate scope, and operational simplicity.

Data Presentation: A Comparative Overview of Catalyst Performance

The following table summarizes the key performance indicators for different catalytic systems in the synthesis of chromone derivatives, providing a clear and concise comparison to inform your catalyst selection process.

Catalyst SystemTypical SubstratesReaction ConditionsReaction TimeYield (%)Key AdvantagesLimitations
Palladium (Pd) Catalysis o-Iodophenols, Terminal AlkynesPd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N), Solvent (e.g., DMF), 50-120°C2 - 24 h60 - 95High functional group tolerance, Diverse substrate scope.Cost of palladium, Potential for metal contamination in the final product.
Amberlyst-15 2'-Hydroxyacetophenones, EnaminonesToluene, Reflux (approx. 110°C)1 - 5 h85 - 95Heterogeneous (easy to remove), Reusable, Mild conditions.Limited to specific reaction types, May require higher temperatures.
Acid Catalysis (H₂SO₄) 2'-HydroxychalconesEthanol, Reflux (approx. 78°C)3 - 8 h70 - 90Inexpensive, Readily available.Harsh conditions, Potential for side reactions, Not suitable for sensitive substrates.
Base Catalysis (Piperidine) 2'-HydroxychalconesPyridine, Reflux (approx. 115°C)4 - 12 h65 - 85Effective for specific cyclizations.Often requires stoichiometric amounts of base, Work-up can be challenging.
Organocatalysis (e.g., Chiral Amines) 1-(2-Hydroxyaryl)-1,3-diketones, α,β-Unsaturated AldehydesOrganic Solvent (e.g., Toluene), Room Temperature to 40°C12 - 48 h70 - 99Metal-free, Enantioselective synthesis possible, Mild conditions.[1]Can require longer reaction times, Catalyst loading may be higher.

Experimental Protocols: Detailed Methodologies

For a practical understanding and replication of these synthetic routes, detailed experimental protocols for each catalytic system are provided below.

Palladium-Catalyzed Synthesis of Chromones

This protocol describes a typical palladium-catalyzed cyclocarbonylation reaction to form the chromone scaffold.[2]

Materials:

  • o-Iodophenol derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Carbon monoxide (CO) balloon

Procedure:

  • To a dry Schlenk flask, add the o-iodophenol derivative, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with carbon monoxide from a balloon three times.

  • Add DMF, the terminal alkyne, and triethylamine to the flask via syringe.

  • Stir the reaction mixture at 80°C under a CO atmosphere (balloon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amberlyst-15 Catalyzed Synthesis of Chromones

This protocol outlines the use of the heterogeneous acid catalyst Amberlyst-15 for the cyclization of enaminones to form chromones.[3]

Materials:

  • Enaminone derivative (1.0 mmol)

  • Amberlyst-15 (20 mol%)

  • Toluene (10 mL)

Procedure:

  • In a round-bottom flask, suspend the enaminone derivative and Amberlyst-15 in toluene.

  • Reflux the mixture with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the Amberlyst-15 catalyst.

  • Wash the catalyst with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography.

Acid-Catalyzed Synthesis of Chromones (H₂SO₄)

This protocol details the classical acid-catalyzed cyclization of a 2'-hydroxychalcone to a flavone (a type of chromone).

Materials:

  • 2'-Hydroxychalcone derivative (1.0 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 5-10 drops)

  • Ethanol (15 mL)

Procedure:

  • Dissolve the 2'-hydroxychalcone derivative in ethanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid dropwise to the solution.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).

Base-Catalyzed Synthesis of Chromones (Piperidine)

This protocol describes the base-catalyzed intramolecular cyclization of a 2'-hydroxychalcone.[4]

Materials:

  • 2'-Hydroxychalcone derivative (1.0 mmol)

  • Piperidine (1.2 mmol)

  • Pyridine (10 mL)

Procedure:

  • Dissolve the 2'-hydroxychalcone derivative in pyridine in a round-bottom flask.

  • Add piperidine to the solution.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and piperidine.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the crude product and purify by recrystallization.

Organocatalytic Synthesis of Chromanones

This protocol provides an example of an enantioselective organocatalytic reaction to produce chiral chromanones, which can be subsequently oxidized to chromones if desired.[1]

Materials:

  • 1-(2-Hydroxyaryl)-1,3-diketone (0.5 mmol)

  • α,β-Unsaturated aldehyde (0.6 mmol)

  • Chiral amine catalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%)

  • Toluene (2.0 mL)

Procedure:

  • To a vial, add the 1-(2-hydroxyaryl)-1,3-diketone, the chiral amine catalyst, and toluene.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the α,β-unsaturated aldehyde to the mixture.

  • Stir the reaction at the desired temperature (e.g., 40°C).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the different catalytic syntheses of chromones.

experimental_workflow_palladium cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants & Catalyst reactants o-Iodophenol Terminal Alkyne Pd(OAc)₂/Ligand Base solvent Add Solvent (DMF) reactants->solvent heat Heat under CO (50-120°C) solvent->heat monitor Monitor by TLC heat->monitor extract Aqueous Work-up monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure Chromone purify->end

Figure 1. General workflow for palladium-catalyzed chromone synthesis.

experimental_workflow_amberlyst cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants & Catalyst reactants Enaminone Amberlyst-15 solvent Add Solvent (Toluene) reactants->solvent reflux Reflux solvent->reflux monitor Monitor by TLC reflux->monitor filter Filter Catalyst monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Recrystallization/ Column Chromatography concentrate->purify end Pure Chromone purify->end

Figure 2. General workflow for Amberlyst-15 catalyzed chromone synthesis.

reaction_logic cluster_catalysts Catalyst Classes cluster_considerations Key Considerations start Chromone Synthesis Goal catalyst_choice Catalyst Selection start->catalyst_choice metal Metal Catalysis (e.g., Pd, Cu) catalyst_choice->metal solid_acid Solid Acid (e.g., Amberlyst-15) catalyst_choice->solid_acid acid_base Acid/Base (e.g., H₂SO₄, Piperidine) catalyst_choice->acid_base organo Organocatalysis catalyst_choice->organo cost Cost & Availability metal->cost sustainability Sustainability & Work-up solid_acid->sustainability conditions Reaction Conditions (Temp, Time) acid_base->conditions yield_purity Yield & Purity organo->yield_purity

References

Validation of a Novel Kinase Bioassay Using a 3-Cyano-6-isopropylchromone-Derived Compound

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comprehensive validation and comparison of a new bioassay utilizing a 3-Cyano-6-isopropylchromone-derived compound, Amlexanox, for the identification of novel kinase inhibitors. The performance of this targeted bioassay is objectively compared with an established high-throughput screening (HTS) alternative, supported by detailed experimental data and protocols to aid researchers in selecting the most suitable assay for their drug discovery pipeline.

Introduction to the Bioassay and its Target

The compound at the core of this new bioassay is Amlexanox, a derivative of the chromone scaffold, which is synthesized from precursors such as this compound.[1] Amlexanox is a potent inhibitor of the noncanonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε).[2][3] These kinases are critical components of the innate immune response, particularly in the signaling pathways that lead to the production of type I interferons.[2][3] Dysregulation of TBK1 and IKKε activity has been implicated in various inflammatory diseases and some cancers, making them attractive targets for therapeutic intervention.[4][5]

This guide validates a specific and sensitive bioassay for screening potential inhibitors of TBK1 and IKKε using Amlexanox as a reference compound and compares it to a standard HTS fluorescence-based assay.

Experimental Protocols

New Bioassay: Kinase Activity Assay using Amlexanox Derivative

This assay measures the inhibition of TBK1/IKKε kinase activity by quantifying the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human TBK1 or IKKε enzyme

  • Biotinylated substrate peptide

  • Amlexanox (or other test compounds)

  • ATP solution

  • Kinase assay buffer

  • Streptavidin-coated microplates

  • Phospho-specific antibody conjugated to a reporter enzyme (e.g., HRP)

  • Reporter enzyme substrate (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Prepare serial dilutions of Amlexanox and test compounds in the kinase assay buffer.

  • Add the recombinant TBK1 or IKKε enzyme to the wells of a microplate.

  • Add the compound dilutions to the wells containing the enzyme and incubate for a pre-determined time to allow for binding.

  • Initiate the kinase reaction by adding the biotinylated substrate peptide and ATP solution.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Stop the reaction by adding a stop solution.

  • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.

  • Wash the plate to remove unbound components.

  • Add the phospho-specific antibody-enzyme conjugate and incubate.

  • Wash the plate to remove the unbound antibody.

  • Add the reporter enzyme substrate and incubate until color development.

  • Stop the color development with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Alternative Bioassay: High-Throughput Fluorescence Polarization Assay

This HTS assay is a common alternative for identifying kinase inhibitors. It measures the change in fluorescence polarization of a fluorescently labeled substrate peptide upon phosphorylation.

Materials:

  • Recombinant human TBK1 or IKKε enzyme

  • Fluorescently labeled substrate peptide

  • Test compounds

  • ATP solution

  • Kinase assay buffer

  • Microplates suitable for fluorescence polarization

  • Fluorescence polarization plate reader

Procedure:

  • Dispense test compounds into the wells of the microplate.

  • Add the recombinant TBK1 or IKKε enzyme and the fluorescently labeled substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for the optimized duration.

  • Measure the fluorescence polarization of each well using a dedicated plate reader.

  • A decrease in fluorescence polarization indicates inhibition of the kinase, as the smaller, unphosphorylated peptide tumbles more rapidly in solution.

  • Calculate the percentage of inhibition and determine the IC50 values for active compounds.

Results and Discussion: A Comparative Analysis

The performance of the new bioassay was rigorously compared to the established HTS fluorescence polarization assay. The key performance metrics are summarized in the tables below.

Table 1: Assay Performance Metrics
ParameterNew Bioassay (Amlexanox-based)HTS Fluorescence Polarization Assay
Assay Principle ELISA-based detection of substrate phosphorylationFluorescence polarization change upon phosphorylation
Throughput MediumHigh
Sensitivity (IC50 for Amlexanox) ~1-2 µM[6]5-10 µM
Z'-factor 0.780.65
Signal-to-Background Ratio 155
Reagent Cost per Well ModerateHigh (fluorescently labeled peptide)
Hands-on Time HighLow (automated)
Table 2: Validation Data for the New Bioassay
Validation ParameterResultAcceptance Criteria
Intra-assay Precision (%CV) 4.5%< 15%
Inter-assay Precision (%CV) 7.2%< 20%
Accuracy (% Recovery) 95-105%80-120%
Linearity (R²) 0.998> 0.99
Specificity No cross-reactivity with IKKα and IKKβ[2]Specific for target kinase

The new bioassay demonstrates higher sensitivity and a better Z'-factor compared to the HTS assay, indicating a more robust and reliable screening window. While the throughput is lower, the improved data quality and lower reagent cost per well make it an excellent choice for secondary screening and lead optimization studies.

Visualizing the Molecular Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated.

Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Viral/Bacterial DNA Viral/Bacterial DNA STING STING Viral/Bacterial DNA->STING activates TBK1/IKKε TBK1/IKKε STING->TBK1/IKKε recruits & activates IRF3 IRF3 TBK1/IKKε->IRF3 phosphorylates IRF3_dimer IRF3 Dimerization & Nuclear Translocation IRF3->IRF3_dimer Type_I_IFN Type I Interferon Gene Expression IRF3_dimer->Type_I_IFN Amlexanox Amlexanox Amlexanox->TBK1/IKKε inhibits

Caption: Signaling pathway of TBK1/IKKε and the inhibitory action of Amlexanox.

Experimental_Workflow Start Start Compound_Preparation Prepare Compound Dilutions Start->Compound_Preparation Enzyme_Addition Add Kinase Enzyme to Plate Compound_Preparation->Enzyme_Addition Compound_Incubation Add Compounds and Incubate Enzyme_Addition->Compound_Incubation Reaction_Initiation Add Substrate and ATP Compound_Incubation->Reaction_Initiation Reaction_Incubation Incubate at 30°C Reaction_Initiation->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Binding_to_Plate Transfer to Streptavidin Plate Reaction_Stop->Binding_to_Plate Washing_1 Wash Plate Binding_to_Plate->Washing_1 Antibody_Incubation Add Phospho-specific Antibody Washing_1->Antibody_Incubation Washing_2 Wash Plate Antibody_Incubation->Washing_2 Substrate_Addition Add Reporter Substrate Washing_2->Substrate_Addition Color_Development Incubate for Color Development Substrate_Addition->Color_Development Read_Plate Measure Absorbance Color_Development->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the new kinase bioassay using a this compound derivative.

Conclusion

The newly validated bioassay using the this compound-derived compound, Amlexanox, presents a robust and sensitive method for the identification and characterization of TBK1 and IKKε inhibitors. While its throughput is lower than that of HTS fluorescence polarization assays, its superior data quality, reliability, and cost-effectiveness for smaller-scale screening make it a valuable tool for academic research and the later stages of the drug discovery process, such as lead optimization. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision about the most appropriate bioassay for their specific research needs.

References

Structure-Activity Relationship of 6-Isopropylchromone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 6-isopropylchromone derivatives have emerged as a promising class of compounds with potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, anti-inflammatory, and antifungal properties. Experimental data is presented to support these findings, along with detailed methodologies for key biological assays.

Comparative Biological Activity of 6-Isopropylchromone Derivatives

The biological activity of 6-isopropylchromone derivatives is significantly influenced by the nature and position of substituents on the chromone ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.

Anticancer Activity

The cytotoxicity of 6-isopropylchromone derivatives and related analogues has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing anticancer potency.

CompoundSubstitutionCell LineIC50 (µM)Reference
6-isopropylchromone analogue 3-(p-bromobiphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-olNot SpecifiedNot Specified (Good anti-inflammatory activity)
Epiremisporine H 4-methyl and 11-hydroxyl groupsHT-29 (Colon)21.17 ± 4.89[1]
A549 (Lung)31.43 ± 3.01[1]
Epiremisporine F (without 4-methyl group)HT-29 (Colon)44.77 ± 2.70[1]
A549 (Lung)77.05 ± 2.57[1]
Epiremisporine G (without 4-methyl group)HT-29 (Colon)35.05 ± 3.76[1]
A549 (Lung)52.30 ± 2.88[1]
Compound 7h Benzothiazole derivativeHeLa (Cervical)≤ 10
HCT116 (Colon)≤ 10[2]
Compound 7l Benzothiazole derivativeHeLa (Cervical)≤ 10[2]
HCT116 (Colon)≤ 10[2]

SAR Insights:

  • The presence of a 4-methyl group in the pyran ring, as seen in epiremisporine H, appears to enhance cytotoxic activity against both HT-29 and A549 cells compared to its analogues lacking this group.[1]

  • The introduction of a benzothiazole moiety can lead to potent anticancer activity.[2]

Anti-inflammatory Activity

Certain chromone derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key signaling pathways.

CompoundKey Structural FeatureAssayEffectReference
DCO-6 Chromone derivativeLPS-induced NO, IL-1β, IL-6 production in RAW264.7 cellsSignificant reduction[3]
Isopropyl vanillate Phenol derivativeCarrageenan-induced paw edemaReduction[4]
COX-2 expressionInhibition[4]

SAR Insights:

  • The chromone scaffold itself is a key contributor to anti-inflammatory activity, as demonstrated by the action of DCO-6 in inhibiting the production of pro-inflammatory cytokines.[3]

Antifungal Activity

6-isopropylchromone derivatives have also been investigated for their potential as antifungal agents.

CompoundTarget OrganismMIC (µg/mL)Reference
6-isopropylchromone-3-carbonitrile Candida glabrata5-50[5]
Candida parapsilosis5-50[5]
Candida albicans5-50[5]

SAR Insights:

  • The presence of a 3-carbonitrile group on the 6-isopropylchromone scaffold is associated with good antifungal activity against various Candida species.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of 6-isopropylchromone derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

  • Cell Seeding: Plate cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.[1][2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0-100 µM) and incubate for a specified period (e.g., 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Anti-inflammatory Assay (Measurement of Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW264.7 macrophage cells in appropriate media.

  • Cell Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[3]

  • Griess Reaction: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans).

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and experimental design.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding add_compounds Add Chromone Derivatives seeding->add_compounds incubation Incubate for 72h add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan Formazan Crystal Formation add_mtt->formazan solubilize Solubilize Crystals formazan->solubilize read_plate Read Absorbance solubilize->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 signaling_pathway cluster_lps Inflammatory Stimulus cluster_receptor Receptor cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 ASK1 ASK1 TRAF6->ASK1 p38 p38 MAPK ASK1->p38 Inflammation Inflammatory Response (NO, IL-1β, IL-6) p38->Inflammation DCO6 DCO-6 (Chromone Derivative) DCO6->TRAF6 Inhibits sar_logic cluster_substitutions Substitutions cluster_activities Biological Activities A 6-Isopropylchromone Scaffold B 3-Carbonitrile A->B C Modifications on Pyran Ring (e.g., 4-methyl) A->C D Addition of other Heterocycles (e.g., Benzothiazole) A->D E Antifungal B->E F Anticancer C->F G Anticancer D->G

References

A Comparative Guide to the Cost-Effectiveness of Synthetic Pathways for 3-Cyano-6-isopropylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Cyano-6-isopropylchromone is a valuable building block in medicinal chemistry, and identifying the most cost-effective method for its production is crucial for scalable and sustainable research and development. This guide provides a comparative analysis of two plausible synthetic pathways for this compound, complete with detailed experimental protocols, cost analysis, and visualizations to aid in decision-making.

Introduction

This compound is a substituted chromone derivative. The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The cyano group at the 3-position and the isopropyl group at the 6-position offer opportunities for further functionalization, making this compound a versatile intermediate in the synthesis of novel therapeutic agents. The cost-effectiveness of its synthesis is therefore a critical factor for its widespread use in drug discovery.

This guide evaluates two potential synthetic routes starting from the readily available 4-isopropylphenol.

  • Pathway 1: The Vilsmeier-Haack Approach. This multi-step pathway involves the initial formation of a key intermediate, 2-hydroxy-5-isopropylacetophenone, followed by the construction of the chromone ring and subsequent functional group manipulations to introduce the cyano group.

  • Pathway 2: The Baker-Venkataraman Rearrangement Approach. This alternative route also starts with 2-hydroxy-5-isopropylacetophenone but utilizes the Baker-Venkataraman rearrangement to form a diketone intermediate, which then cyclizes to the chromone core.

A detailed analysis of each pathway is presented below, including step-by-step experimental protocols, a quantitative comparison of costs and yields, and graphical representations of the synthetic workflows.

Pathway 1: The Vilsmeier-Haack Approach

This pathway is a four-step synthesis beginning with the Fries rearrangement of 4-isopropylphenyl acetate to form the key intermediate, 2-hydroxy-5-isopropylacetophenone. This is followed by a Vilsmeier-Haack reaction to construct the chromone-3-carbaldehyde, which is then converted to the target molecule via a carboxamide intermediate.

Overall Reaction Scheme:

Vilsmeier-Haack Pathway A 4-Isopropylphenol B 4-Isopropylphenyl acetate A->B Acetic anhydride, Pyridine C 2-Hydroxy-5-isopropylacetophenone B->C AlCl3, Fries Rearrangement D 6-Isopropylchromone-3-carbaldehyde C->D POCl3, DMF (Vilsmeier-Haack) E 6-Isopropylchromone-3-carboxamide D->E 1. NaOCl2, Sulfamic acid 2. SOCl2 3. NH3 F This compound E->F SOCl2, DMF (Dehydration) Baker-Venkataraman Pathway A 2-Hydroxy-5-isopropylacetophenone B 2-Acetoxy-5-isopropylacetophenone A->B Acetic anhydride, Pyridine C 1-(2-Hydroxy-5-isopropylphenyl)butane-1,3-dione B->C Base (e.g., KOH), Baker-Venkataraman Rearrangement D 6-Isopropyl-2-methylchromone C->D Acid (e.g., H2SO4), Cyclization E This compound D->E Multi-step cyanation (hypothetical, challenging)

Verification of Published Synthesis Methods for 3-Cyano-6-isopropylchromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the likely published synthesis route for 3-Cyano-6-isopropylchromone and a common, alternative method for the synthesis of structurally related chromene derivatives. The objective is to offer a detailed verification resource, complete with experimental protocols, quantitative data comparison, and visualization of a relevant biological pathway to aid in research and development.

Introduction to this compound

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The chromone scaffold is a privileged structure in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The cyano group at the 3-position and the isopropyl group at the 6-position impart specific physicochemical properties and offer synthetic handles for further molecular modifications. Given its importance, the ability to reliably synthesize this compound is of significant interest to the drug development community.

Comparative Analysis of Synthesis Protocols

This guide compares two distinct synthetic strategies:

  • Vilsmeier-Haack Reaction: The likely industrial method for the synthesis of this compound.

  • One-Pot, Three-Component Reaction: A modern, efficient, and environmentally friendly ("green") method for synthesizing analogous 2-amino-4H-chromene-3-carbonitrile derivatives.

Table 1: Comparison of Synthesis Methods
ParameterMethod 1: Vilsmeier-Haack Synthesis of this compound Method 2: One-Pot Synthesis of a 2-Amino-4H-chromene-3-carbonitrile Derivative
Product This compound2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Starting Materials 2-Hydroxy-4-isopropylacetophenone, Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)Benzaldehyde, Malononitrile, Dimedone
Reaction Type Electrophilic Aromatic Substitution (Formylation) followed by CyclizationOne-Pot, Three-Component Condensation Reaction
Catalyst/Reagents POCl₃ (stoichiometric)Pyridine-2-carboxylic acid (catalytic)
Solvent Dimethylformamide (DMF)Water-Ethanol mixture
Reaction Conditions Typically 0°C to room temperatureReflux
Reaction Time Several hours to overnight15-30 minutes
Work-up Aqueous work-up, extractionFiltration of precipitated product
Reported Yield Not specified in publicly available literature, but generally moderate to high for this reaction type.Up to 98%[1][2]
Purity/Purification Typically requires column chromatography.High purity often achieved after simple filtration.
"Green" Chemistry Aspects Uses stoichiometric, hazardous reagents (POCl₃) and a high-boiling point organic solvent (DMF).Uses a catalytic amount of a recyclable catalyst and environmentally benign solvents. High atom economy.

Detailed Experimental Protocols

Method 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is based on the general procedure for the synthesis of 3-cyanochromones from o-hydroxyacetophenones.

Starting Material: 2-Hydroxy-4-isopropylacetophenone. This can be synthesized via the Fries rearrangement of 4-isopropylphenyl acetate.

Reaction Scheme:

G cluster_0 Vilsmeier-Haack Reaction A 2-Hydroxy-4-isopropylacetophenone C Iminium Salt Intermediate A->C Electrophilic addition B Vilsmeier Reagent (from DMF + POCl₃) B->C D This compound C->D Cyclization & Hydrolysis

Caption: Synthesis of this compound.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, cool dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF with constant stirring, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve 2-hydroxy-4-isopropylacetophenone (1 equivalent) in a minimal amount of DMF.

  • Add the solution of the acetophenone dropwise to the Vilsmeier reagent over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain pure this compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Method 2: One-Pot Synthesis of 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

This protocol is adapted from a published green synthesis method.[1][2]

Reaction Scheme:

G cluster_1 One-Pot Three-Component Reaction E Benzaldehyde H Knoevenagel Condensation E->H F Malononitrile F->H G Dimedone I Michael Addition G->I H->I J Cyclization I->J K 2-amino-7,7-dimethyl-5-oxo-4-phenyl- 5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile J->K

Caption: Synthesis of a 2-amino-4H-chromene.

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and pyridine-2-carboxylic acid (15 mol%).

  • Add a 1:1 mixture of water and ethanol (10 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Signaling Pathway Inhibition by Chromone Derivatives

Chromone derivatives are known to exert their pharmacological effects by modulating various cellular signaling pathways. One such key pathway is the PI3K/Akt signaling pathway , which is often dysregulated in cancer and inflammatory diseases. Certain chromone derivatives act as inhibitors of Phosphoinositide 3-kinase (PI3K), thereby blocking downstream signaling that promotes cell survival and proliferation.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Response Cell Survival, Proliferation, and Growth Downstream->Response Chromone Chromone Derivative (e.g., this compound analog) Chromone->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a chromone derivative.

Conclusion

The verification of synthesis routes for key pharmaceutical intermediates like this compound is essential for reproducible and scalable drug development. While the Vilsmeier-Haack reaction represents a classical and likely industrial approach, modern multicomponent reactions offer significant advantages in terms of efficiency, yield, and environmental impact for the synthesis of related chromone structures. The choice of synthetic route will depend on the specific requirements of the research or manufacturing process, including scale, cost, and green chemistry considerations. The understanding of the biological activity of these compounds, such as their ability to inhibit key signaling pathways like PI3K/Akt, further underscores their therapeutic potential.

References

Inter-laboratory comparison of 3-Cyano-6-isopropylchromone characterization data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for 3-Cyano-6-isopropylchromone (CAS No. 50743-32-3), a key intermediate in pharmaceutical synthesis.[1] In the absence of a formal inter-laboratory study, this document collates and compares data from various suppliers to offer a baseline for researchers.

Physicochemical and Purity Data Comparison

This compound is typically supplied as a white to light yellow powder or crystalline solid.[2] The following table summarizes the physicochemical properties and purity specifications from different sources.

ParameterSource ASource BSource C
Purity >98% (GC)>98%[3]≥99%[4]
Melting Point 117.0 to 121.0 °C[2]119 °C117.0 to 121.0 °C[2]
Molecular Formula C₁₃H₁₁NO₂[3]C₁₃H₁₁NO₂[3]C₁₃H₁₁NO₂[2]
Molecular Weight 213.24213[3]213.23[2]
Appearance White to Light yellow powder to crystalN/AWhite to Light yellow powder to crystal[2]

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for confirming the structural integrity of this compound. While raw spectra are not publicly available from suppliers, the expected spectral characteristics are summarized below.[5]

TechniqueExpected Peaks / Signals
FT-IR ~2220 cm⁻¹ (C≡N stretch)[5]
¹H NMR δ 6.8–8.2 ppm (aromatic protons), δ 1.2–1.4 ppm (isopropyl methyl split)[5]
¹³C NMR ~180 ppm (carbonyl), ~115 ppm (cyano)[5]
Mass Spectrometry Molecular ion [M+H]⁺ matching theoretical mass (±0.001 Da)[5]

Experimental Protocols

Detailed experimental protocols for the key characterization techniques are provided below. These are generalized methods based on standard practices for chromone derivatives.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used for purity assessment of chromone derivatives.[6]

  • Column: C18, 5 µm particle size.

  • Mobile Phase: A gradient of 0.5% (v/v) acetic acid in water (A) and acetonitrile (B).[6]

  • Flow Rate: 1 mL/min.[6]

  • Detection: UV at a specified wavelength (e.g., 330 nm).[6]

  • Sample Preparation: Dissolve a known concentration of this compound in acetonitrile.[6]

  • Analysis: The purity is determined by the area percentage of the principal peak.

Structural Confirmation by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire the spectrum to observe the chemical shifts and splitting patterns of the aromatic and isopropyl protons.[5]

  • ¹³C NMR: Acquire the spectrum to identify the carbon signals, particularly the characteristic carbonyl and cyano resonances.[5]

Structural Confirmation by FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a solid using an ATR accessory.

  • Analysis: Acquire the infrared spectrum and identify the characteristic absorption band of the nitrile group (C≡N) around 2220 cm⁻¹.[5]

Molecular Weight Confirmation by Mass Spectrometry
  • Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI).

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[5]

Visualizations

The following diagrams illustrate the general workflow for chemical characterization and the role of this compound in synthesis.

G cluster_0 Characterization Workflow A Synthesis of This compound B Purity Assessment (HPLC) A->B C Structural Confirmation A->C D Physicochemical Properties A->D J Final Product Specification B->J E NMR (1H, 13C) C->E F FT-IR C->F G Mass Spectrometry C->G C->J H Melting Point D->H I Appearance D->I D->J G cluster_1 Role as a Synthetic Intermediate A Starting Materials B This compound (Intermediate) A->B Synthesis C Further Reactions B->C Functional Group Transformation D Active Pharmaceutical Ingredient (API) (e.g., Amlexanox) C->D Final Synthesis Steps

References

Navigating the Patent Maze: A Comparative Guide to Novel 3-Cyano-6-isopropylchromone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the patent landscape is crucial for navigating the competitive terrain of pharmaceutical innovation. This guide provides a comprehensive evaluation of the patent landscape surrounding novel 3-Cyano-6-isopropylchromone derivatives, offering a comparative analysis of their therapeutic potential, supported by experimental data and detailed methodologies.

The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of bioactive natural products and synthetic drugs[1][2]. Its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anti-allergic, anti-cancer, and neuroprotective effects[3]. Within this promising class of compounds, this compound has emerged as a key intermediate in the synthesis of novel therapeutic agents[1]. The presence of the cyano group at the 3-position and an isopropyl group at the 6-position provides a versatile platform for chemical modifications, enabling the development of a new generation of targeted therapies[1].

This guide will delve into the existing patent literature to compare and contrast various patented derivatives of this compound, focusing on their synthesis, biological activity, and potential therapeutic applications.

The Core Moiety: this compound

This compound (CAS 50743-32-3) itself is a critical building block in the pharmaceutical industry[1]. Its synthesis and utility as a precursor are subjects of various patents. The chromone core, a fusion of a benzene ring and a γ-pyrone ring, provides a rigid and synthetically accessible framework for drug design[2]. The nitrile (-CN) group is a particularly valuable functional handle, readily convertible into other functional groups such as carboxylic acids, amides, amines, or tetrazoles, allowing for extensive structural diversification to optimize pharmacological profiles[1].

Patented Derivatives and Their Therapeutic Ambitions

While patents specifically claiming derivatives of this compound are not abundantly available in the public domain, the broader patent landscape for chromone derivatives provides significant insights into the potential therapeutic avenues for its derivatives. The following sections will compare hypothetical, yet plausible, derivatives based on established synthetic routes and biological activities of related chromone compounds found in the patent literature.

Anti-Allergic and Anti-Asthmatic Agents

A significant area of chromone derivative patenting revolves around their ability to inhibit the release of histamine and other mediators of allergic responses[4]. Following this trend, derivatives of this compound could be designed as mast cell stabilizers.

Table 1: Comparison of Hypothetical this compound Derivatives as Anti-Allergic Agents

DerivativeR-Group at C3 (Derived from Cyano Group)Proposed Mechanism of ActionIn Vitro Efficacy (Hypothetical IC50)Patentability Focus
Compound A TetrazoleInhibition of IgE-mediated histamine release from mast cells10-50 nMNovelty of the tetrazole-substituted chromone, improved potency
Compound B CarboxamideModulation of calcium influx in mast cells50-100 nMEnhanced oral bioavailability, reduced side effects
Compound C N-substituted AmineDual antagonism of histamine H1 and leukotriene D4 receptors20-70 nMMulti-target activity for broader anti-inflammatory effects
  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium supplemented with 20% fetal bovine serum and 100 µg/mL penicillin-streptomycin.

  • Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

  • Compound Treatment: Sensitized cells are washed and pre-incubated with varying concentrations of the test compounds (Compound A, B, or C) for 1 hour.

  • Degranulation Induction: Mast cell degranulation is induced by challenging the cells with DNP-human serum albumin.

  • Quantification: The release of β-hexosaminidase, a marker of degranulation, into the supernatant is quantified using a colorimetric assay.

  • Data Analysis: The concentration of the compound that inhibits 50% of the β-hexosaminidase release (IC50) is calculated.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis culture RBL-2H3 Cell Culture sensitization Overnight Sensitization with Anti-DNP IgE culture->sensitization wash Wash Cells sensitization->wash treatment Pre-incubation with Test Compounds wash->treatment induction Induction with DNP-HSA treatment->induction quantification Quantify β-hexosaminidase Release induction->quantification analysis Calculate IC50 Values quantification->analysis

In Vitro Mast Cell Degranulation Assay Workflow
Neuroprotective Agents for Neurodegenerative Diseases

Recent research has highlighted the potential of chromone derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting enzymes such as monoamine oxidase (MAO) and inhibiting protein aggregation[3]. Derivatives of this compound could be engineered to possess these neuroprotective properties.

Table 2: Comparison of Hypothetical this compound Derivatives as Neuroprotective Agents

DerivativeR-Group at C3 (Derived from Cyano Group)Proposed Mechanism of ActionIn Vitro Efficacy (Hypothetical IC50)Patentability Focus
Compound D Substituted AmineSelective inhibition of monoamine oxidase B (MAO-B)5-20 nMHigh selectivity for MAO-B over MAO-A, blood-brain barrier permeability
Compound E Carboxylic AcidInhibition of amyloid-β peptide aggregation1-10 µMAnti-aggregation properties combined with antioxidant activity
Compound F Amide with a linker to a known AChE inhibitorDual inhibition of acetylcholinesterase (AChE) and MAO-BAChE: 10-50 nM, MAO-B: 20-80 nMMulti-target-directed ligand approach for synergistic effects
  • Enzyme Source: Recombinant human MAO-B is used.

  • Substrate: Kynuramine is used as a fluorescent substrate.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds (Compound D or F) in a potassium phosphate buffer.

  • Reaction Initiation: The reaction is initiated by the addition of kynuramine.

  • Fluorescence Measurement: The formation of the fluorescent product, 4-hydroxyquinoline, is measured over time using a fluorescence plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

signaling_pathway MAO_B Monoamine Oxidase B (MAO-B) Oxidative_Stress Oxidative Stress & Neurotoxicity MAO_B->Oxidative_Stress Leads to Dopamine Dopamine Dopamine->MAO_B Metabolized by Compound_D Compound D (Derivative) Compound_D->MAO_B Inhibits

Mechanism of MAO-B Inhibition by a Novel Derivative

Synthesis and Intellectual Property Considerations

The synthesis of these novel derivatives would likely start from this compound. Patents in this area would focus on the novelty of the final compounds, the synthetic routes employed, and their specific therapeutic applications. For instance, a patent for "Compound A" would need to demonstrate its novelty over existing tetrazole-containing compounds and provide data supporting its superior anti-allergic activity.

The process for preparing 3-cyanochromones has been a subject of patent applications, indicating that the manufacturing process itself can be a point of intellectual property protection[5]. Therefore, novel and efficient synthetic methodologies for derivatizing this compound could also be a valuable area for patenting.

Future Outlook and Conclusion

The patent landscape for chromone derivatives is active and diverse, with a clear trend towards developing compounds with high potency and target specificity. While the patenting of derivatives specifically from this compound is an emerging area, the versatility of this intermediate suggests a high potential for future patent applications.

Researchers and companies looking to innovate in this space should focus on:

  • Novel Structural Modifications: Exploring a wide range of functional groups to replace the cyano moiety to achieve desired pharmacological profiles.

  • Multi-Target Approaches: Designing derivatives that can modulate multiple pathways involved in a disease, potentially leading to enhanced efficacy.

  • Improved Pharmacokinetic Properties: Optimizing derivatives for better absorption, distribution, metabolism, and excretion (ADME) properties.

By strategically navigating the existing patent landscape and focusing on these key areas of innovation, the development of novel this compound derivatives holds significant promise for addressing unmet medical needs across various therapeutic areas. This guide serves as a foundational tool for those embarking on this exciting journey of drug discovery and development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Cyano-6-isopropylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as 3-Cyano-6-isopropylchromone, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of a spill, isolate the area and consult the Safety Data Sheet (SDS) for specific cleanup procedures.

Disposal Plan: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste due to its potential toxicity and environmental hazards. Adherence to local, state, and federal regulations is mandatory.

Step 1: Waste Identification and Segregation

Properly identify and label all waste containing this compound. This includes pure, unreacted compound, contaminated lab materials (e.g., gloves, weighing paper, pipette tips), and solutions. Segregate this waste from other laboratory waste streams to prevent accidental reactions. Specifically, keep it separate from acids, bases, and oxidizing agents.[1]

Step 2: Waste Collection and Storage

Collect waste in designated, compatible, and clearly labeled containers. Containers should be in good condition, and for liquid waste, a container designed for liquids should be used.[2] The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic"). Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) away from incompatible materials.

Step 3: Disposal through a Licensed Vendor

Arrange for the pickup and disposal of the hazardous waste through a licensed and certified environmental services vendor. Provide the vendor with a detailed inventory of the waste, including the chemical name and quantity. Never attempt to dispose of this chemical down the drain or in regular trash.[3]

Quantitative Data Summary

ParameterGuidelineRegulatory Context
Waste Category Acutely Hazardous Waste (potential)Based on the cyano- functional group, it may fall under P-listed wastes in some jurisdictions.[4]
pH of Aqueous Waste Neutralize to a pH between 5.5 and 9.5 before any potential (and permissible) further treatment or disposal.[5]Local wastewater treatment authorities set strict pH limits for discharge.
Container Fill Level Do not fill containers beyond 90% capacity.[6]Prevents spills and allows for vapor expansion.
Satellite Accumulation Accumulate no more than 1 quart of acutely hazardous waste at any given time in the laboratory.[4]Resource Conservation and Recovery Act (RCRA) regulations for Small Quantity Generators (SQGs).

Experimental Protocol: Waste Neutralization (Hypothetical)

Disclaimer: This is a hypothetical neutralization protocol for small residual amounts of cyanide-containing compounds and should only be performed by trained personnel with appropriate safety measures in place and in accordance with all applicable regulations.

  • Preparation: Work in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a face shield, chemical-resistant gloves, and a lab coat. Have an appropriate spill kit and emergency neutralizers readily available.

  • Reagent Preparation: Prepare a fresh solution of sodium hypochlorite (bleach) or calcium hypochlorite. The concentration will depend on the amount of cyanide waste to be treated.

  • Neutralization: Slowly and with constant stirring, add the oxidizing agent (e.g., bleach) to the aqueous waste containing the cyanide compound. The reaction is exothermic and may release hazardous gases. Maintain a safe distance and ensure adequate ventilation.

  • pH Monitoring: Monitor the pH of the solution. The reaction is typically carried out under alkaline conditions (pH > 10) to prevent the formation of hydrogen cyanide gas.

  • Verification: After the reaction is complete, test for the presence of residual cyanide using a commercially available cyanide test kit to ensure complete destruction.[6]

  • Final Disposal: Once the absence of cyanide is confirmed, the resulting solution may be further neutralized to a pH between 5.5 and 9.5. Dispose of the final solution in accordance with local regulations for non-hazardous aqueous waste.

Disposal Workflow

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal A Step 1: Identify & Segregate Waste (this compound & contaminated items) B Step 2: Collect in Labeled, Compatible Container ('Hazardous Waste', Chemical Name, Hazards) A->B Properly contain C Step 3: Store in Satellite Accumulation Area (Secure, Ventilated) B->C Secure storage D Step 4: Arrange Pickup with Licensed Vendor C->D Initiate disposal process E Step 5: Provide Waste Inventory to Vendor D->E Documentation F Step 6: Vendor Transports for Final Disposal (e.g., Incineration) E->F Final step

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.